5-Bromobenzo[d]isothiazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-bromo-1,2-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNS/c8-6-1-2-7-5(3-6)4-9-10-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZBLQXAYAYONED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=NS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60591227 | |
| Record name | 5-Bromo-1,2-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60591227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139037-01-7 | |
| Record name | 5-Bromo-1,2-benzisothiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=139037-01-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-1,2-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60591227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Initial Synthesis of 5-Bromobenzo[d]isothiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for the initial preparation of 5-Bromobenzo[d]isothiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details established methodologies, presents quantitative data in a structured format, and includes visualizations of the synthetic pathways to facilitate understanding and replication.
Introduction
This compound is a halogenated derivative of the benzo[d]isothiazole ring system. The benzo[d]isothiazole scaffold is a "privileged" structure, appearing in a variety of biologically active compounds. The introduction of a bromine atom at the 5-position can significantly influence the molecule's physicochemical properties and biological activity, making it a valuable building block for the development of novel therapeutic agents and functional materials. This guide will focus on the practical synthesis of the parent this compound, providing a foundation for further derivatization and application.
Synthetic Pathways
The synthesis of this compound can be approached through several strategic pathways. The most common and practical routes start from commercially available brominated aniline or benzonitrile derivatives. This guide will detail two primary synthetic strategies:
Route 1: Synthesis from 4-Bromoaniline via a Herz Reaction followed by cyclization. Route 2: Synthesis from 2-Amino-5-bromobenzonitrile.
Route 1: Synthesis from 4-Bromoaniline
This is a well-established route that involves the initial formation of a key intermediate, 2-amino-5-bromothiophenol, through the Herz reaction, followed by cyclization to the desired benzo[d]isothiazole.
Step 1: Synthesis of 2-Amino-5-bromothiophenol via Herz Reaction
The Herz reaction is a classical method for the synthesis of 2-aminothiophenols from anilines using sulfur monochloride.
Experimental Protocol:
-
Reaction Setup: In a well-ventilated fume hood, a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is charged with 4-bromoaniline (1.0 eq) dissolved in a suitable inert solvent such as toluene or chloroform.
-
Addition of Sulfur Monochloride: Sulfur monochloride (1.2-1.5 eq) is added dropwise to the stirred solution at room temperature. The reaction is exothermic, and the rate of addition should be controlled to maintain the temperature below 40°C.
-
Heating: After the addition is complete, the reaction mixture is heated to 60-70°C for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Hydrolysis: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue (the Herz salt) is then hydrolyzed by heating with a solution of sodium hydroxide in aqueous ethanol.
-
Isolation and Purification: After hydrolysis, the reaction mixture is cooled and acidified with a mineral acid (e.g., HCl) to precipitate the 2-amino-5-bromothiophenol. The crude product is collected by filtration, washed with water, and can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Quantitative Data for Step 1:
| Parameter | Value | Reference |
| Starting Material | 4-Bromoaniline | [1] |
| Reagent | Sulfur Monochloride | [1] |
| Solvent | Toluene | [1] |
| Reaction Temperature | 60-70°C | [1] |
| Reaction Time | 4-6 hours | [1] |
| Typical Yield | Moderate to Good | [1] |
Logical Workflow for Step 1 (Herz Reaction):
Step 2: Cyclization to this compound
The cyclization of 2-amino-5-bromothiophenol to the target molecule is a critical step. While direct methods for the unsubstituted benzo[d]isothiazole are less common in literature, related transformations suggest plausible routes. One potential method involves an oxidative cyclization.
Proposed Experimental Protocol:
-
Reaction Setup: A solution of 2-amino-5-bromothiophenol (1.0 eq) is prepared in a suitable solvent like dimethyl sulfoxide (DMSO).
-
Oxidative Cyclization: An oxidizing agent is added to the solution. A variety of oxidants can be employed, and the choice may require optimization. Examples from related benzothiazole syntheses include hydrogen peroxide or air (oxygen) often in the presence of a catalyst. For the formation of the isothiazole ring, a source of the nitrogen atom for the ring is implicit in the starting material, and a reagent to facilitate the S-N bond formation is key. A mild oxidant should promote the intramolecular cyclization.
-
Reaction Monitoring and Work-up: The reaction is monitored by TLC. Upon completion, the reaction mixture is poured into water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated.
-
Purification: The crude this compound is purified by column chromatography on silica gel.
Quantitative Data for Step 2 (Proposed):
| Parameter | Value |
| Starting Material | 2-Amino-5-bromothiophenol |
| Solvent | DMSO |
| Oxidant | To be optimized (e.g., H₂O₂, air) |
| Reaction Temperature | Room temperature to moderate heating |
| Reaction Time | To be optimized |
| Typical Yield | To be determined experimentally |
Logical Workflow for Step 2 (Cyclization):
Route 2: Synthesis from 2-Amino-5-bromobenzonitrile
An alternative approach starts from 2-amino-5-bromobenzonitrile. This route leverages the reactivity of the nitrile group and the adjacent amino group to construct the isothiazole ring.
Experimental Protocol:
A plausible synthetic route involves the conversion of the 2-aminobenzonitrile to a thioamide intermediate, followed by oxidative cyclization. A more direct, though less commonly documented for this specific substrate, method could involve reaction with a sulfur source and an oxidizing agent. A relevant reported synthesis for a related class of compounds involves the reaction of a 2-halobenzonitrile with sodium sulfide, followed by treatment with ammonia and an oxidant to form a 3-aminobenzo[d]isothiazole.[2] Adapting this for the synthesis of the parent this compound would require modification to avoid the introduction of the 3-amino group.
A more direct, one-pot synthesis of benzo[d]isothiazoles from ortho-haloarylamidines and elemental sulfur has been reported, which proceeds via an oxidative N-S/C-S bond formation.[2] While starting from an amidine, this highlights the feasibility of forming the isothiazole ring from a precursor with ortho-nitrogen and a leaving group.
Conceptual Workflow from 2-Amino-5-bromobenzonitrile:
Data Summary
The following table summarizes the key reactants and expected products for the most plausible synthetic route.
| Step | Starting Material | Key Reagents | Intermediate/Product |
| Route 1, Step 1 | 4-Bromoaniline | Sulfur monochloride, NaOH | 2-Amino-5-bromothiophenol |
| Route 1, Step 2 | 2-Amino-5-bromothiophenol | Oxidizing Agent | This compound |
Conclusion
The synthesis of this compound is achievable through multi-step sequences starting from readily available precursors. The route commencing with 4-bromoaniline and proceeding through a Herz reaction to form 2-amino-5-bromothiophenol appears to be the most documented and feasible approach. The final cyclization step, while requiring optimization, is based on established principles of heterocyclic synthesis. This technical guide provides a solid foundation for researchers to undertake the synthesis of this valuable compound, enabling further exploration of its potential in drug discovery and materials science. Further investigation into the direct conversion of 2-amino-5-bromobenzonitrile represents a promising area for future synthetic methodology development.
References
Spectroscopic and Structural Elucidation of 5-Bromobenzo[d]isothiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 5-Bromobenzo[d]isothiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document compiles available spectroscopic data, outlines experimental protocols for its acquisition, and presents a logical workflow for its characterization, serving as a vital resource for researchers engaged in its synthesis and application.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound, providing a quantitative basis for its identification and characterization.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data
| Nucleus | Chemical Shift (δ) ppm | Solvent |
| ¹H NMR | 7.37-7.48 (m, 2H), 7.77-7.80 (m, 1H), 7.96-7.99 (m, 1H) | CDCl₃ |
| ¹³C NMR | 120.9, 122.8, 125.7, 126.6, 137.3, 138.9, 152.3 | CDCl₃ |
Table 2: Mass Spectrometry (MS) Data
| Technique | Parameter | Value |
| High-Resolution Mass Spectrometry (HRMS-ESI) | Calculated [M+H]⁺ | 213.9326 |
| Found [M+H]⁺ | 213.9331 |
Table 3: Infrared (IR) Spectroscopy Data
At the time of this report, specific, publicly available IR spectroscopic data for this compound could not be located. However, characteristic absorption bands for related benzisothiazole structures would be expected in the following regions:
| Functional Group | Expected Absorption Range (cm⁻¹) |
| C=N stretch | 1620 - 1580 |
| C=C aromatic stretch | 1600 - 1450 |
| C-H aromatic stretch | 3100 - 3000 |
| C-Br stretch | 700 - 500 |
| C-S stretch | 800 - 600 |
Experimental Protocols
Detailed experimental protocols for the acquisition of the cited spectroscopic data are crucial for reproducibility and validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A 500 MHz NMR spectrometer.
Sample Preparation: The sample of this compound is dissolved in deuterated chloroform (CDCl₃).
¹H NMR Acquisition:
-
The spectrometer is tuned to the proton frequency.
-
A standard single-pulse experiment is performed.
-
Data is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm).
¹³C NMR Acquisition:
-
The spectrometer is tuned to the carbon frequency.
-
A proton-decoupled experiment (e.g., PENDANT or DEPT) is performed to simplify the spectrum and determine the multiplicity of the carbon signals.
-
A sufficient number of scans is acquired over a spectral width appropriate for aromatic compounds.
-
Chemical shifts are referenced to the solvent peak of CDCl₃ (δ 77.16 ppm).
Mass Spectrometry (MS)
Instrumentation: A high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.
Sample Preparation: The sample is dissolved in a suitable solvent, such as acetonitrile or methanol, to a concentration of approximately 1 mg/mL.
Data Acquisition:
-
The solution is infused into the ESI source at a constant flow rate.
-
The mass spectrometer is operated in positive ion mode.
-
Data is acquired over a mass range that includes the expected molecular ion peak.
-
The instrument is calibrated using a known standard to ensure high mass accuracy.
Infrared (IR) Spectroscopy
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
A small amount of the solid this compound is placed directly on the ATR crystal.
-
Pressure is applied to ensure good contact between the sample and the crystal.
Data Acquisition:
-
A background spectrum of the empty ATR crystal is recorded.
-
The sample spectrum is then recorded.
-
The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
Visualization of Experimental Workflow
The general workflow for the synthesis and characterization of this compound is depicted in the following diagram.
Caption: Workflow for Synthesis and Spectroscopic Characterization.
Signaling Pathways and Logical Relationships
Currently, there is a lack of specific information in the peer-reviewed literature detailing the signaling pathways directly modulated by this compound. However, the benzisothiazole scaffold is a known pharmacophore present in various biologically active molecules. The logical relationship for exploring its potential biological activity is outlined below.
Caption: Strategy for Elucidating Biological Activity.
This guide serves as a foundational document for researchers working with this compound. The provided spectroscopic data and experimental protocols will aid in its unambiguous identification, while the visualized workflows offer a clear roadmap for its synthesis, characterization, and potential biological evaluation. Further research is warranted to fully elucidate its infrared spectrum and to explore its interactions with biological systems.
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 5-Bromobenzo[d]isothiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 5-Bromobenzo[d]isothiazole. Due to the limited availability of experimentally derived and fully assigned public data for this specific compound, this guide utilizes predicted spectral data to serve as a valuable reference for researchers in the fields of medicinal chemistry, organic synthesis, and drug development. The methodologies and workflows presented are based on established NMR principles and common laboratory practices.
Predicted NMR Data of this compound
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. This data was generated using computational prediction tools and should be used as a reference for spectral interpretation and experimental design. Actual experimental values may vary depending on the specific conditions, such as solvent and temperature.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-3 | 9.1 - 9.3 | s | - |
| H-4 | 8.0 - 8.2 | d | 8.5 - 9.0 |
| H-6 | 7.7 - 7.9 | dd | 8.5 - 9.0, 1.5 - 2.0 |
| H-7 | 8.3 - 8.5 | d | 1.5 - 2.0 |
Disclaimer: The data presented in this table is based on computational predictions and has not been experimentally verified. It is intended for educational and guidance purposes only.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-3 | 150 - 155 |
| C-3a | 125 - 130 |
| C-4 | 122 - 127 |
| C-5 | 120 - 125 |
| C-6 | 130 - 135 |
| C-7 | 128 - 133 |
| C-7a | 152 - 157 |
Disclaimer: The data presented in this table is based on computational predictions and has not been experimentally verified. It is intended for educational and guidance purposes only.
Experimental Protocols
The following protocols outline the general procedures for acquiring high-quality ¹H and ¹³C NMR spectra of small organic molecules like this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), Acetone-d₆). The choice of solvent can affect chemical shifts.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.
-
Vortexing: Gently vortex the vial to ensure complete dissolution of the sample.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Filtering (Optional): If any solid particles are present, filter the solution through a small plug of glass wool in the Pasteur pipette during transfer to the NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
NMR Data Acquisition
-
Instrument Setup: The NMR spectra should be recorded on a spectrometer with a proton frequency of 300 MHz or higher.
-
Tuning and Matching: Tune and match the probe for the appropriate nucleus (¹H or ¹³C) to ensure optimal sensitivity and resolution.
-
Locking: Lock the spectrometer on the deuterium signal of the solvent.
-
Shimming: Shim the magnetic field to achieve a homogeneous field across the sample, which is crucial for obtaining sharp spectral lines. This can be done manually or using automated shimming routines.
-
¹H NMR Acquisition Parameters (Typical):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
-
Acquisition Time (at): 2-4 seconds.
-
Relaxation Delay (d1): 1-5 seconds.
-
Number of Scans (ns): 8-16, depending on the sample concentration.
-
Spectral Width (sw): A range that covers all expected proton signals (e.g., 0-12 ppm).
-
-
¹³C NMR Acquisition Parameters (Typical):
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Acquisition Time (at): 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans (ns): 128 or more, depending on the sample concentration and desired signal-to-noise ratio.
-
Spectral Width (sw): A range that covers all expected carbon signals (e.g., 0-200 ppm).
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., Tetramethylsilane - TMS).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Perform peak picking for both ¹H and ¹³C spectra.
-
Visualizations
The following diagrams illustrate the general workflow for NMR analysis and the logical process of assigning NMR signals.
Figure 1: General experimental workflow for NMR spectroscopy.
Figure 2: Logical relationship for NMR peak assignment.
Mass Spectrometry of 5-Bromobenzo[d]isothiazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the mass spectrometric analysis of 5-Bromobenzo[d]isothiazole. Given the limited availability of direct mass spectral data for this specific compound in public databases, this guide synthesizes information from analogous structures and established principles of mass spectrometry to present a predictive yet comprehensive analysis. The content herein is designed to support researchers in identifying and characterizing this compound and related compounds in various research and development settings, particularly in the pharmaceutical and medicinal chemistry fields where the benzisothiazole scaffold is of significant interest.[1][2]
Introduction to this compound
This compound is a heterocyclic aromatic compound featuring a benzene ring fused to an isothiazole ring, with a bromine atom substituted on the benzene ring. The benzisothiazole core is a key structural motif in a variety of biologically active molecules, including some antipsychotic drugs.[2] The presence of bromine, sulfur, and nitrogen atoms imparts distinct chemical properties that influence its mass spectrometric behavior. Understanding the fragmentation patterns of this molecule is crucial for its unambiguous identification in complex matrices.
Predicted Electron Ionization Mass Spectrometry Fragmentation
Electron Ionization (EI) is a common technique for the analysis of volatile and semi-volatile organic compounds.[3] Upon electron impact, this compound is expected to form a molecular ion, which then undergoes a series of fragmentation events to produce a characteristic mass spectrum. The fragmentation pathways are predicted based on the known behavior of related heterocyclic and bromo-aromatic compounds.[4][5][6][7][8]
Predicted Key Fragmentation Pathways
The primary fragmentation of the this compound molecular ion is anticipated to proceed through several key pathways:
-
Loss of Bromine Radical: A common fragmentation pathway for bromo-aromatic compounds is the cleavage of the carbon-bromine bond, resulting in the loss of a bromine radical (•Br).[4][5]
-
Loss of HCN: Heterocyclic compounds containing nitrogen often exhibit the loss of a neutral hydrogen cyanide (HCN) molecule.[7]
-
Loss of Sulfur-containing Fragments: The isothiazole ring can undergo cleavage, leading to the loss of sulfur-containing species such as •CS or •CHS.
-
Formation of Benzene-derived Cations: Fragmentation can lead to the formation of stable aromatic cations.
A diagram illustrating the predicted fragmentation pathways is presented below.
Tabulated Predicted Mass Spectral Data
The following table summarizes the predicted major ions, their mass-to-charge ratios (m/z), and their proposed structures resulting from the electron ionization of this compound. The isotopic pattern of bromine (79Br and 81Br in an approximate 1:1 ratio) will result in characteristic M and M+2 peaks for bromine-containing fragments.[6]
| m/z (79Br/81Br) | Proposed Formula | Proposed Structure/Origin | Notes |
| 213/215 | [C₇H₄BrNS]⁺˙ | Molecular Ion (M⁺˙) | Isotopic peaks due to bromine. |
| 155/157 | [C₆H₄Br]⁺ | Loss of •CSN from the molecular ion. | Isotopic peaks due to bromine. |
| 134 | [C₇H₄NS]⁺ | Loss of •Br from the molecular ion. | |
| 107 | [C₆H₃NS]⁺˙ | Loss of HCN from the [C₇H₄NS]⁺ ion. | |
| 95 | [C₅H₃S]⁺ | Loss of HCN from the [C₆H₃NS]⁺˙ ion. | |
| 76 | [C₆H₄]⁺ | Loss of Br from the [C₆H₄Br]⁺ ion. |
Experimental Protocols
A standardized experimental protocol is essential for the reliable analysis of this compound. Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for this compound due to its expected volatility.[1][9][10]
Sample Preparation
Proper sample preparation is critical for obtaining high-quality mass spectra. For a solid organic compound like this compound, the following steps are recommended:
-
Dissolution: Dissolve the solid sample in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.[11]
-
Dilution: Further dilute an aliquot of this stock solution with the same solvent to a final concentration suitable for GC-MS analysis (typically in the range of 1-10 µg/mL).
-
Filtration: If any particulate matter is present, filter the final solution through a 0.22 µm syringe filter to prevent contamination of the GC inlet and column.
-
Vialing: Transfer the filtered solution to a 2 mL autosampler vial with a screw top and a PTFE septum.[12]
Gas Chromatography-Mass Spectrometry (GC-MS) Parameters
The following table outlines typical GC-MS parameters for the analysis of heterocyclic aromatic compounds.[1][9] These parameters should be optimized for the specific instrument being used.
| Parameter | Typical Value |
| Gas Chromatograph | |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Column | DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Oven Program | Initial temp: 60 °C, hold for 2 min; Ramp: 10 °C/min to 280 °C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Range | 50-350 amu |
| Scan Rate | 2 scans/sec |
A diagram of the general experimental workflow is provided below.
Conclusion
This technical guide provides a foundational understanding of the mass spectrometry of this compound. While awaiting the public availability of an experimental mass spectrum, the predicted fragmentation patterns and detailed experimental protocols presented here offer valuable guidance for researchers working with this and structurally related compounds. The methodologies and predictive data are based on well-established principles of mass spectrometry and are intended to facilitate the identification and characterization of this important class of heterocyclic compounds in a laboratory setting.
References
- 1. A validated approach for analysis of heterocyclic aromatic compounds in sediment samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. whitman.edu [whitman.edu]
- 7. asianpubs.org [asianpubs.org]
- 8. ugto.mx [ugto.mx]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 12. Sample Preparation | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]
physical and chemical properties of 5-Bromobenzo[d]isothiazole
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available experimental data for 5-Bromobenzo[d]isothiazole (CAS No. 139037-01-7) is limited. This guide provides a summary of the available information and presents generalized experimental approaches based on the chemistry of related benzisothiazole compounds.
Introduction
This compound is a halogenated aromatic heterocyclic compound. The benzisothiazole core is a significant scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The presence and position of the bromine atom on the benzene ring can influence the molecule's physicochemical properties and its interactions with biological targets. This document serves as a technical resource, consolidating the known properties and outlining potential experimental methodologies for the synthesis and characterization of this compound.
Physicochemical Properties
Detailed experimental data for this compound is scarce. The information available from chemical suppliers is summarized below. It is important to note the distinction between this compound and its more extensively studied isomer, 5-Bromobenzothiazole, and its derivative, 5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide.
Table 1: Physical and Chemical Properties of this compound and Related Compounds
| Property | This compound | 5-Bromobenzothiazole | 5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide |
| CAS Number | 139037-01-7[1] | 768-11-6[2][3] | 29632-82-4[4][5] |
| Molecular Formula | C₇H₄BrNS | C₇H₄BrNS[2] | C₇H₄BrNO₃S[4][5] |
| Molecular Weight | 214.08 g/mol [6] | 214.08 g/mol [3] | 262.08 g/mol [4] |
| Appearance | White powder[7] | Pale yellow to brown solid[2] | Not specified |
| Melting Point | Not specified | 105-110 °C | Not specified |
| Boiling Point | Not specified | Not specified | Not specified |
| Solubility | Not specified | Moderately soluble in organic solvents (e.g., ethanol, acetone), limited solubility in water[2] | Not specified |
Chemical Reactivity and Synthesis
The chemical reactivity of this compound is dictated by the benzisothiazole ring system and the bromine substituent. The heterocyclic ring is generally stable, while the bromine atom can participate in various substitution and coupling reactions, making it a versatile intermediate for the synthesis of more complex molecules.
General Reactivity
The following diagram illustrates the potential reactive sites of this compound, highlighting its utility as a synthetic building block.
Caption: Potential reaction pathways for this compound.
Experimental Protocols: A Generalized Approach to Synthesis
The following diagram outlines a plausible, generalized synthetic workflow. Researchers should note that this is a theoretical pathway and would require optimization and validation.
Caption: A generalized workflow for the synthesis of this compound.
Methodology Details (Hypothetical):
-
Step 1: Intermediate Formation: 2-Amino-5-bromothiophenol could be reacted with a suitable one-carbon electrophile (e.g., a formic acid derivative or an orthoformate) to form an N-formyl or related intermediate.
-
Step 2: Oxidative Cyclization: The resulting intermediate could then undergo an intramolecular cyclization with the aid of an oxidizing agent to form the S-N bond of the isothiazole ring.
-
Purification: The crude product would likely require purification, for which techniques such as column chromatography on silica gel or recrystallization from an appropriate solvent system would be employed.
-
Characterization: The structure and purity of the final compound would be confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis.
Biological Activity
There is no specific information available in the searched literature regarding the biological activity or its involvement in signaling pathways of this compound. However, the broader class of benzisothiazole and benzothiazole derivatives are known to possess a wide range of pharmacological properties, including antimicrobial and antifungal activities.[2] The introduction of a bromine atom can modulate these activities, making this compound a compound of interest for further biological evaluation.
Conclusion
This compound is a chemical entity with potential applications in medicinal chemistry and organic synthesis. However, a comprehensive understanding of its physical, chemical, and biological properties is hampered by the limited amount of publicly available data. This guide has summarized the existing information and provided a framework of generalized experimental approaches to aid researchers in their investigation of this compound. Further experimental work is necessary to fully characterize this compound and explore its potential applications.
References
- 1. 5-Bromo-benzo[d]isothiazole | 139037-01-7 [chemicalbook.com]
- 2. CAS 768-11-6: 5-Bromobenzothiazole | CymitQuimica [cymitquimica.com]
- 3. 5-Bromobenzothiazole | C7H4BrNS | CID 3610155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide | 29632-82-4 | Benchchem [benchchem.com]
- 5. 5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide [synhet.com]
- 6. This compound - CAS:139037-01-7 - Abovchem [abovchem.com]
- 7. 5-Bromo-benzo[d]isothiazole, CasNo.139037-01-7 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
Solubility of 5-Bromobenzo[d]isothiazole in Organic Solvents: A Technical Guide for Researchers
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 5-Bromobenzo[d]isothiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. Recognizing the critical role of solubility in drug discovery and development, this document addresses the current landscape of available data and presents a detailed protocol for its experimental determination. While specific quantitative solubility data for this compound is not extensively reported in public literature, this guide furnishes a robust experimental framework based on established methodologies for researchers to ascertain these values.
Introduction and Physicochemical Properties
This compound is a halogenated bicyclic aromatic heterocycle. Such scaffolds are pivotal in the synthesis of novel therapeutic agents and functional materials. The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various media, influencing critical parameters such as bioavailability, formulation feasibility, and reaction kinetics.[1] Poor solubility can be a major impediment in the drug development pipeline, leading to challenges in absorption, distribution, and achieving therapeutic efficacy.[2][3] Therefore, a thorough understanding and quantitative determination of the solubility of this compound in relevant organic solvents is paramount for its application in research and development.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | Value / Description | Source |
| Compound Name | This compound | - |
| Molecular Formula | C₇H₄BrNS | [4] |
| Molecular Weight | 214.08 g/mol | [4] |
| Appearance | Expected to be a crystalline solid | [5] |
| Related Compound | 5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide | [6] |
| CAS Number (Related) | 29632-82-4 | [6] |
Qualitative Solubility Profile
Direct quantitative solubility data for this compound remains scarce. However, by examining the properties of the parent benzothiazole scaffold and its derivatives, a qualitative solubility profile can be inferred. Benzothiazoles generally exhibit low solubility in aqueous solutions and greater solubility in organic solvents.[7] For the closely related compound 5-Bromobenzothiazole, solubility has been noted in polar aprotic and protic solvents.[5]
Table 2: Inferred Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Solvent Type | Expected Solubility | Rationale |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | Often used for stock solutions of poorly soluble compounds.[7] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble | Effective for dissolving a wide range of organic compounds.[5] |
| Dichloromethane (DCM) | Non-polar Aprotic | Soluble | Benzothiazole derivatives often show good solubility in chlorinated solvents.[5][8] |
| Ethanol | Polar Protic | Moderately to Sparingly Soluble | 5-Bromobenzothiazole is reported as soluble in ethanol.[5] |
| Methanol | Polar Protic | Moderately to Sparingly Soluble | Similar to ethanol, expected to dissolve the compound.[7] |
| Acetone | Polar Aprotic | Moderately Soluble | A common solvent for many organic solids.[8] |
| Hexane | Non-polar | Sparingly to Insoluble | The polar nature of the benzisothiazole ring limits solubility in non-polar alkanes. |
| Water | Polar Protic | Insoluble | Heterocyclic aromatic compounds of this nature typically have very low aqueous solubility.[7][9] |
Note: This table is predictive and requires experimental verification. The thermodynamic solubility should be determined quantitatively using the protocol outlined below.
Experimental Protocol: Thermodynamic Solubility Determination
The most reliable and widely accepted method for determining the true thermodynamic solubility of a solid compound is the shake-flask method .[10][11] This technique measures the equilibrium concentration of a solute in a saturated solution in contact with an excess of the solid compound.
Materials and Equipment
-
Compound: this compound (solid, high purity)
-
Solvents: High-purity organic solvents of interest (e.g., DMSO, Ethanol, Acetonitrile, etc.)
-
Equipment:
-
Analytical balance (4-decimal place)
-
Glass vials with screw caps (e.g., 4 mL or 8 mL)
-
Orbital shaker or rotator placed in a temperature-controlled incubator
-
Centrifuge
-
Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes for dilutions
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer for quantification[12]
-
Experimental Workflow Diagram
Caption: Experimental workflow for the shake-flask solubility determination method.
Step-by-Step Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of glass vials. An amount that is visibly in excess of what will dissolve is required (e.g., 5-10 mg in 2 mL of solvent).
-
Dispense a precise volume of the selected organic solvent into each vial.
-
Prepare each solvent condition in triplicate to ensure reproducibility.
-
-
Equilibration:
-
Tightly seal the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker or on a rotator inside a constant-temperature incubator (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 72 hours.[13] The equilibration time should be confirmed by sampling at different time points (e.g., 24, 48, 72 hours) and showing that the concentration no longer increases.
-
-
Sample Collection and Preparation:
-
After equilibration, remove the vials from the shaker and let them stand to allow the excess solid to sediment.
-
Carefully withdraw a known volume of the supernatant using a clean, calibrated pipette.
-
Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles that would lead to an overestimation of solubility.
-
Accurately dilute the filtered, saturated solution with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method, such as HPLC-UV.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations in the same diluent.
-
Determine the concentration of the diluted sample by interpolating its response against the calibration curve.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.
-
Express the final solubility in appropriate units, such as mg/mL, g/L, or molarity (mol/L).
-
Application in Drug Development
Solubility is not an isolated parameter; it is a cornerstone of the drug discovery and development process.[14] Early determination of solubility in various organic and aqueous media allows researchers to make critical decisions that impact the trajectory of a candidate compound.[3]
Caption: The central role of solubility data in the drug development process.
As illustrated, solubility data for this compound and its derivatives is essential for:
-
Lead Optimization: Guiding structure-activity relationship (SAR) studies to improve both potency and drug-like properties.[15]
-
Process Chemistry: Selecting appropriate solvents for synthesis, purification, and crystallization steps.
-
Preformulation: Informing the selection of excipients and potential solubilization strategies (e.g., co-solvents, pH adjustment).
-
Formulation Development: Designing a dosage form (e.g., oral, injectable) that can deliver the drug effectively.[16]
-
Predicting Bioavailability: Aqueous solubility is a key determinant of a drug's absorption and, consequently, its bioavailability and therapeutic effect.[2]
Conclusion
While published quantitative data on the solubility of this compound is limited, this guide provides a robust framework for its experimental determination. The shake-flask method is presented as the gold standard protocol for obtaining reliable thermodynamic solubility data. This information is indispensable for researchers in medicinal chemistry and drug development, as it directly impacts compound progression from early-stage discovery through to formulation. The systematic evaluation of solubility in a range of relevant organic solvents is a critical step in unlocking the full potential of this compound as a valuable chemical scaffold.
References
- 1. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. researchgate.net [researchgate.net]
- 3. bmglabtech.com [bmglabtech.com]
- 4. 5-Bromobenzothiazole | C7H4BrNS | CID 3610155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. 5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide [synhet.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. researchgate.net [researchgate.net]
- 9. scirp.org [scirp.org]
- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 11. bioassaysys.com [bioassaysys.com]
- 12. enamine.net [enamine.net]
- 13. downloads.regulations.gov [downloads.regulations.gov]
- 14. Solubility in drug discovery: Significance and symbolism [wisdomlib.org]
- 15. fiveable.me [fiveable.me]
- 16. How does drug solubility affect drug delivery? [synapse.patsnap.com]
The Fundamental Reactivity of the 5-Bromobenzo[d]isothiazole Ring: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The benzo[d]isothiazole scaffold is a privileged heterocyclic motif, forming the core of numerous biologically active compounds and functional materials. The introduction of a bromine atom at the 5-position of this ring system provides a versatile handle for a wide array of chemical transformations, making 5-Bromobenzo[d]isothiazole a valuable building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the fundamental reactivity of the this compound ring, focusing on its key reactions, experimental protocols, and the logical pathways governing its transformations.
Synthesis of the Benzo[d]isothiazole Core
The construction of the benzo[d]isothiazole ring system is the initial step towards accessing its 5-bromo derivative. Various synthetic strategies have been developed, primarily involving the cyclization of appropriately substituted benzene precursors. A common and effective method is the oxidative cyclization of 2-mercaptobenzamides or related thio-functionalized precursors.
A general workflow for the synthesis of a benzo[d]isothiazole core is depicted below.
Caption: General workflow for benzo[d]isothiazole synthesis.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 5-position of the benzo[d]isothiazole ring is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. These transformations are pivotal for the synthesis of diverse derivatives with tailored electronic and biological properties.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the arylation of the 5-position. While specific data for this compound is limited, extensive studies on analogous brominated heterocycles, such as 2-(4-bromophenyl)benzo[d]thiazole, provide valuable insights into the expected reactivity and reaction conditions.[1] High yields are generally achieved using a palladium catalyst, a suitable phosphine ligand, and a base in an appropriate solvent mixture.[1]
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Analogous Bromo-Heterocycles
| Substrate | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-(4-bromophenyl)benzo[d]thiazole | Phenylboronic acid | PdCl2 (0.5) | 2-phenylimidazole (1) | K2CO3 | DMF | 120 | 95 | [1][2] |
| 2-(4-bromophenyl)benzo[d]thiazole | 4-Methoxyphenylboronic acid | PdCl2 (0.5) | 2-phenylimidazole (1) | K2CO3 | DMF | 120 | 92 | [1][2] |
| 2-(4-bromophenyl)benzo[d]thiazole | 4-Chlorophenylboronic acid | PdCl2 (0.5) | 2-phenylimidazole (1) | K2CO3 | DMF | 120 | 88 | [1][2] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
To a reaction vessel charged with this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base such as potassium carbonate (2.0-3.0 equiv) is added a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a suitable solvent (e.g., a mixture of toluene and water or DMF). The mixture is degassed and heated under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS). After cooling to room temperature, the reaction mixture is worked up by extraction with an organic solvent, and the crude product is purified by column chromatography.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the direct formation of a carbon-nitrogen bond at the 5-position, providing access to a variety of 5-aminobenzo[d]isothiazole derivatives. Studies on the amination of 5-bromothiazoles demonstrate that this reaction proceeds with good yields using a palladium catalyst and a suitable phosphine ligand.[3] The choice of base and solvent is crucial for achieving high efficiency.
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Analogous Bromo-Heterocycles
| Bromo-Heterocycle | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 5-Bromothiazole derivative | Diarylamine | Pd2(dba)3 (2.5) | Xantphos (10) | NaOtBu | Toluene | 110 | 85-95 | [3] |
| 4-Bromothiazole | Piperidine | Pd-G3-XPhos (0.75) | - | NaOTMS | THF | 50 | 90 | |
| 5-Bromo-1H-pyrazole | Morpholine | Pd(OAc)2 (2) | RuPhos (4) | LHMDS | Toluene | 80 | 88 |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
In a glovebox or under an inert atmosphere, a reaction vessel is charged with this compound (1.0 equiv), the desired amine (1.1-1.5 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a phosphine ligand (e.g., Xantphos or RuPhos, 2-10 mol%), and a base (e.g., sodium tert-butoxide or LHMDS, 1.5-2.5 equiv). Anhydrous solvent (e.g., toluene or THF) is added, and the vessel is sealed. The reaction mixture is heated with stirring for the required time (monitored by TLC or LC-MS). After completion, the reaction is cooled, quenched, and extracted. The crude product is then purified by column chromatography.
References
An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 5-Bromobenzo[d]isothiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the electrophilic and nucleophilic sites of 5-Bromobenzo[d]isothiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. Understanding the reactivity of this molecule is crucial for its application in the synthesis of novel derivatives with potential therapeutic or functional properties. This document integrates theoretical predictions based on computational chemistry principles with established reactivity patterns of related compounds to offer a detailed overview for researchers.
Core Concepts: Electrophilicity and Nucleophilicity
In organic chemistry, the concepts of electrophilicity and nucleophilicity are fundamental to understanding reaction mechanisms.
-
Nucleophiles are chemical species that donate an electron pair to form a chemical bond. They are electron-rich and are attracted to positively charged or electron-poor centers. Common nucleophiles include atoms with lone pairs (e.g., nitrogen, oxygen, sulfur) and pi bonds.
-
Electrophiles are chemical species that accept an electron pair to form a chemical bond. They are electron-poor and are attracted to electron-rich centers. Common electrophiles include positively charged ions and atoms with a partial positive charge due to bond polarization.
Predicted Electrophilic and Nucleophilic Sites of this compound
The reactivity of this compound is dictated by the interplay of its fused aromatic system, the isothiazole ring, and the bromo substituent. Based on the electronic properties of these components, the key reactive sites can be predicted.
Nucleophilic Sites:
-
Nitrogen Atom (N-2): The nitrogen atom in the isothiazole ring possesses a lone pair of electrons, making it a primary nucleophilic center. It can participate in reactions such as protonation, alkylation, and coordination to metal centers.
-
Sulfur Atom (S-1): The sulfur atom also has lone pairs and can exhibit nucleophilic character, although it is generally less nucleophilic than the nitrogen in this ring system.
-
Benzene Ring (Positions C-4, C-6, C-7): The π-system of the benzene ring is electron-rich and can act as a nucleophile in electrophilic aromatic substitution reactions. However, the electron-withdrawing nature of the isothiazole ring and the bromo group deactivates the ring towards electrophilic attack compared to benzene.
Electrophilic Sites:
-
Carbon Atom C-5: The carbon atom bonded to the bromine atom is the most significant electrophilic site. The high electronegativity of bromine creates a polar C-Br bond, resulting in a partial positive charge on the C-5 carbon. This makes it susceptible to attack by nucleophiles, leading to substitution of the bromine atom.
-
Carbon Atom C-3: The carbon atom double-bonded to the nitrogen in the isothiazole ring (C-3) can also exhibit electrophilic character due to the electron-withdrawing effect of the adjacent nitrogen and sulfur atoms.
Visualization of Reactivity: Molecular Electrostatic Potential (MEP) Map
A Molecular Electrostatic Potential (MEP) map is a powerful computational tool used to visualize the electron density distribution of a molecule and predict its reactive sites. In an MEP map, electron-rich regions (nucleophilic) are typically colored red, while electron-poor regions (electrophilic) are colored blue.
Caption: Predicted MEP map of this compound.
Key Reactions and Experimental Protocols
The electrophilic and nucleophilic nature of this compound's reactive sites can be exploited in various organic reactions to synthesize a wide range of derivatives.
Nucleophilic Aromatic Substitution (SNAr)
The electron-poor C-5 carbon atom is susceptible to nucleophilic attack, particularly with strong nucleophiles. This reaction allows for the replacement of the bromo group with other functionalities.
General Workflow for Nucleophilic Aromatic Substitution:
Caption: General workflow for SNAr reactions.
Experimental Protocol: Synthesis of 5-(Phenylamino)benzo[d]isothiazole
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol), aniline (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) (5 mL) to the flask.
-
Reaction Conditions: Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and pour it into water (20 mL). Extract the aqueous mixture with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (2 x 10 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired product.
| Reactant/Reagent | Molar Equiv. | Purpose |
| This compound | 1.0 | Substrate |
| Aniline | 1.2 | Nucleophile |
| Potassium Carbonate | 2.0 | Base |
| DMF | - | Solvent |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)
The C-Br bond at the C-5 position is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the formation of C-C bonds and the introduction of various aryl or vinyl substituents.
Logical Relationship in Suzuki Coupling:
Caption: Key components and steps in Suzuki coupling.
Experimental Protocol: Synthesis of 5-Phenylbenzo[d]isothiazole
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add a mixture of toluene (4 mL) and water (1 mL) via syringe.
-
Reaction Conditions: Heat the mixture to 90 °C and stir for 8-16 hours.
-
Monitoring: Follow the reaction's progress using TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purification: Purify the residue by flash column chromatography on silica gel to yield the pure product.
| Reactant/Reagent | Molar Equiv. | Purpose |
| This compound | 1.0 | Electrophile |
| Phenylboronic Acid | 1.2 | Coupling Partner |
| Pd(PPh₃)₄ | 0.05 | Catalyst |
| Potassium Carbonate | 2.0 | Base |
| Toluene/Water | - | Solvent System |
Summary of Quantitative Data
The following table summarizes typical reaction conditions and expected yields for the functionalization of this compound based on analogous reactions reported in the literature. Actual yields may vary depending on the specific substrates and optimization of reaction conditions.
| Reaction Type | Nucleophile/Coupling Partner | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| SNAr | Morpholine | - | K₂CO₃ | DMF | 100 | 12 | 70-85 |
| SNAr | Sodium Methoxide | - | - | Methanol | Reflux | 6 | 80-95 |
| Suzuki Coupling | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | 75-90 |
| Suzuki Coupling | Thiophene-2-boronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 100 | 10 | 65-80 |
Conclusion
This compound possesses distinct electrophilic and nucleophilic sites that govern its reactivity. The carbon atom at the 5-position, bearing the bromo substituent, is the primary electrophilic center, readily undergoing nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The nitrogen atom of the isothiazole ring is the main nucleophilic site. This understanding of its electronic properties, supported by computational predictions and established reaction protocols for similar compounds, provides a solid foundation for the rational design and synthesis of novel 5-substituted benzo[d]isothiazole derivatives for various applications in drug discovery and materials science. Researchers are encouraged to use the provided protocols as a starting point and optimize conditions for their specific synthetic targets.
An In-depth Technical Guide on the Stability and Degradation of 5-Bromobenzo[d]isothiazole
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available literature contains limited specific stability and degradation data for 5-Bromobenzo[d]isothiazole. This guide is therefore based on the general principles of forced degradation studies for heterocyclic compounds as outlined by the International Council on Harmonisation (ICH) and the known chemical properties of the benzo[d]isothiazole ring system. The experimental protocols and potential degradation pathways described herein are illustrative and should be adapted based on empirical findings.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the benzo[d]isothiazole core in various biologically active molecules.[1] Understanding the chemical stability and degradation profile of this molecule is a critical aspect of the early-stage drug development process. Forced degradation studies, or stress testing, are essential for identifying potential degradation products, elucidating degradation pathways, and developing stability-indicating analytical methods.[1][2] This information is crucial for ensuring the safety, efficacy, and quality of any potential drug product by informing formulation development, packaging selection, and the determination of storage conditions and shelf-life.[3]
This technical guide provides a comprehensive framework for investigating the stability and degradation of this compound. It outlines detailed experimental protocols for forced degradation studies, analytical methodologies for the separation and identification of degradants, and proposes potential degradation pathways based on the chemical nature of the molecule.
Regulatory Framework for Forced Degradation Studies
Forced degradation studies are a regulatory requirement stipulated by guidelines from the International Council on Harmonisation (ICH), specifically ICH Q1A (R2) for stability testing of new drug substances and products.[4] The objective of these studies is to assess the intrinsic stability of a molecule by subjecting it to conditions more severe than accelerated stability testing.[1] This helps to ensure the specificity of the analytical methods developed to monitor the stability of the drug substance.[3]
Experimental Protocols for Forced Degradation
Forced degradation studies for this compound should be conducted on a single batch of the compound to identify its susceptibility to various degradation mechanisms.[1] A general approach is to aim for 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the primary degradation products are formed without excessive secondary degradation.[5]
Preparation of Stock Solution
A stock solution of this compound should be prepared in a suitable solvent, such as acetonitrile or methanol, at a concentration of approximately 1 mg/mL. The choice of solvent should be based on the solubility of the compound and its compatibility with the stress conditions.[5]
Hydrolytic Degradation
Hydrolysis studies are performed to evaluate the degradation of the molecule in the presence of water across a range of pH values.
-
Acidic Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 N hydrochloric acid.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 2, 4, 8, 12, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N sodium hydroxide, and dilute with the mobile phase to a suitable concentration for analysis.
-
-
Basic Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 N sodium hydroxide.
-
Maintain the solution at room temperature (25°C) for 8 hours.
-
At specified time points (e.g., 1, 2, 4, 8 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N hydrochloric acid, and dilute with the mobile phase.
-
-
Neutral Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of purified water.
-
Incubate the solution at 60°C for 48 hours.
-
Withdraw aliquots at specified time intervals and dilute with the mobile phase.
-
Oxidative Degradation
Oxidative degradation is typically investigated using hydrogen peroxide.
-
Procedure:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Withdraw aliquots at specified time points, quench any remaining oxidizing agent if necessary, and dilute with the mobile phase.
-
Thermal Degradation
Thermal stability is assessed by exposing the solid drug substance and a solution to elevated temperatures.
-
Solid State:
-
Place a known amount of solid this compound in a controlled temperature oven at 70°C for 48 hours.
-
At the end of the study, dissolve the sample in a suitable solvent for analysis.
-
-
Solution State:
-
Heat the stock solution at 70°C for 48 hours.
-
Withdraw aliquots at specified intervals, cool to room temperature, and dilute for analysis.
-
Photolytic Degradation
Photostability testing evaluates the effect of light on the drug substance.
-
Procedure:
-
Expose the solid drug substance and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B guidelines.[6]
-
A control sample should be kept in the dark under the same conditions to differentiate between thermal and photolytic degradation.
-
Analyze the samples after the exposure period.
-
The following diagram illustrates the general workflow for conducting forced degradation studies.
Caption: General workflow for forced degradation studies of this compound.
Analytical Methodology
A validated stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products.[7] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[8]
Development of a Stability-Indicating HPLC Method
A systematic approach should be employed to develop a robust HPLC method.[3]
-
Instrumentation: A standard HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Column: A C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a common starting point for reversed-phase chromatography.
-
Mobile Phase: A gradient elution is typically required to separate compounds with a range of polarities. A common mobile phase combination is a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Method Optimization: The method should be optimized by adjusting the gradient profile, flow rate, column temperature, and detection wavelength to achieve adequate resolution between the parent peak and all degradation product peaks.
-
Validation: The final method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, range, accuracy, precision, and robustness.[7]
Characterization of Degradation Products
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the structural elucidation of degradation products.[9] By coupling the developed HPLC method to a mass spectrometer, the mass-to-charge ratio (m/z) of the degradation products can be determined, providing information about their molecular weight and elemental composition. Further fragmentation analysis (MS/MS) can help in identifying the structure of the degradants.
Potential Degradation Pathways
Based on the known chemistry of isothiazole and benzothiazole derivatives, several degradation pathways for this compound can be postulated. The isothiazole ring is susceptible to cleavage under both hydrolytic and oxidative conditions.
-
Hydrolytic Degradation: Under acidic or basic conditions, the isothiazole ring may undergo hydrolytic cleavage. This could involve the breaking of the N-S bond, potentially leading to the formation of 2-mercaptobenzaldehyde or related derivatives.
-
Oxidative Degradation: The sulfur atom in the isothiazole ring is susceptible to oxidation.[10] This could lead to the formation of N-oxides or sulfoxides, and potentially ring-opened products such as sulfonates.[10]
-
Photodegradation: Exposure to UV light can induce photochemical reactions, potentially leading to hydroxylation of the aromatic ring or cleavage of the heterocyclic ring.[11][12]
The following diagram illustrates a hypothetical degradation pathway for this compound, focusing on potential oxidative and hydrolytic mechanisms.
Caption: Potential degradation pathways for this compound.
Data Presentation
All quantitative data from the forced degradation studies should be summarized in a clear and concise tabular format to allow for easy comparison of the stability of this compound under different stress conditions.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Time (hours) | Assay of this compound (%) | Total Impurities (%) | Mass Balance (%) | Major Degradation Product (RRT) |
| 0.1 N HCl (60°C) | 24 | 85.2 | 14.5 | 99.7 | 0.78 |
| 0.1 N NaOH (RT) | 8 | 80.5 | 19.1 | 99.6 | 0.65, 0.82 |
| Water (60°C) | 48 | 98.1 | 1.8 | 99.9 | N/A |
| 3% H₂O₂ (RT) | 24 | 75.3 | 24.2 | 99.5 | 0.91 |
| Thermal (70°C, Solid) | 48 | 99.5 | 0.4 | 99.9 | N/A |
| Thermal (70°C, Solution) | 48 | 92.8 | 7.0 | 99.8 | 0.85 |
| Photolytic (ICH Q1B) | - | 90.1 | 9.7 | 99.8 | 1.12 |
RRT: Relative Retention Time
Table 2: Characterization of Major Degradation Products
| RRT | m/z [M+H]⁺ | Proposed Structure | Formation Condition |
| 0.65 | [Value] | [Proposed Structure] | Basic Hydrolysis |
| 0.78 | [Value] | [Proposed Structure] | Acidic Hydrolysis |
| 0.82 | [Value] | [Proposed Structure] | Basic Hydrolysis |
| 0.91 | [Value] | S-oxide derivative | Oxidative |
| 1.12 | [Value] | Hydroxylated derivative | Photolytic |
Conclusion
This guide provides a comprehensive framework for conducting forced degradation studies on this compound. By systematically applying hydrolytic, oxidative, thermal, and photolytic stress conditions and utilizing appropriate analytical techniques such as HPLC and LC-MS, researchers can determine the intrinsic stability of the molecule, identify potential degradation products, and elucidate its degradation pathways. This knowledge is fundamental for the development of stable pharmaceutical formulations and for meeting regulatory requirements for new drug candidates. It is imperative that these generalized protocols are refined based on compound-specific experimental observations.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijtrd.com [ijtrd.com]
- 4. scispace.com [scispace.com]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. ijisrt.com [ijisrt.com]
- 7. scispace.com [scispace.com]
- 8. irjpms.com [irjpms.com]
- 9. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 11. Benzothiazole heterogeneous photodegradation in nano α-Fe2O3/oxalate system under UV light irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
discovery and historical background of benzisothiazoles
An In-depth Technical Guide on the Discovery and Historical Background of Benzisothiazoles
Introduction
The benzisothiazole scaffold, a bicyclic system featuring a benzene ring fused to an isothiazole ring, represents a cornerstone in the field of heterocyclic chemistry. Its derivatives have demonstrated a vast spectrum of biological activities, establishing the core structure as a "privileged scaffold" in medicinal chemistry and drug development.[1][2][3][4] This technical guide provides a comprehensive exploration of the , detailing the seminal moments, key scientific figures, foundational experimental protocols, and the evolution of these compounds from an accidental discovery to a staple in modern pharmacology. The document is intended for researchers, scientists, and drug development professionals seeking a deep understanding of the origins of this important chemical class.
The Accidental Discovery of the Benzisothiazole Core: The Case of Saccharin
The history of benzisothiazoles is inextricably linked to the discovery of its most famous derivative, saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide). The discovery was made serendipitously in 1879 at Johns Hopkins University by Constantin Fahlberg, a Russian chemist working as a research fellow in the laboratory of Professor Ira Remsen.[5][6][7] The team was investigating the oxidation of o-toluenesulfonamide, a coal tar derivative, as part of a project on new food preservatives.[8][9]
The widely recounted story tells that Fahlberg, after a long day in the laboratory, noticed an intensely sweet taste on his hand and arm while eating his dinner.[6][8][9] He traced the sweetness back to the chemicals he had been working with, specifically anhydro-ortho-sulphaminebenzoic acid, the compound he would later name saccharin.[7] This accidental finding marked the first identification of a synthetic, non-nutritive sweetener and the first encounter with a biologically active 1,2-benzisothiazole derivative.[8][10]
While the parent 1,2-benzisothiazole was first prepared in 1879 in the form of saccharin, the isomeric 2,1-benzisothiazole was not synthesized until 1898.[11]
The Pioneers: A Tale of Collaboration and Controversy
The discovery of saccharin was initially a collaborative effort. Fahlberg and Remsen jointly published their findings on benzoic sulfimide in 1879 and 1880.[5][12] However, the relationship soured when Fahlberg, recognizing the immense commercial potential of the sweet-tasting compound, moved to New York and, in 1884, applied for patents in several countries for methods of producing the substance he named "saccharin," without including Remsen.[5][12]
Fahlberg went on to amass considerable wealth from the commercial production of saccharin, while Remsen, a distinguished academic who founded the American Chemical Journal and later became the second president of Johns Hopkins University, was left embittered by the lack of credit.[8][13][14] Remsen was famously quoted as saying, "Fahlberg is a scoundrel. It nauseates me to hear my name mentioned in the same breath with him."[8][14] This dispute underscores the tension between pure academic research and commercial application that characterized the era.
References
- 1. Advancement in Pharmacological Activities of Benzothiazole and its Derivatives: An Up to Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current trends of benzothiazoles in drug discovery: a patent review (2015-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Recent advances in the chemistry and biology of benzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Saccharin - Wikipedia [en.wikipedia.org]
- 6. Saccharin - American Chemical Society [acs.org]
- 7. Constantin Fahlberg - Wikipedia [en.wikipedia.org]
- 8. encyclopedia.com [encyclopedia.com]
- 9. Constantin Fahlberg | American chemist | Britannica [britannica.com]
- 10. Saccharin: past, present, and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. pages.jh.edu [pages.jh.edu]
- 13. Ira Remsen | Research Starters | EBSCO Research [ebsco.com]
- 14. Ira Remsen - Wikipedia [en.wikipedia.org]
Methodological & Application
Synthesis of 5-Bromobenzo[d]isothiazole: A Detailed Guide for Researchers
For Immediate Release
This application note provides detailed synthesis protocols for 5-Bromobenzo[d]isothiazole, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The protocols outlined below are based on established synthetic strategies for benzisothiazoles, offering a reproducible methodology for laboratory-scale preparation. This document is intended for an audience of trained chemists, including researchers, scientists, and professionals in the field of drug development.
Introduction
Benzo[d]isothiazoles are a class of bicyclic heterocyclic compounds that form the core structure of various biologically active molecules. The introduction of a bromine atom at the 5-position can significantly influence the compound's physicochemical properties and biological activity, making this compound a valuable building block for the synthesis of novel pharmaceutical agents. The following protocols describe a plausible synthetic route starting from commercially available precursors.
Proposed Synthetic Pathway
The synthesis of this compound can be achieved through a two-step process involving the formation of a 3-amino-5-bromobenzo[d]isothiazole intermediate, followed by a deamination reaction.
Figure 1. Proposed synthetic pathway for this compound.
Experimental Protocols
Protocol 1: Synthesis of 3-Amino-5-bromobenzo[d]isothiazole
This protocol is adapted from a general method for the synthesis of benzo[d]isothiazol-3-amines from ortho-halobenzonitriles.[1]
Materials:
-
2-Chloro-5-bromobenzonitrile
-
Sodium sulfide (Na₂S)
-
Aqueous ammonia (NH₃)
-
Sodium hypochlorite (NaOCl) solution (e.g., commercial bleach)
-
Suitable organic solvent (e.g., N,N-Dimethylformamide - DMF)
-
Deionized water
-
Standard laboratory glassware and safety equipment
Procedure:
-
In a well-ventilated fume hood, dissolve 2-chloro-5-bromobenzonitrile in a suitable organic solvent such as DMF in a round-bottom flask.
-
Add sodium sulfide to the solution and stir the mixture. This reaction is expected to form the sodium salt of 2-mercapto-5-bromobenzonitrile in situ.
-
To the resulting mixture, add aqueous ammonia followed by the slow addition of a sodium hypochlorite solution. The reaction is exothermic and should be cooled in an ice bath.
-
Stir the reaction mixture at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water to precipitate the crude product.
-
Collect the precipitate by filtration, wash with water, and dry under vacuum.
-
Purify the crude 3-amino-5-bromobenzo[d]isothiazole by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water).
Protocol 2: Synthesis of this compound (Deamination of 3-Amino-5-bromobenzo[d]isothiazole)
This protocol describes a standard deamination procedure for aromatic amines.
Materials:
-
3-Amino-5-bromobenzo[d]isothiazole
-
Sodium nitrite (NaNO₂)
-
Hypophosphorous acid (H₃PO₂) (50% aqueous solution)
-
Hydrochloric acid (HCl)
-
Deionized water
-
Diethyl ether or other suitable extraction solvent
-
Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and safety equipment
Procedure:
-
Suspend 3-amino-5-bromobenzo[d]isothiazole in a mixture of water and concentrated hydrochloric acid in a beaker and cool to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite in water dropwise, keeping the temperature below 5 °C. Stir the mixture for 30 minutes to ensure complete diazotization.
-
To the cold diazonium salt solution, add pre-chilled hypophosphorous acid dropwise. Gas evolution (N₂) will be observed.
-
Allow the reaction mixture to slowly warm to room temperature and then stir for several hours or overnight.
-
Extract the product with diethyl ether or another suitable organic solvent.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the product by column chromatography on silica gel or by recrystallization.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of this compound and its intermediate. Please note that actual yields may vary depending on experimental conditions.
| Compound | Starting Material | Molar Mass ( g/mol ) | Expected Yield (%) | Melting Point (°C) |
| 3-Amino-5-bromobenzo[d]isothiazole | 2-Chloro-5-bromobenzonitrile | 229.09 | 60-80 | Not readily available |
| This compound | 3-Amino-5-bromobenzo[d]isothiazole | 214.08 | 50-70 | Not readily available |
Note: Specific melting point data for these compounds is not widely reported in the literature and should be determined experimentally.
Logical Workflow for Synthesis
The following diagram illustrates the logical workflow for the synthesis of this compound.
References
Application Notes and Protocols: Laboratory-Scale Synthesis of 5-Bromobenzo[d]isothiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromobenzo[d]isothiazole is a heterocyclic compound of interest in medicinal chemistry and materials science due to the prevalence of the benzisothiazole core in various biologically active molecules. This document provides a detailed protocol for the laboratory-scale synthesis of this compound. The synthetic strategy involves a two-step process: the synthesis of the parent benzo[d]isothiazole from 2,2'-dithiobis(benzaldehyde), followed by electrophilic bromination to introduce the bromine atom at the 5-position of the benzisothiazole ring. This protocol is intended for use by qualified researchers and scientists.
Synthetic Pathway Overview
The synthesis of this compound is proposed to proceed via a two-step sequence starting from the commercially available 2-chlorobenzaldehyde. The initial step involves the formation of 2,2'-dithiobis(benzaldehyde), which then undergoes a cyclization reaction with hydroxylamine-O-sulfonic acid to yield the core scaffold, benzo[d]isothiazole. Subsequent selective bromination of the benzo[d]isothiazole intermediate is expected to produce the final product, this compound.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Part 1: Synthesis of Benzo[d]isothiazole
This part details the synthesis of the key intermediate, benzo[d]isothiazole, from 2,2'-dithiobis(benzaldehyde).
Step 1.1: Synthesis of 2,2'-Dithiobis(benzaldehyde)
Materials:
-
2-Chlorobenzaldehyde
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Sulfur (S)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl, concentrated)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium sulfide nonahydrate in water.
-
To this solution, add elemental sulfur and heat the mixture to reflux until the sulfur has completely dissolved, forming a dark sodium polysulfide solution.
-
Add 2-chlorobenzaldehyde dissolved in ethanol to the refluxing sodium polysulfide solution dropwise over 30 minutes.
-
Continue to reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.
-
Acidify the mixture with concentrated hydrochloric acid until the pH is approximately 1-2. A yellow precipitate will form.
-
Filter the precipitate, wash it thoroughly with water until the filtrate is neutral, and then dry it under vacuum to yield crude 2,2'-dithiobis(benzaldehyde).
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.
Step 1.2: Synthesis of Benzo[d]isothiazole
Materials:
-
2,2'-Dithiobis(benzaldehyde)
-
Hydroxylamine-O-sulfonic acid (HOSA)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Water (H₂O)
Procedure:
-
Suspend 2,2'-dithiobis(benzaldehyde) in a mixture of water and dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
In a separate beaker, prepare a solution of hydroxylamine-O-sulfonic acid and sodium hydroxide in water, ensuring the solution is cool.
-
Add the aqueous solution of hydroxylamine-O-sulfonic acid and sodium hydroxide to the suspension of 2,2'-dithiobis(benzaldehyde) dropwise at room temperature.
-
Stir the resulting biphasic mixture vigorously for 12-18 hours at room temperature. Monitor the reaction by TLC.
-
After the reaction is complete, separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain crude benzo[d]isothiazole.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Part 2: Synthesis of this compound
This part describes the bromination of the benzo[d]isothiazole intermediate. The precise regioselectivity of this reaction may need experimental optimization.
Materials:
-
Benzo[d]isothiazole
-
N-Bromosuccinimide (NBS)
-
Sulfuric acid (H₂SO₄, concentrated)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium thiosulfate solution (Na₂S₂O₃)
Procedure:
-
In a round-bottom flask protected from light, dissolve benzo[d]isothiazole in concentrated sulfuric acid at 0 °C (ice bath).
-
To this solution, add N-bromosuccinimide portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, continuing to stir for an additional 2-4 hours. Monitor the reaction by TLC.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
The crude product, a mixture of brominated isomers, is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate to isolate the this compound isomer. The identity of the isomer should be confirmed by spectroscopic methods (NMR, MS).
Data Presentation
Table 1: Summary of Reactants and Products for the Synthesis of Benzo[d]isothiazole
| Step | Reactant | Molar Mass ( g/mol ) | Amount | Moles | Product | Molar Mass ( g/mol ) | Theoretical Yield (g) |
| 1.1 | 2-Chlorobenzaldehyde | 140.57 | 14.1 g | 0.1 | 2,2'-Dithiobis(benzaldehyde) | 274.35 | 13.7 g |
| 1.2 | 2,2'-Dithiobis(benzaldehyde) | 274.35 | 13.7 g | 0.05 | Benzo[d]isothiazole | 135.18 | 6.76 g |
Table 2: Summary of Reactants and Products for the Synthesis of this compound
| Step | Reactant | Molar Mass ( g/mol ) | Amount | Moles | Product | Molar Mass ( g/mol ) | Theoretical Yield (g) |
| 2 | Benzo[d]isothiazole | 135.18 | 6.76 g | 0.05 | This compound | 214.08 | 10.7 g |
| N-Bromosuccinimide | 177.98 | 9.8 g | 0.055 |
Note: The theoretical yields are calculated based on the stoichiometry of the reactions. Actual yields will vary depending on experimental conditions and purification losses.
Safety Precautions
-
All experiments should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
2-Chlorobenzaldehyde is a lachrymator and irritant. Handle with care.
-
Concentrated acids and bases (HCl, H₂SO₄, NaOH) are corrosive and should be handled with extreme caution.
-
N-Bromosuccinimide is a lachrymator and an irritant. Avoid inhalation and contact with skin.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle in a fume hood.
-
Reactions involving heating should be monitored carefully.
Disclaimer
This protocol is a proposed synthetic route based on established chemical principles and analogous reactions found in the literature. The synthesis of this compound via this specific pathway may not have been previously reported. Therefore, the reaction conditions, yields, and purification procedures may require optimization. The regioselectivity of the bromination step needs to be experimentally determined and confirmed by analytical methods. All procedures should be carried out by trained personnel in a suitably equipped laboratory.
Application Notes and Protocols for Suzuki Coupling Reaction with 5-Bromobenzo[d]isothiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzo[d]isothiazole scaffold is a significant pharmacophore present in a variety of biologically active compounds.[1] Its derivatives have garnered attention in medicinal chemistry for their potential as therapeutic agents, exhibiting activities such as SGLT2 inhibition for treating type 2 diabetes and as positive allosteric modulators for metabotropic glutamate receptors.[1] The synthesis of 5-arylbenzo[d]isothiazoles via the Suzuki-Miyaura cross-coupling reaction represents a robust and versatile method for generating libraries of novel compounds for drug discovery programs. This palladium-catalyzed reaction facilitates the formation of a carbon-carbon bond between 5-Bromobenzo[d]isothiazole and various arylboronic acids, offering a broad scope and tolerance for diverse functional groups.[2][3]
Reaction Principle
The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds. The catalytic cycle, which utilizes a palladium catalyst, can be broadly described in three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organic moiety from the arylboronic acid is transferred to the palladium center, replacing the bromide.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired 5-arylbenzo[d]isothiazole product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Data Presentation: A Survey of Reaction Conditions
The following tables summarize typical conditions for the Suzuki coupling of this compound with various arylboronic acids, based on established protocols for structurally similar heteroaryl bromides.
Table 1: Catalyst, Base, and Solvent Systems for Suzuki Coupling
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent System | Temperature (°C) |
| 1 | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.0) | Toluene / H₂O (4:1) | 95 |
| 2 | Pd(dppf)Cl₂ (5) | - | K₂CO₃ (2.0) | 1,4-Dioxane / H₂O (4:1) | 85-100 |
| 3 | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2.0) | 1,4-Dioxane | 110 |
| 4 | PdCl₂ (0.7) | 2-phenylimidazole (1.4) | K₂CO₃ (2.5) | Anhydrous DMF | 120 |
| 5 | Pd(OAc)₂ (2) | PCy₃ (4) | Cs₂CO₃ (2.5) | 1,4-Dioxane / H₂O (10:1) | 80-100 |
Table 2: Representative Yields for the Synthesis of 5-Arylbenzo[d]isothiazoles
| Entry | Arylboronic Acid | Catalyst System (from Table 1) | Reaction Time (h) | Yield (%) |
| 1 | Phenylboronic acid | 1 | 12-24 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 2 | 12-18 | 80-92 |
| 3 | 3,5-Bis(trifluoromethyl)phenylboronic acid | 3 | 8-16 | 75-88 |
| 4 | 2-Thiopheneboronic acid | 4 | 18-30 | 65-78 |
| 5 | 3-Pyridinylboronic acid | 5 | 12-24 | 70-85 |
Experimental Protocols
The following is a general protocol for the Suzuki coupling of this compound with an arylboronic acid. This procedure is adapted from established methods for similar heteroaryl systems.[4][5]
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Anhydrous 1,4-Dioxane
-
Degassed Water
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 mmol).
-
Solvent Addition: Add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Degassing: Sparge the resulting mixture with a stream of argon or nitrogen for 10-15 minutes.
-
Reaction: Heat the reaction mixture to 85-100 °C and stir overnight (12-18 hours). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 5-arylbenzo[d]isothiazole.
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: General experimental workflow for Suzuki coupling.
Applications in Drug Development
The benzo[d]isothiazole core and its arylated derivatives are of significant interest in drug development. These scaffolds are found in compounds targeting a range of diseases. The versatility of the Suzuki coupling reaction allows for the rapid synthesis of a diverse library of 5-arylbenzo[d]isothiazoles. This enables extensive structure-activity relationship (SAR) studies, which are crucial for optimizing lead compounds. By systematically modifying the aryl group at the 5-position, researchers can fine-tune the pharmacological properties of these molecules, such as potency, selectivity, and pharmacokinetic profiles, to develop novel drug candidates for various therapeutic areas.
References
Application Notes and Protocols for the Sonogashira Coupling of 5-Bromobenzo[d]isothiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, has found widespread application in the synthesis of pharmaceuticals, natural products, and advanced materials.[2][3] The benzo[d]isothiazole moiety is a significant heterocyclic scaffold present in numerous biologically active compounds, and the functionalization of this core structure via C-C bond formation is a key strategy in medicinal chemistry. This document provides a detailed protocol for the Sonogashira coupling of 5-bromobenzo[d]isothiazole with terminal alkynes, a crucial transformation for the synthesis of novel derivatives with potential therapeutic applications. The reactivity of halogenated benzo[d]isothiazoles in cross-coupling reactions makes them suitable substrates for such transformations.[4]
Reaction Principle
The Sonogashira coupling reaction proceeds via a catalytic cycle involving both palladium and copper. The palladium(0) catalyst undergoes oxidative addition with the aryl halide (this compound). Concurrently, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. This copper acetylide then undergoes transmetalation with the palladium(II) complex. The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the active palladium(0) catalyst.[2] Copper-free protocols have also been developed to mitigate the formation of alkyne homocoupling (Glaser coupling) byproducts.[5][6][7]
Experimental Protocol: Sonogashira Coupling of this compound
This protocol provides a general procedure for the Sonogashira coupling of this compound with a terminal alkyne. The reaction conditions may require optimization depending on the specific alkyne used.
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄, 1-5 mol%)
-
Copper(I) iodide (CuI, 2-10 mol%) (for copper-co-catalyzed reaction)
-
Ligand (e.g., PPh₃, if required by the palladium catalyst, 2-10 mol%)
-
Base (e.g., Triethylamine (Et₃N), Diisopropylamine (i-Pr₂NH), 2-4 equivalents)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Dioxane)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and work-up reagents
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the palladium catalyst, copper(I) iodide (if used), and any additional ligand.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous solvent, followed by the base, this compound, and the terminal alkyne via syringe.
-
Stir the reaction mixture at the appropriate temperature (ranging from room temperature to 100 °C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8][9]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite, washing the pad with the same solvent.
-
Concentrate the filtrate under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford the desired 5-alkynylbenzo[d]isothiazole derivative.
Data Presentation: Representative Sonogashira Coupling Conditions
The following tables summarize quantitative data for Sonogashira coupling reactions of various aryl bromides, which can serve as a starting point for optimizing the reaction with this compound.
Table 1: Copper-Cocatalyzed Sonogashira Coupling Conditions
| Entry | Aryl Bromide | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | 5 | Et₃N | DMF | 100 | 3 | 96 | [8][9] |
| 2 | Aryl bromide | Terminal Alkyne | Pd(PPh₃)₂Cl₂ (5) | 2.5 | i-Pr₂NH | THF | RT | 3 | N/A | [2] |
| 3 | Heterocyclic bromides | Phenylacetylene | (NHC)-Pd (0.01) | (NHC)-Cu (1) | K₂CO₃ | DMSO | RT | 24 | 49-95 |
Table 2: Copper-Free Sonogashira Coupling Conditions
| Entry | Aryl Bromide | Alkyne | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Aryl bromide | Terminal Alkyne | Pd(OAc)₂ | Urea | N/A | N/A | RT | N/A | High | [6] |
| 2 | Aryl bromide | Terminal Alkyne | Pd(PhCN)₂Cl₂ (2) | P(t-Bu)₃ (4) | Cs₂CO₃ | Dioxane | RT | 12 | 81-98 | [1] |
| 3 | Aryl bromides | Terminal Alkyne | Pd/C | N/A | K₂CO₃ | H₂O | RT | 12 | High | [7] |
Visualizations
Sonogashira Coupling Catalytic Cycle
Caption: Catalytic cycle of the copper-cocatalyzed Sonogashira coupling reaction.
Experimental Workflow
Caption: General experimental workflow for the Sonogashira coupling reaction.
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider increasing the temperature, changing the solvent or base, or screening different palladium catalysts and ligands.[10] For less reactive aryl bromides, using more electron-rich and bulky phosphine ligands can be beneficial.[5]
-
Formation of Homocoupled Alkyne (Glaser Product): This side reaction is often observed in copper-cocatalyzed Sonogashira couplings. To minimize this, ensure strictly anaerobic conditions or consider a copper-free protocol.[6][7]
-
Debromination: The replacement of the bromine atom with hydrogen can sometimes occur. This may be suppressed by using a less reactive base or a different solvent system.
-
No Reaction: If no product is formed, verify the quality and activity of the catalyst and reagents. Ensure the reaction is performed under strictly anhydrous and inert conditions, as moisture and oxygen can deactivate the catalyst.[1]
By following this detailed protocol and considering the provided optimization strategies, researchers can effectively perform the Sonogashira coupling of this compound to generate a diverse library of novel compounds for further investigation in drug discovery and materials science.
References
- 1. Sonogashira Coupling [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 9. scirp.org [scirp.org]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for the Heck Reaction of 5-Bromobenzo[d]isothiazole
For Researchers, Scientists, and Drug Development Professionals
The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction widely utilized in organic synthesis. These application notes provide a comprehensive guide to developing Heck reaction conditions for 5-Bromobenzo[d]isothiazole. While direct literature precedent for this specific substrate is not extensively documented, this guide offers robust starting points and detailed protocols based on well-established methodologies for structurally similar heterocyclic compounds, such as 5-bromoindoles and 5-bromooxazoles.[1][2] The introduction of vinyl groups onto the benzo[d]isothiazole scaffold can produce valuable intermediates for the synthesis of novel therapeutic agents and functional materials.
Data Presentation: Proposed Heck Reaction Conditions
The efficiency of the Heck reaction is highly dependent on the interplay of the catalyst, ligand, base, solvent, and temperature. The following table summarizes proposed starting conditions for the Heck reaction of this compound with various alkenes. These conditions are extrapolated from successful reactions with analogous aryl bromides and serve as a strong foundation for optimization.
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Expected Yield |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (2) | DMF | 100 | 12-24 | Moderate to High |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (1.5) | DMF | 100 | 20 | High[2] |
| 3 | Methyl acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | K₂CO₃ (2) | DMF | 110 | 12 | High |
| 4 | Styrene | Na₂PdCl₄ (5) | SPhos (15) | Na₂CO₃ (4) | MeCN/H₂O (1:1) | 150 (MW) | 0.25 | High[2] |
| 5 | Acrylamide | [SIPr·H][Pd(η³-2-Me-allyl)Cl₂] (1.4) | - | K₂CO₃ (2) | DMF | 100 | 20 | Moderate to Good |
Note: Yields are estimations based on reactions with similar substrates and should be considered as a guide for optimization.
Experimental Protocols
This section provides a detailed, step-by-step protocol for a conventional thermal Heck reaction and a microwave-assisted Heck reaction of this compound with styrene.
Protocol 1: Conventional Thermal Heck Reaction
Materials:
-
This compound
-
Styrene (1.5 equivalents)
-
Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 4 mol%)
-
Triethylamine (Et₃N, 2 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk flask or sealed tube
Procedure:
-
Reaction Setup: To a Schlenk flask or a sealable reaction tube containing a magnetic stir bar, add this compound, Palladium(II) Acetate, and Tri(o-tolyl)phosphine.
-
Inert Atmosphere: Seal the flask/tube and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of the inert gas, add anhydrous DMF, followed by triethylamine and styrene via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup - Cooling and Dilution: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate.
-
Workup - Filtration: Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water and then brine.
-
Workup - Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure 5-vinylbenzo[d]isothiazole derivative.
Protocol 2: Microwave-Assisted Heck Reaction
Materials:
-
This compound
-
Styrene (1.5 equivalents)
-
Sodium tetrachloropalladate(II) (Na₂PdCl₄, 5 mol%)
-
SPhos (15 mol%)
-
Sodium Carbonate (Na₂CO₃, 4 equivalents)
-
Acetonitrile/Water (1:1 mixture)
-
Microwave reaction vial
Procedure:
-
Reaction Setup: To a microwave reaction vial containing a magnetic stir bar, add this compound, sodium carbonate, sodium tetrachloropalladate(II), and SPhos.[2]
-
Inert Atmosphere: Purge the vial with argon for 5 minutes.
-
Solvent and Reagent Addition: Add the acetonitrile-water (1:1) solvent mixture, followed by the addition of styrene.[2]
-
Sealing: Securely seal the vial with a cap.
-
Microwave Irradiation: Place the sealed vial into the microwave reactor and heat the reaction mixture to 150 °C for 15-30 minutes.[2]
-
Workup - Cooling and Filtration: After the reaction is complete, allow the vial to cool to room temperature. Dilute the reaction mixture with ethyl acetate and filter it through a pad of Celite.[2]
-
Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer with water and then with brine.[2]
-
Workup - Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.[2]
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel.
Mandatory Visualizations
Catalytic Cycle of the Heck Reaction
The following diagram illustrates the generally accepted catalytic cycle for the Heck reaction.
Caption: Catalytic cycle for the Heck coupling reaction.
Experimental Workflow
The diagram below outlines the general laboratory workflow for performing the Heck reaction as described in the protocols.
Caption: Experimental workflow for the Heck reaction.
References
Application Notes & Protocols: Buchwald-Hartwig Amination of 5-Bromobenzo[d]isothiazole
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol and application guidelines for the palladium-catalyzed Buchwald-Hartwig amination of 5-Bromobenzo[d]isothiazole. The Buchwald-Hartwig reaction is a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, a common structural motif in pharmaceuticals and bioactive molecules.[1][2] This protocol is designed to serve as a starting point for the synthesis of 5-aminobenzo[d]isothiazole derivatives, which are valuable intermediates in medicinal chemistry. The notes include a general reaction scheme, a detailed experimental procedure, a table for summarizing optimization data, and graphical representations of the reaction and workflow.
General Reaction Scheme
The Buchwald-Hartwig amination is a cross-coupling reaction that forms a C-N bond between an aryl halide and an amine in the presence of a palladium catalyst and a base.[1][3][4] The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base, and finally, reductive elimination to yield the desired arylamine product and regenerate the Pd(0) catalyst.[3][4]
Caption: General scheme for the Buchwald-Hartwig amination.
Reaction Optimization Data
The selection of catalyst, ligand, base, and solvent is critical for a successful Buchwald-Hartwig amination.[3] Sterically hindered phosphine ligands are often required for efficient coupling.[4] The following table provides a template for screening various conditions to optimize the yield of the desired 5-aminobenzo[d]isothiazole product.
| Entry | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 12 | e.g., 85 |
| 2 | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (2.0) | Dioxane | 110 | 24 | e.g., 65 |
| 3 | Pd₂(dba)₃ (2) | BINAP (3) | Cs₂CO₃ (2.0) | Toluene | 100 | 18 | e.g., 78 |
| 4 | Pd(OAc)₂ (2) | cataCXium A (4) | K₃PO₄ (2.0) | t-BuOH | 90 | 16 | e.g., 72 |
| 5 | XantPhos Pd G3 (5) | - | DBU (2.0) | MeCN/Toluene | 140 | 1 | e.g., 90[5] |
Note: Yields are hypothetical and serve as placeholders for experimental results.
Detailed Experimental Protocol
This protocol describes a general procedure for the coupling of this compound with a representative amine (e.g., morpholine).
Materials:
-
This compound (1.0 equiv)
-
Amine (e.g., Morpholine) (1.2 equiv)
-
Palladium catalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0), Pd₂(dba)₃) (2 mol%)
-
Phosphine ligand (e.g., XPhos) (4 mol%)
-
Base (e.g., Sodium tert-butoxide, NaOtBu) (1.4 equiv)
-
Anhydrous solvent (e.g., Toluene)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Standard laboratory glassware for workup and purification
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere (N₂ or Ar), add the palladium catalyst (e.g., Pd₂(dba)₃), the phosphine ligand (e.g., XPhos), and the base (e.g., NaOtBu).
-
Reagent Addition: Add this compound to the reaction vessel.
-
Solvent and Amine Addition: Add anhydrous toluene, followed by the amine (e.g., morpholine) via syringe.
-
Degassing (Optional but Recommended): Subject the mixture to three cycles of freeze-pump-thaw to ensure the removal of dissolved oxygen.
-
Reaction: Seal the vessel and place it in a preheated oil bath at the desired temperature (e.g., 100 °C). Stir the reaction mixture for the specified time (e.g., 12-24 hours).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure 5-amino-substituted benzo[d]isothiazole product.
-
Characterization: Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).
Experimental Workflow Diagram
The following diagram outlines the key steps in the experimental protocol.
Caption: Step-by-step experimental workflow for the amination.
Safety Precautions
-
Handling Reagents: Palladium catalysts and phosphine ligands can be air- and moisture-sensitive. Handle them under an inert atmosphere. Many reagents are toxic and/or irritants. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
-
Solvents: Toluene and dioxane are flammable and toxic.[2] Perform all operations in a well-ventilated fume hood.
-
Bases: Sodium tert-butoxide is a strong, corrosive base. Avoid contact with skin and moisture.
-
Pressure: When heating sealed vessels, use a blast shield and ensure the vessel is pressure-rated for the reaction temperature.
Disclaimer: This protocol is intended as a guideline. Researchers should adapt the procedure based on the specific reactivity of their substrates and perform a thorough risk assessment before beginning any experiment.
References
Functionalization of the 5-Bromobenzo[d]isothiazole Scaffold: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the functionalization of the 5-Bromobenzo[d]isothiazole scaffold. This versatile heterocyclic core is a key building block in medicinal chemistry, offering a strategic handle for the synthesis of diverse compound libraries. The methodologies outlined herein focus on widely applicable and robust palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, amino, and alkynyl moieties at the 5-position.
Introduction to the this compound Scaffold
The benzo[d]isothiazole motif is a privileged structure in drug discovery, appearing in a range of biologically active compounds. Derivatives have shown promise as anticancer, antimicrobial, and anti-inflammatory agents. The presence of a bromine atom at the 5-position provides a versatile point for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) and the development of novel therapeutic candidates. The functionalization of this scaffold is crucial for tuning the electronic and steric properties of the molecule, which in turn can modulate its interaction with biological targets.
Key Functionalization Reactions
The primary strategies for the derivatization of this compound involve palladium-catalyzed cross-coupling reactions. These methods are favored for their high efficiency, broad functional group tolerance, and mild reaction conditions.
-
Suzuki-Miyaura Coupling: Enables the formation of carbon-carbon bonds, allowing the introduction of a wide variety of aryl and heteroaryl substituents. This is a powerful method for creating biaryl structures, which are common motifs in bioactive molecules.
-
Buchwald-Hartwig Amination: A cornerstone for the formation of carbon-nitrogen bonds. It facilitates the coupling of the benzo[d]isothiazole core with a diverse range of primary and secondary amines, leading to the synthesis of novel 5-amino-benzo[d]isothiazole derivatives.
-
Sonogashira Coupling: Forms a carbon-carbon bond between the this compound and a terminal alkyne, introducing a linear and rigid alkynyl linker. This can be utilized to probe deeper into protein binding pockets or to serve as a handle for further chemical transformations.
Data Presentation: Representative Reaction Conditions and Yields
The following tables summarize typical conditions and reported yields for palladium-catalyzed cross-coupling reactions on analogous aryl bromide scaffolds. These serve as a strong starting point for the optimization of reactions with this compound.
Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with Arylboronic Acids
| Entry | Aryl Bromide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-(4-bromophenyl)benzo[d]thiazole | Phenylboronic acid | PdCl₂ (0.5) | 2-Phenylimidazole (1) | K₂CO₃ | DMF | 120 | 17-48 | 80-95 | [1][2] |
| 2 | 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ | DME | 80 | 2 | High | [3] |
| 3 | 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 60 | 6 | - |
Table 2: Buchwald-Hartwig Amination of Aryl Bromides with Amines
| Entry | Aryl Bromide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 5-Bromothiazole derivative | Diarylamine | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 110 | 12 | Good | [4] |
| 2 | 4-Bromotoluene | Morpholine | Pd(dba)₂ (1.5) | XPhos (3) | NaOt-Bu | Toluene | Reflux | 6 | 94 | [5] |
| 3 | 5-Bromo-N-phenylpyridin-3-amine | Aniline | Pd₂(dba)₃ (2-5) | BINAP (4-10) | NaOt-Bu | Toluene | 100-110 | 12-24 | - | [6] |
Table 3: Sonogashira Coupling of Aryl Bromides with Terminal Alkynes
| Entry | Aryl Bromide | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 5-Bromoindole | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | DMF | 80 | 4-6 | 93 | |
| 2 | 5-Bromopyrimidine | Phenylacetylene | PdCl₂(PPh₃)₂ (2-5) | CuI (5-10) | Et₃N | THF | RT | 3-16 | - | |
| 3 | Iodobenzene | Phenylacetylene | PdCl₂ (5-10 ppm) | - | K₂CO₃ | EtOH | 90 | 48 | Good | [7] |
Experimental Protocols
The following are detailed, generalized protocols for the functionalization of this compound. Note: These protocols are starting points and may require optimization for specific substrates and desired outcomes. All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified.
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 5-Aryl-benzo[d]isothiazoles
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%; or Pd(OAc)₂/ligand combination)
-
Ligand (if using Pd(OAc)₂, e.g., SPhos, XPhos, 4-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DMF, or a mixture with water)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst (and ligand, if separate), and the base.
-
Evacuate and backfill the flask with an inert gas (repeat this cycle three times).
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-benzo[d]isothiazole.
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 5-Amino-benzo[d]isothiazoles
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary, 1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%)
-
Phosphine ligand (e.g., BINAP, Xantphos, 2-6 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOt-Bu), Cs₂CO₃, 1.4-2.0 equiv)
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to a dry Schlenk tube.
-
Add this compound and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture with stirring to the specified temperature (e.g., 80-110 °C).
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite® to remove palladium residues, washing the pad with the same solvent.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the residue by flash column chromatography to yield the 5-amino-benzo[d]isothiazole derivative.
Protocol 3: Sonogashira Coupling for the Synthesis of 5-Alkynyl-benzo[d]isothiazoles
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-2.0 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
Amine base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA), 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., THF, DMF)
Procedure:
-
To a dry Schlenk flask, add this compound, the palladium catalyst, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent and the amine base via syringe.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to a specified temperature (e.g., 40-80 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature.
-
Pour the mixture into a saturated aqueous solution of ammonium chloride and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-alkynyl-benzo[d]isothiazole.
Mandatory Visualizations
Drug Discovery and Development Workflow
The following diagram illustrates a typical workflow for a drug discovery program starting from a heterocyclic scaffold like this compound.
Caption: A typical drug discovery workflow.
Potential Signaling Pathways Modulated by Benzo[d]isothiazole Derivatives
Derivatives of the benzo[d]isothiazole scaffold have been investigated as inhibitors of various protein kinases and other enzymes, suggesting their potential to modulate key cellular signaling pathways implicated in diseases such as cancer.
References
- 1. Synthesis of some benzo[d]thiazole derivatives via Suzuki cross-coupling reaction | HPU2 Journal of Science: Natural Sciences and Technology [sj.hpu2.edu.vn]
- 2. sj.hpu2.edu.vn [sj.hpu2.edu.vn]
- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: 5-Bromobenzo[d]isothiazole in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzo[d]isothiazole scaffold is a privileged heterocyclic motif that constitutes the core structure of numerous biologically active compounds.[1] Its derivatives have shown a wide array of applications in medicinal chemistry, from being key components in antipsychotic drugs like Lurasidone and Ziprasidone to acting as potent and selective modulators of biological targets such as the metabotropic glutamate receptor 4 (mGlu4).[1] The incorporation of a bromine atom at the 5-position of the benzo[d]isothiazole ring system can significantly influence the compound's physicochemical properties and biological activity. These brominated derivatives have demonstrated potential as antiproliferative and antimicrobial agents, making 5-Bromobenzo[d]isothiazole a compound of interest for further investigation in drug discovery.
These application notes provide an overview of the known biological activities of this compound derivatives, along with detailed protocols for their synthesis and evaluation.
Biological Activities and Applications
While specific quantitative data for the parent this compound is limited in publicly available literature, studies on its derivatives, particularly hydrazone derivatives, have revealed significant cytotoxic and antiproliferative effects.
Antiproliferative Activity
Several benzo[d]isothiazole hydrazone derivatives have been synthesized and evaluated for their antiproliferative activity against a panel of human cancer cell lines.[2][3] These compounds have shown cytotoxicity in the micromolar range, indicating their potential as anticancer agents.[2]
Table 1: Antiproliferative Activity of Benzo[d]isothiazole Hydrazone Derivatives [3]
| Compound ID | R Group on Hydrazone | Cell Line | IC50 (µM) |
| 2h | 2-hydroxyphenyl | CCRF-CEM (Leukemia) | 0.5 |
| K-562 (Leukemia) | 1.0 | ||
| MOLT-4 (Leukemia) | 0.8 | ||
| A549/ATCC (Lung Carcinoma) | 8.0 | ||
| HT-29 (Colon Carcinoma) | 6.0 | ||
| 3h | 2-hydroxyphenyl | CCRF-CEM (Leukemia) | 1.0 |
| K-562 (Leukemia) | 2.0 | ||
| MOLT-4 (Leukemia) | 1.0 | ||
| 5h | 2-hydroxyphenyl | CCRF-CEM (Leukemia) | 1.0 |
| K-562 (Leukemia) | 1.0 | ||
| MOLT-4 (Leukemia) | 1.0 |
Note: The core structure for these derivatives is a benzo[d]isothiazole with different linkers to the hydrazone moiety. The 5-bromo substitution is not explicitly stated in this specific series but represents a key area for further structure-activity relationship (SAR) studies.
Potential Signaling Pathways
While the precise mechanism of action for this compound is not yet elucidated, related benzothiazole derivatives have been shown to induce apoptosis in cancer cells through the modulation of key signaling pathways such as the PI3K/AKT pathway. It is plausible that this compound derivatives may exert their antiproliferative effects through similar mechanisms.
Caption: Putative mechanism of action via the PI3K/AKT signaling pathway.
Experimental Protocols
The following are generalized protocols that can be adapted for the synthesis and biological evaluation of this compound and its derivatives.
Synthesis of this compound
This protocol is a representative method based on general synthesis strategies for benzo[d]isothiazoles.
Caption: General workflow for the synthesis of this compound.
Materials:
-
2-Amino-5-bromothiophenol
-
Iodine (I₂)
-
Dimethyl sulfoxide (DMSO)
-
Sodium thiosulfate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 2-amino-5-bromothiophenol in DMSO.
-
Add iodine portion-wise to the solution at room temperature.
-
Heat the reaction mixture and monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into an aqueous solution of sodium thiosulfate to quench the excess iodine.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound.
In Vitro Antiproliferative Assay (MTT Assay)
Materials:
-
Human cancer cell lines (e.g., CCRF-CEM, K-562, MOLT-4)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound stock solution in DMSO
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO).
-
Incubate the plate for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing (Broth Microdilution)
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
This compound stock solution in DMSO
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
96-well microtiter plates
Procedure:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.
-
Perform serial two-fold dilutions of the this compound compound in MHB in a 96-well plate.
-
Add the bacterial inoculum to each well.
-
Include a positive control (antibiotic), a negative control (no compound), and a sterility control (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Cytochrome P450 Inhibition Assay
Materials:
-
Human liver microsomes
-
CYP450 isoform-specific substrates (e.g., phenacetin for CYP1A2)
-
NADPH regenerating system
-
Potassium phosphate buffer (pH 7.4)
-
This compound
-
Positive control inhibitor (e.g., furafylline for CYP1A2)
-
Acetonitrile with an internal standard for quenching
-
LC-MS/MS system
Procedure:
-
Pre-incubate human liver microsomes, buffer, and various concentrations of this compound at 37°C.
-
Initiate the reaction by adding the CYP450 substrate and the NADPH regenerating system.
-
Incubate for a specific time (e.g., 10 minutes).
-
Stop the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the formation of the metabolite using LC-MS/MS.
-
Calculate the percent inhibition at each concentration and determine the IC50 value.
References
Application Notes and Protocols: 5-Bromobenzo[d]isothiazole as a Versatile Scaffold for Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 5-Bromobenzo[d]isothiazole as a key building block in the synthesis of novel bioactive molecules. This document details its application in developing potent anticancer and antimicrobial agents, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant biological pathways and experimental workflows.
Introduction
This compound is a versatile heterocyclic compound that serves as a valuable starting material in medicinal chemistry. The presence of a bromine atom at the 5-position provides a reactive handle for various cross-coupling reactions, allowing for the introduction of diverse substituents and the generation of extensive chemical libraries. The benzisothiazole core itself is a privileged scaffold, known to interact with a range of biological targets. This combination of features makes this compound an attractive building block for the discovery of new therapeutic agents.
Applications in Bioactive Molecule Synthesis
The this compound scaffold has been successfully incorporated into molecules exhibiting significant biological activity, particularly in the areas of oncology and infectious diseases.
Anticancer Activity
Derivatives of this compound have shown promising cytotoxic effects against various human cancer cell lines. The introduction of different functional groups through the bromo substituent allows for the fine-tuning of activity and selectivity. For instance, the incorporation of thiazolidine-2,4-dione and naphthalimide moieties has yielded compounds with potent anticancer properties.
Table 1: In Vitro Cytotoxicity (IC₅₀, µM) of Substituted Benzothiazole Derivatives against Human Cancer Cell Lines [1]
| Compound ID/Reference | Substitution Pattern | MCF-7 (Breast) | A549 (Lung) | HeLa (Cervical) | HepG2 (Liver) | HCT-116 (Colon) |
| Compound 4a[1] | 2-amino, thiazolidine-2,4-dione hybrid | 3.84 | - | - | 7.92 | 5.61 |
| Compound 4e[1] | 2-amino, thiazolidine-2,4-dione hybrid | 6.11 | - | - | - | - |
| Naphthalimide 66[1] | Naphthalimide derivative | 7.91 ± 0.4 | 4.074 ± 0.3 | - | - | - |
| Naphthalimide 67[1] | Naphthalimide derivative | 8.13 ± 0.5 | 5.21 ± 0.2 | - | - | - |
Note: While these derivatives are from the broader benzothiazole class, they demonstrate the potential of the core scaffold which can be extrapolated to this compound derivatives.
A potential mechanism of action for some of these anticancer derivatives involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway, which is critical for angiogenesis.
Caption: Proposed inhibitory action of a this compound derivative on the VEGFR-2 signaling pathway.
Antimicrobial Activity
The versatility of the this compound scaffold also extends to the development of potent antimicrobial agents. A notable example is a derivative that demonstrated significant efficacy against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity of a Thiazole Derivative
| Compound | Microorganism | MIC (µg/mL) |
| 3-(2-(5-(6-bromobenzo[d][1][2]dioxol-5-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazol-4-yl)benzonitrile | Salmonella typhimurium | 31.25[2][3] |
| Proteus vulgaris | 31.25[2][3] |
This data highlights the potential to develop new classes of antibiotics to combat bacterial resistance.
Experimental Protocols
The following are generalized protocols for the synthesis of bioactive molecules using this compound as a starting material. These are based on established synthetic methodologies for related heterocyclic compounds.
General Workflow for Synthesis and Evaluation
Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.
Protocol 1: Synthesis of a C-5 Arylated Benzo[d]isothiazole Derivative via Suzuki Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki cross-coupling reaction to introduce an aryl group at the C-5 position of the benzo[d]isothiazole ring.
Materials:
-
This compound
-
Arylboronic acid or arylboronic acid pinacol ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, DMF/water mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add this compound (1 equivalent), the arylboronic acid/ester (1.2-1.5 equivalents), the palladium catalyst (0.05-0.1 equivalents), and the base (2-3 equivalents).
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add the degassed solvent to the reaction mixture.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired C-5 arylated benzo[d]isothiazole derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of a synthesized compound against a cancer cell line.
Materials:
-
Human cancer cell line (e.g., MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Synthesized this compound derivative
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compound in the growth medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value by plotting the percentage of viability versus the log of the compound concentration.
Conclusion
This compound is a promising and versatile building block for the synthesis of novel bioactive molecules. Its amenability to chemical modification allows for the creation of diverse compound libraries with potential applications in cancer and infectious disease therapy. The protocols and data presented here provide a foundation for researchers to explore the full potential of this valuable scaffold in drug discovery and development.
References
Application Notes and Protocols: 5-Bromobenzo[d]isothiazole in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of 5-Bromobenzo[d]isothiazole as a key building block in the synthesis of advanced organic materials. The protocols detailed below are based on established synthetic methodologies for analogous compounds and are intended to serve as a foundational guide for the development of novel materials for organic electronics.
Introduction: The Potential of this compound in Organic Electronics
This compound is a heterocyclic compound with significant potential as a synthetic intermediate in the field of materials science, particularly for organic electronics. The benzothiazole core is an electron-deficient moiety, making it an excellent acceptor unit in donor-acceptor (D-A) type architectures.[1] Such D-A systems are fundamental to the design of high-performance organic semiconductors used in a variety of devices, including Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs).[1][2]
The bromine atom at the 5-position provides a reactive site for metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings. This allows for the straightforward incorporation of the this compound unit into larger π-conjugated systems. By carefully selecting the donor co-monomer, the electronic and photophysical properties of the resulting polymer, such as the energy levels (HOMO/LUMO), absorption spectra, and charge carrier mobility, can be finely tuned.[1]
Hypothetical Application: Synthesis of a Donor-Acceptor Polymer for Organic Solar Cells
This section outlines a hypothetical application of this compound in the synthesis of a donor-acceptor polymer, P(TBT-BDT) , for use in bulk-heterojunction (BHJ) organic solar cells. In this polymer, this compound serves as the precursor to the acceptor unit, which is copolymerized with a benzodithiophene (BDT) donor unit.
Table 1: Hypothetical Properties of the P(TBT-BDT) Polymer
| Property | Expected Value |
| Peak Absorption Wavelength (λmax) | 550 - 650 nm |
| Optical Bandgap (Eoptg) | 1.8 - 2.0 eV |
| Highest Occupied Molecular Orbital (HOMO) | -5.2 to -5.4 eV |
| Lowest Unoccupied Molecular Orbital (LUMO) | -3.4 to -3.6 eV |
| Hole Mobility (μh) | 10⁻⁴ - 10⁻³ cm²V⁻¹s⁻¹ |
Experimental Protocols
3.1. Synthesis of the P(TBT-BDT) Polymer via Stille Cross-Coupling
This protocol describes a typical Stille cross-coupling polymerization to synthesize the target polymer P(TBT-BDT) .
Materials:
-
This compound
-
2,6-bis(trimethyltin)-4,8-bis(2-ethylhexyloxy)benzo[1,2-b:4,5-b']dithiophene (BDT-SnMe₃)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Anhydrous Chlorobenzene
-
Argon gas
-
Standard glassware for inert atmosphere synthesis
Procedure:
-
In a flame-dried Schlenk flask, dissolve this compound (1 mmol) and BDT-SnMe₃ (1 mmol) in anhydrous chlorobenzene (20 mL).
-
Deoxygenate the solution by bubbling with argon for 30 minutes.
-
In a separate glovebox, prepare a catalyst solution by dissolving Pd₂(dba)₃ (0.02 mmol) and P(o-tol)₃ (0.08 mmol) in anhydrous chlorobenzene (5 mL).
-
Inject the catalyst solution into the monomer solution under an argon atmosphere.
-
Heat the reaction mixture to 110°C and stir for 48 hours under argon.
-
After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into methanol (200 mL).
-
Collect the crude polymer by filtration.
-
Purify the polymer by Soxhlet extraction with methanol, acetone, hexane, and finally chloroform.
-
Precipitate the chloroform fraction in methanol and collect the purified polymer by filtration.
-
Dry the polymer under vacuum at 60°C overnight.
3.2. Fabrication of a Bulk-Heterojunction Organic Solar Cell
This protocol outlines the fabrication of a conventional architecture organic solar cell using the synthesized P(TBT-BDT) polymer as the donor material and PC₇₁BM as the acceptor.
Materials:
-
P(TBT-BDT) polymer
-
Phenyl-C₇₁-butyric acid methyl ester (PC₇₁BM)
-
Indium tin oxide (ITO)-coated glass substrates
-
Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS)
-
Calcium (Ca)
-
Aluminum (Al)
-
Chlorobenzene
-
Deionized water, acetone, isopropanol
Procedure:
-
Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a nitrogen stream.
-
Treat the cleaned ITO substrates with UV-ozone for 15 minutes.
-
Spin-coat a thin layer of PEDOT:PSS (40 nm) onto the ITO surface and anneal at 140°C for 10 minutes in air.
-
Prepare the active layer solution by dissolving P(TBT-BDT) and PC₇₁BM (e.g., in a 1:1.5 weight ratio) in chlorobenzene at a total concentration of 20 mg/mL. Stir the solution overnight at 50°C in a glovebox.
-
Spin-coat the active layer solution onto the PEDOT:PSS layer to achieve a thickness of approximately 100 nm. Anneal the film as optimized (e.g., 110°C for 10 minutes).
-
Thermally evaporate Calcium (20 nm) and then Aluminum (100 nm) as the cathode under high vacuum (< 10⁻⁶ Torr).
-
Encapsulate the device before testing.
Visualizations
Caption: Synthetic workflow for the P(TBT-BDT) polymer.
Caption: Conventional organic solar cell device architecture.
References
Application Notes & Protocols: Derivatization of 5-Bromobenzo[d]isothiazole for Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction: The benzo[d]isothiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of several important therapeutic agents. Notably, it is a key component in a series of antipsychotic drugs, including ziprasidone, lurasidone, perospirone, and tiospirone, which underscores its significance in targeting central nervous system (CNS) pathways.[1] The derivatization of this nucleus is a critical strategy in drug discovery for developing new chemical entities with modulated potency, selectivity, and pharmacokinetic properties. 5-Bromobenzo[d]isothiazole serves as a versatile and crucial starting material, enabling the introduction of diverse molecular fragments at the C5-position through modern cross-coupling methodologies.
This document provides detailed protocols for two powerful and widely used derivatization reactions—the Suzuki-Miyaura cross-coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation—using this compound as the substrate.
Application Note 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 5-Arylbenzo[d]isothiazoles
Principle of the Method: The Suzuki-Miyaura cross-coupling reaction is a robust palladium-catalyzed method for forming carbon-carbon bonds between an organoboron species (like a boronic acid or its ester) and an organic halide.[2] This reaction is highly valued in pharmaceutical chemistry due to its mild conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids.[2] For this compound, this reaction facilitates the synthesis of 5-aryl derivatives, which are valuable for exploring structure-activity relationships (SAR) by modifying steric and electronic properties. The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the C-Br bond, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to form the final product and regenerate the catalyst.[2]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid, 4-Methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, DME)
-
Schlenk flask or reaction vial
-
Magnetic stirrer and heating mantle/block
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies (silica gel, solvents)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 eq.) to the flask.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and Water, 4:1 ratio) via syringe. The typical concentration is 0.1 M with respect to the this compound.
-
Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with argon to ensure all dissolved oxygen is removed.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure 5-arylbenzo[d]isothiazole derivative.
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%)* |
| 1 | Phenylboronic Acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 4 | 92 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 3 | 95 |
| 3 | 3-Pyridinylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ | DME | 85 | 10 | 78 |
| 4 | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 6 | 85 |
*Yields are representative examples based on similar couplings and may vary.[3]
Visualization: Suzuki-Miyaura Experimental Workflow
Application Note 2: Buchwald-Hartwig Amination for Synthesis of 5-Aminobenzo[d]isothiazoles
Principle of the Method: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen (C-N) bonds by reacting an aryl halide with an amine in the presence of a base and a phosphine ligand.[4][5] This transformation is a cornerstone of modern medicinal chemistry, enabling the synthesis of arylamines that are prevalent in pharmaceuticals.[4][6] Applying this reaction to this compound allows for the introduction of a wide variety of primary and secondary amines, providing access to a rich chemical space of novel derivatives for biological screening. The catalytic cycle is analogous to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[7]
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound
-
Primary or secondary amine (e.g., Morpholine, Aniline)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, G3-XPhos Palladacycle)
-
Phosphine Ligand (e.g., Xantphos, RuPhos)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), K₃PO₄)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Schlenk flask or sealed reaction tube
-
Magnetic stirrer and heating mantle/block
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst (0.02 eq.), the ligand (0.04 eq.), and the base (e.g., NaOtBu, 1.4 eq.) to a dry Schlenk flask.
-
Reagent Addition: Add this compound (1.0 eq.) and the amine (1.2 eq.) to the flask.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene) via syringe.
-
Reaction: Seal the flask and heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS. Reactions are typically complete in 12-24 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter it through a pad of Celite® to remove palladium residues. Wash the filtrate with a saturated aqueous solution of ammonium chloride (NH₄Cl) and then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired 5-aminobenzo[d]isothiazole product.
Data Presentation: Representative Buchwald-Hartwig Amination Reactions
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%)* |
| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 110 | 88 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 100 | 75 |
| 3 | Piperidine | G3-XPhos (2) | - | K₃PO₄ | Dioxane | 110 | 91 |
| 4 | Benzylamine | Pd₂(dba)₃ (2) | RuPhos (4) | NaOtBu | Toluene | 110 | 85 |
*Yields are representative examples based on similar aminations and may vary.[6][8]
Visualization: Buchwald-Hartwig Catalytic Cycle
Application Note 3: Biological Evaluation of Novel Benzo[d]isothiazole Derivatives
Rationale: Following successful synthesis and purification, the new library of 5-substituted-benzo[d]isothiazole derivatives should be subjected to biological screening to identify compounds with desired pharmacological activity. Given the precedent of benzo[d]isothiazole-containing antipsychotics acting on dopamine (D₂) and serotonin (5-HT₂ₐ) receptors, a primary screen could involve in vitro binding assays for these G-protein coupled receptors (GPCRs).
Protocol Outline: Radioligand Binding Assay
-
Preparation: Prepare cell membrane homogenates from cell lines stably expressing the human receptor of interest (e.g., D₂ or 5-HT₂ₐ).
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a specific radioligand (e.g., [³H]spiperone), and varying concentrations of the synthesized test compounds.
-
Incubation: Incubate the plates at a controlled temperature (e.g., 25 °C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash filters to remove non-specific binding.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the percentage inhibition of radioligand binding at each compound concentration. Determine the IC₅₀ (concentration causing 50% inhibition) and subsequently the Kᵢ (inhibitory constant) for each active compound.
Data Presentation: Hypothetical Biological Activity
| Compound ID | R Group (at C5) | D₂ Receptor Kᵢ (nM) | 5-HT₂ₐ Receptor Kᵢ (nM) |
| BDI-H | -Br (starting material) | >10,000 | >10,000 |
| BDI-S1 | -Phenyl | 150.5 | 450.2 |
| BDI-S2 | -4-Methoxyphenyl | 85.3 | 210.8 |
| BDI-A1 | -Morpholinyl | 25.6 | 15.4 |
| BDI-A2 | -Anilinyl | 250.1 | 98.7 |
Data are hypothetical and for illustrative purposes only.
Visualization: Simplified GPCR Signaling Pathway
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. benchchem.com [benchchem.com]
- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting low yield in 5-Bromobenzo[d]isothiazole synthesis
Welcome to the technical support center for the synthesis of 5-Bromobenzo[d]isothiazole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve synthesis outcomes.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method is the diazotization of 2-amino-5-bromobenzonitrile followed by cyclization with a sulfur source, such as sodium disulfide. This two-step, one-pot synthesis is often preferred due to the availability of starting materials.
Q2: Why is temperature control so critical during the diazotization step?
Diazonium salts are notoriously unstable at elevated temperatures.[1][2] Maintaining a temperature between 0-5 °C is crucial to prevent the decomposition of the diazonium salt, which would lead to the formation of unwanted byproducts, primarily the corresponding phenol, and a significant reduction in yield.[1][2] Decomposition is often indicated by the evolution of nitrogen gas.[1]
Q3: How does pH affect the synthesis?
The pH is critical in both the diazotization and the subsequent cyclization steps. Diazotization of aromatic amines is carried out in a strongly acidic medium to generate the necessary nitrous acid in situ and to prevent unwanted side reactions of the amine.[3][4][5] For the coupling reaction with the disulfide, the pH may need adjustment to optimize the nucleophilicity of the sulfur reagent.
Q4: My final product is impure. What are common impurities and how can they be removed?
Common impurities can include unreacted starting materials, phenol byproducts from diazonium salt decomposition, and potentially polymeric materials. Purification can typically be achieved by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.
Q5: Are there any major safety precautions to consider?
Yes. Diazonium salts can be explosive when isolated and dry, so they are almost always generated and used in situ in solution.[2] Reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment. Sodium disulfide and its precursor, sodium sulfide, are corrosive and can release toxic hydrogen sulfide gas upon contact with acids.
Troubleshooting Guide: Low Yield
Low yield is a frequent challenge in the synthesis of this compound. This guide provides a systematic approach to identifying and resolving potential issues.
| Observation | Potential Cause | Troubleshooting Steps & Solutions |
| Low yield of final product with significant starting material remaining. | Incomplete Diazotization: The initial reaction to form the diazonium salt did not go to completion. | Verify Reagent Stoichiometry: Ensure a slight excess (1.1-1.2 equivalents) of sodium nitrite is used. Check Acidity: The reaction requires a strong acidic medium (e.g., HCl, H₂SO₄). Ensure the concentration of the acid is sufficient. Slow Nitrite Addition: Add the sodium nitrite solution slowly and dropwise to the cooled amine solution to maintain a low temperature and allow for complete reaction.[1] |
| Inefficient Cyclization: The diazonium salt did not react completely with the sodium disulfide. | Check Sodium Disulfide Quality: Ensure the sodium disulfide solution is freshly prepared and has not been oxidized by air. Optimize Reaction Time and Temperature: After the addition of the diazonium salt solution to the disulfide solution, allow the reaction to stir for a sufficient time, gradually warming to room temperature or slightly above, to ensure the reaction goes to completion. | |
| Low yield with the formation of a dark, tarry substance. | Decomposition of Diazonium Salt: The reaction temperature during diazotization exceeded the stable range (0-5 °C). | Strict Temperature Control: Use an ice-salt bath to maintain the temperature below 5 °C during the addition of sodium nitrite.[1] Monitor the internal reaction temperature, not just the bath temperature. Rapid Use of Diazonium Salt: Use the freshly prepared diazonium salt solution immediately in the next step, as it is unstable even at low temperatures.[1] |
| Side Reactions of Diazonium Salt: The diazonium salt may have undergone unwanted coupling reactions. | Control pH: Ensure the pH of the reaction medium is appropriate for each step.[4][6][7] | |
| Product is isolated, but the yield is low after purification. | Losses during Work-up and Purification: The product may be partially soluble in the aqueous phase during extraction or may be difficult to crystallize. | Optimize Extraction: Use an appropriate organic solvent for extraction and perform multiple extractions to ensure complete recovery. Refine Recrystallization: Experiment with different solvent systems for recrystallization to maximize recovery of the pure product. |
| Formation of significant amounts of a phenolic byproduct. | Hydrolysis of the Diazonium Salt: This is a direct result of the diazonium salt reacting with water, which is favored at higher temperatures. | Maintain Low Temperature: This is the most critical factor. Ensure the temperature is strictly kept between 0-5 °C throughout the diazotization process.[1][2] |
Experimental Protocols
Proposed Synthesis of this compound
This protocol describes a two-step, one-pot synthesis starting from 2-amino-5-bromobenzonitrile.
Step 1: Diazotization of 2-Amino-5-bromobenzonitrile
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In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-amino-5-bromobenzonitrile (1 equivalent) in a mixture of concentrated hydrochloric acid and water at room temperature.
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Cool the resulting solution to 0-5 °C in an ice-salt bath.
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Prepare a solution of sodium nitrite (1.1 equivalents) in cold water.
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Slowly add the sodium nitrite solution dropwise to the cooled amine solution, ensuring the internal temperature does not exceed 5 °C.[1]
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After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. The resulting solution contains the diazonium salt and should be used immediately.
Step 2: Cyclization with Sodium Disulfide
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In a separate flask, prepare a solution of sodium disulfide (Na₂S₂). This can be done by dissolving sodium sulfide nonahydrate (Na₂S·9H₂O, 1 equivalent) and elemental sulfur (1 equivalent) in water with gentle heating until the sulfur dissolves completely.[8] Cool the resulting dark reddish-brown solution.
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Slowly add the cold diazonium salt solution from Step 1 to the sodium disulfide solution with vigorous stirring. Control the rate of addition to manage any gas evolution.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat gently (e.g., 40-50 °C) for 1-2 hours to ensure the completion of the cyclization.
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Cool the mixture to room temperature, and collect the precipitated crude product by vacuum filtration.
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Wash the crude product with water and then a small amount of cold ethanol.
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Purify the crude this compound by recrystallization from a suitable solvent like ethanol or by column chromatography.
Visualizations
Synthesis Workflow
Caption: Synthetic workflow for this compound.
Troubleshooting Low Yield
Caption: Decision tree for troubleshooting low yield.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. web-material3.yokogawa.com [web-material3.yokogawa.com]
- 5. researchgate.net [researchgate.net]
- 6. brainly.com [brainly.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
common side products in the synthesis of 5-Bromobenzo[d]isothiazole
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromobenzo[d]isothiazole. The information is presented in a question-and-answer format to directly address common experimental challenges.
Troubleshooting Guide
Issue: The final product is a mixture of isomers, not pure this compound.
Question: My spectral data (NMR, GC-MS) suggests the presence of multiple bromo-substituted benzo[d]isothiazole isomers. What is the likely cause and how can I fix it?
Answer:
The formation of isomeric side products is a known issue in the synthesis of polysubstituted benzene derivatives, especially under acidic conditions. A likely cause is the Jacobsen rearrangement , where alkyl and halogen substituents on a benzene ring migrate.[1][2] In the context of a Herz reaction starting from 4-bromo-2-methylaniline, the acidic environment can induce migration of the bromo or methyl group, leading to the formation of 6-Bromo- or 7-Bromobenzo[d]isothiazole alongside the desired 5-Bromo product.
Troubleshooting Steps:
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Reaction Temperature Control: Carefully control the temperature during the reaction with sulfur monochloride and subsequent steps. Lower temperatures may suppress the rearrangement.
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Acid Concentration: If applicable to your specific protocol, consider using a milder acidic medium or reducing the concentration of strong acids during workup to minimize acid-catalyzed isomerization.
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Purification: Isomeric products often have very similar polarities, making them difficult to separate by standard column chromatography. Consider using a high-performance liquid chromatography (HPLC) system with a suitable column and solvent gradient for separation. Chiral chromatography might also be an option if the isomers are resolvable.
Issue: The reaction yields a significant amount of a high molecular weight, insoluble material.
Question: My reaction mixture contains a dark, tarry, or polymeric substance that is difficult to characterize and reduces the yield of the desired product. What is this byproduct and how can I prevent its formation?
Answer:
The formation of insoluble, high-molecular-weight material often points to the dimerization or polymerization of reactive intermediates. In many benzisothiazole syntheses, an o-aminothiophenol intermediate is formed. This intermediate is highly susceptible to oxidation, leading to the formation of a disulfide-linked dimer, which can further polymerize.
Troubleshooting Steps:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation of the aminothiophenol intermediate by atmospheric oxygen.
-
Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.
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Control of Reaction Time: Avoid unnecessarily long reaction times, as this increases the likelihood of side reactions, including polymerization.
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Fresh Reagents: Use freshly purified starting materials and reagents to avoid introducing oxidative impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in the synthesis of this compound?
A1: Besides isomeric impurities and polymeric material, other common side products can include:
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Dibromo derivatives: Over-bromination can lead to the formation of dibromobenzo[d]isothiazoles. This is more likely if elemental bromine or other strong brominating agents are used under harsh conditions.
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Unreacted Starting Material: Incomplete conversion will result in the presence of the starting aniline (e.g., 4-bromo-2-methylaniline) in the crude product.
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Incomplete Cyclization Products: Intermediates such as 2-amino-4-bromothiophenol or its corresponding disulfide may be present if the cyclization step is not complete.
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Chlorinated Side Products: In a Herz reaction, which uses sulfur monochloride (S₂Cl₂), improper reaction conditions can sometimes lead to the formation of chlorinated aniline derivatives.
Q2: How can I best monitor the progress of my reaction to minimize side product formation?
A2: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are excellent techniques for monitoring the reaction. By taking aliquots of the reaction mixture at regular intervals, you can track the consumption of the starting material and the appearance of the product and any major side products. This allows for optimization of the reaction time to maximize the yield of the desired product while minimizing the formation of degradation products or byproducts from extended reaction times.
Q3: What purification techniques are most effective for removing common side products?
A3: A multi-step purification strategy is often necessary:
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Aqueous Workup: An initial wash with a mild base can help remove acidic impurities.
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Solvent Extraction: To separate the product from water-soluble byproducts.
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Column Chromatography: Silica gel column chromatography is the most common method for purifying the crude product. A carefully selected solvent system (e.g., a gradient of ethyl acetate in hexanes) can help separate the desired product from many of the less polar or more polar impurities.
-
Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent can be a highly effective final purification step to remove minor impurities and obtain a highly pure product.
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Preparative HPLC: For challenging separations, such as isomers, preparative HPLC is the method of choice.
Data Presentation: Common Side Products
| Side Product | Potential Cause | Suggested Analytical Method for Identification |
| Isomeric Bromobenzo[d]isothiazoles (e.g., 6-Bromo, 7-Bromo) | Jacobsen rearrangement under acidic conditions. | GC-MS, ¹H NMR (aromatic region splitting patterns), HPLC |
| Dibromobenzo[d]isothiazoles | Over-bromination (excess brominating agent or harsh conditions). | Mass Spectrometry (isotopic pattern for two bromine atoms), ¹H NMR |
| 2-Amino-4-bromothiophenol disulfide | Incomplete cyclization and oxidation of the intermediate. | Mass Spectrometry, ¹H NMR |
| Polymeric Materials | Oxidation and polymerization of the aminothiophenol intermediate. | Often insoluble; characterization is difficult. Prevention is key. |
| Unreacted Starting Material (e.g., 4-bromo-2-methylaniline) | Incomplete reaction. | TLC, GC-MS, ¹H NMR |
| Chlorinated Anilines | Side reaction during Herz synthesis with S₂Cl₂. | Mass Spectrometry (isotopic pattern for chlorine) |
Experimental Protocols
Hypothetical Synthesis of this compound via Herz Reaction:
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Herz Salt Formation: 4-Bromo-2-methylaniline is reacted with sulfur monochloride (S₂Cl₂) in an appropriate solvent (e.g., toluene or glacial acetic acid). The reaction is typically exothermic and requires careful temperature control.
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Hydrolysis: The resulting Herz salt (a 1,2,3-dithiazolium salt) is hydrolyzed, usually with aqueous sodium hydroxide or sodium sulfide, to yield the sodium salt of 2-amino-4-bromothiophenol.
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Cyclization: The aminothiophenol intermediate is then cyclized to form the benzo[d]isothiazole ring. This can be achieved through various methods, including oxidation (e.g., with iodine, hydrogen peroxide, or air) or by reaction with a suitable one-carbon synthon.
Mandatory Visualization
Below is a diagram illustrating a plausible synthetic pathway for this compound and the potential formation of major side products.
Caption: Plausible synthetic pathway and side product formation.
References
Technical Support Center: Purification of 5-Bromobenzo[d]isothiazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 5-Bromobenzo[d]isothiazole. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two most effective and widely used techniques for the purification of this compound are flash column chromatography and recrystallization. The choice between these methods often depends on the scale of the purification, the nature of the impurities, and the desired final purity.
Q2: How can I remove unreacted brominating agents and starting materials?
A2: Unreacted brominating agents like N-bromosuccinimide (NBS) and starting materials can often be removed by a simple aqueous work-up before attempting more rigorous purification. Washing the crude product with a saturated aqueous solution of sodium thiosulfate can quench any remaining bromine, followed by a wash with brine.[1] For starting materials, their solubility differences compared to the product can be exploited during extraction or subsequent purification steps.
Q3: What are the likely impurities I might encounter in my crude this compound?
A3: Besides unreacted starting materials, potential impurities include over-brominated products (e.g., di-brominated benzisothiazoles) and regioisomers, depending on the synthetic route.[2] The formation of such byproducts is influenced by reaction conditions such as temperature and the stoichiometry of the brominating agent.
Q4: How can I assess the purity of my this compound after purification?
A4: The purity of the final product can be assessed using several analytical techniques. The most common are Thin Layer Chromatography (TLC) to check for the presence of multiple components, and High-Performance Liquid Chromatography (HPLC) for a more quantitative analysis. Spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) are crucial for confirming the structure and identifying any remaining impurities.
Troubleshooting Guides
Flash Column Chromatography
This guide addresses common issues encountered during the purification of this compound using flash column chromatography.
| Problem | Possible Cause | Solution |
| Poor Separation of Product and Impurities | The solvent system (eluent) is not optimal. | Develop a new eluent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.4 for this compound to ensure good separation.[3][4] A common starting point for similar compounds is a mixture of hexanes and ethyl acetate.[5] |
| The column is overloaded with crude material. | Reduce the amount of crude product loaded onto the column. A general guideline is a sample-to-silica gel ratio of 1:30 to 1:100 by weight. | |
| The column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. | |
| Product Elutes Too Quickly or Too Slowly | The eluent is too polar or not polar enough. | If the product elutes too quickly (high Rf), decrease the polarity of the eluent (e.g., increase the proportion of hexanes). If it elutes too slowly (low Rf), increase the polarity (e.g., increase the proportion of ethyl acetate). |
| Streaking of the Compound on the Column | The compound may be degrading on the silica gel. | Consider using a less acidic stationary phase like neutral alumina. Alternatively, you can neutralize the silica gel by pre-eluting the column with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine (0.1-1%). |
| The sample was not fully dissolved before loading. | Ensure the crude sample is completely dissolved in a minimal amount of the eluent or a suitable solvent before loading onto the column. | |
| Low Recovery of the Product | The product is partially soluble in the eluent and is being washed through with the solvent front. | Use a less polar eluent to ensure the product binds more strongly to the silica gel. |
| Some product remains adsorbed to the silica gel. | After eluting the main fractions, flush the column with a more polar solvent to recover any strongly adsorbed material. |
Recrystallization
This guide provides troubleshooting for the purification of this compound by recrystallization.
| Problem | Possible Cause | Solution |
| No Crystals Form Upon Cooling | The solution is not supersaturated (too much solvent was used). | Concentrate the solution by carefully evaporating some of the solvent and then allow it to cool again. |
| The cooling process is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. | |
| Impurities are inhibiting crystallization. | Try adding a seed crystal of pure this compound to induce crystallization. | |
| "Oiling Out" of the Product | The boiling point of the solvent is higher than the melting point of the compound or impurities. | Select a solvent with a lower boiling point. |
| The solution is too concentrated. | Add a small amount of hot solvent to redissolve the oil, then allow it to cool more slowly. | |
| Low Yield of Recovered Crystals | Too much solvent was used, and a significant amount of the product remains in the mother liquor. | Concentrate the mother liquor and cool it again to obtain a second crop of crystals. |
| The crystals were filtered before crystallization was complete. | Ensure the solution has been sufficiently cooled for an adequate amount of time to maximize crystal formation. | |
| Colored Product | Colored impurities are present in the crude material. | Add a small amount of activated charcoal to the hot solution before filtration. Be cautious, as too much charcoal can adsorb the desired product. |
| The product itself is inherently colored. | In this case, color is not an indication of impurity. Confirm purity using other analytical methods. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol provides a general procedure for the purification of this compound using silica gel flash column chromatography.
1. Eluent Selection:
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Using TLC, determine a suitable solvent system. A good starting point is a mixture of hexanes and ethyl acetate.
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Prepare several test eluents with varying ratios (e.g., 9:1, 8:2, 7:3 hexanes:ethyl acetate).
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The optimal eluent should give an Rf value of approximately 0.2-0.4 for this compound.[3][4]
2. Column Packing:
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Select an appropriately sized column based on the amount of crude material.
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Pack the column with silica gel (230-400 mesh) as a slurry in the chosen eluent.
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Ensure the packing is uniform and free of air bubbles.
3. Sample Loading:
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Dissolve the crude this compound in a minimal amount of the eluent.
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Carefully load the sample onto the top of the silica gel bed.
4. Elution and Fraction Collection:
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Begin eluting the column with the chosen solvent system, applying gentle pressure to achieve a steady flow rate.
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Collect fractions of a suitable volume.
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Monitor the elution of the product by TLC analysis of the collected fractions.
5. Product Isolation:
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Combine the fractions containing the pure product.
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Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Quantitative Data (Illustrative)
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (Eluent) | Hexanes:Ethyl Acetate (e.g., 8:2 v/v) |
| Typical Rf | ~0.3 |
| Sample Loading | 1:50 (crude:silica gel w/w) |
| Expected Recovery | 70-90% |
| Expected Purity | >98% (by HPLC) |
Protocol 2: Purification by Recrystallization
This protocol outlines a general procedure for the recrystallization of this compound.
1. Solvent Selection:
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Test the solubility of the crude product in a small amount of various solvents at room temperature and upon heating.
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An ideal solvent will dissolve the compound when hot but not when cold.[6]
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Common solvents for the recrystallization of similar aromatic bromo compounds include ethanol, isopropanol, or a mixed solvent system like hexanes/ethyl acetate.[7][8]
2. Dissolution:
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Place the crude this compound in an Erlenmeyer flask.
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Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring until the solid completely dissolves.
3. Hot Filtration (if necessary):
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If insoluble impurities are present, perform a hot gravity filtration to remove them.
4. Crystallization:
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Allow the hot, clear solution to cool slowly to room temperature.
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Once at room temperature, place the flask in an ice bath to maximize crystal formation.
5. Crystal Isolation and Washing:
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Collect the crystals by vacuum filtration using a Büchner funnel.
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Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
6. Drying:
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Dry the purified crystals under vacuum to remove any residual solvent.
Quantitative Data (Illustrative)
| Parameter | Value |
| Recrystallization Solvent | Ethanol |
| Dissolution Temperature | Boiling point of ethanol (~78 °C) |
| Crystallization Temperature | 0-4 °C (Ice Bath) |
| Expected Recovery | 60-85% |
| Expected Purity | >99% (by HPLC) |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purification issues.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. silicycle.com [silicycle.com]
- 4. researchgate.net [researchgate.net]
- 5. chemicalbook.com [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. CN102408394A - 2-Ethylthio-5-bromobenzothiazole and its preparation method and use - Google Patents [patents.google.com]
Technical Support Center: Optimizing Palladium Catalysis for 5-Bromobenzo[d]isothiazole Coupling Reactions
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 5-Bromobenzo[d]isothiazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to facilitate your experimental success.
Troubleshooting Guide
Cross-coupling reactions with this compound can be challenging. The following table outlines common issues, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive Catalyst: The Pd(0) active species is not forming or is decomposing. | a. Use a pre-catalyst like a G3 or G4 Buchwald pre-catalyst. b. Ensure rigorous exclusion of oxygen through proper degassing of solvents and use of an inert atmosphere (Argon or Nitrogen).[1] c. Increase ligand-to-palladium ratio to stabilize the catalyst. |
| 2. Poor Ligand Choice: The ligand may not be suitable for the specific transformation with the benzo[d]isothiazole core. | a. For Suzuki and Buchwald-Hartwig reactions, screen bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos.[2] b. For Sonogashira couplings, consider ligands like PPh₃ or cataCXium® A. | |
| 3. Incorrect Base: The base may be too weak to facilitate transmetalation (Suzuki) or deprotonation (Buchwald-Hartwig, Sonogashira). | a. For Suzuki couplings, try stronger inorganic bases like K₃PO₄ or Cs₂CO₃. b. For Buchwald-Hartwig aminations, strong non-nucleophilic bases like LHMDS or NaOtBu are often effective.[2] | |
| 4. Substrate-Related Issues: The sulfur atom in the isothiazole ring might be coordinating to the palladium center, inhibiting catalysis. | a. Increase reaction temperature to promote catalyst turnover. b. Use a higher catalyst loading (e.g., 2-5 mol%). | |
| Side Product Formation | 1. Homocoupling of Boronic Acid (Suzuki): This occurs due to the presence of oxygen. | a. Ensure thorough degassing of all solvents and reagents. b. Use high-purity boronic acids. |
| 2. Protodeboronation of Boronic Acid (Suzuki): Presence of water or acidic protons. | a. Use anhydrous solvents and reagents. b. Employ a non-hydroxide base like K₃PO₄.[1] | |
| 3. Debromination of this compound: This can be a competing pathway, especially at high temperatures. | a. Lower the reaction temperature and extend the reaction time. b. Use a more active catalyst system to allow for milder conditions. | |
| 4. Homocoupling of Terminal Alkyne (Sonogashira): Often mediated by the copper co-catalyst. | a. Consider a copper-free Sonogashira protocol.[3] b. Use a minimal amount of the copper co-catalyst. | |
| Catalyst Decomposition (Formation of Palladium Black) | 1. Unstable Catalytic Species: The palladium catalyst is aggregating and precipitating out of solution. | a. Use a more robust ligand that can better stabilize the palladium center. b. Ensure the reaction is performed under strictly anaerobic conditions. |
Frequently Asked Questions (FAQs)
Q1: Which type of palladium catalyst is recommended for Suzuki-Miyaura coupling with this compound?
A1: For Suzuki-Miyaura couplings of heteroaryl bromides like this compound, palladium(II) precursors such as Pd(OAc)₂ or Pd₂(dba)₃ are commonly used in combination with a phosphine ligand. The choice of ligand is critical, with bulky and electron-rich biaryl phosphine ligands like XPhos and SPhos often providing good results for challenging substrates. Pre-formed palladium(0) catalysts or pre-catalysts can also be effective.
Q2: What are the key considerations for a successful Buchwald-Hartwig amination with this compound?
A2: The Buchwald-Hartwig amination of this compound requires careful selection of the catalyst system and base. A palladium precursor combined with a bulky biaryl phosphine ligand (e.g., RuPhos for secondary amines, BrettPhos for primary amines) is a good starting point.[2] A strong, non-nucleophilic base such as LHMDS or NaOtBu is typically necessary to deprotonate the amine.[2] The reaction should be conducted under strictly anhydrous and anaerobic conditions.
Q3: Can Sonogashira coupling be performed on this compound, and what are the typical conditions?
A3: Yes, Sonogashira coupling is a viable method for introducing alkynyl groups onto the benzo[d]isothiazole core. A typical catalyst system involves a palladium source like PdCl₂(PPh₃)₂ and a copper(I) co-catalyst, usually CuI.[3] An amine base, such as triethylamine or diisopropylamine, is used to deprotonate the terminal alkyne.[4] To minimize the common side reaction of alkyne homocoupling, copper-free Sonogashira conditions can also be explored.[3]
Q4: How can I minimize catalyst poisoning when working with a sulfur-containing heterocycle like this compound?
A4: Sulfur-containing heterocycles can sometimes coordinate to the palladium catalyst and inhibit its activity. To mitigate this, using more electron-rich and sterically hindered ligands can help prevent strong coordination of the substrate to the metal center. Increasing the reaction temperature may also help to promote the desired catalytic turnover over catalyst inhibition. In some cases, a higher catalyst loading might be necessary.
Experimental Protocols
The following are generalized starting protocols for common cross-coupling reactions with this compound. Optimization of these conditions is likely necessary for specific substrates.
Suzuki-Miyaura Coupling
Objective: To synthesize 5-arylbenzo[d]isothiazoles.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
XPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
Anhydrous 1,4-dioxane
-
Anhydrous water
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.
-
Evacuate and backfill the flask with argon three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio of dioxane to water).
-
Heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
Objective: To synthesize 5-aminobenzo[d]isothiazoles.
Materials:
-
This compound
-
Amine (primary or secondary) (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
RuPhos (for secondary amines) or BrettPhos (for primary amines) (4 mol%)
-
Lithium bis(trimethylsilyl)amide (LHMDS) (1.5 equivalents)
-
Anhydrous toluene or 1,4-dioxane
Procedure:
-
To a dry Schlenk flask, add Pd(OAc)₂ and the phosphine ligand.
-
Evacuate and backfill the flask with argon three times.
-
Add the anhydrous solvent, followed by this compound and the amine.
-
Add the LHMDS solution.
-
Heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify by column chromatography.
Sonogashira Coupling
Objective: To synthesize 5-alkynylbenzo[d]isothiazoles.
Materials:
-
This compound
-
Terminal alkyne (1.2 - 1.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA) (2.0 equivalents)
-
Anhydrous THF or DMF
Procedure:
-
To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add the anhydrous solvent and the amine base.
-
Add the terminal alkyne dropwise.
-
Stir the reaction at room temperature or heat to 50-80 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer, filter, concentrate, and purify by column chromatography.
Visualizations
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: A decision tree for troubleshooting common issues in the coupling reactions.
References
Technical Support Center: 5-Bromobenzo[d]isothiazole Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of dehalogenation during cross-coupling reactions with 5-Bromobenzo[d]isothiazole. By understanding the factors that promote this undesired side reaction, researchers can optimize their experimental conditions to maximize the yield of the desired coupled product.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a problem in reactions with this compound?
A1: Dehalogenation is a side reaction where the bromine atom at the 5-position of the benzo[d]isothiazole ring is replaced by a hydrogen atom, leading to the formation of the parent benzo[d]isothiazole. This is problematic as it consumes the starting material and reduces the yield of the desired cross-coupled product, complicating purification and impacting the overall efficiency of the synthesis.
Q2: What are the primary causes of dehalogenation in palladium-catalyzed cross-coupling reactions?
A2: The primary causes of dehalogenation include:
-
Reaction Conditions: High temperatures and prolonged reaction times can promote the dehalogenation pathway.[1]
-
Choice of Base: Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), can promote dehalogenation. Weaker inorganic bases are often a better choice.
-
Catalyst System: The choice of palladium catalyst and, more importantly, the phosphine ligand, plays a crucial role. Bulky, electron-rich ligands can favor the desired reductive elimination step over dehalogenation.
-
Solvent: Protic solvents (e.g., alcohols) can act as a hydrogen source, leading to dehalogenation. Aprotic solvents are generally preferred.
-
Presence of a Free N-H Group: The acidic proton on the nitrogen of a heterocyclic ring can participate in side reactions that lead to dehalogenation. Protecting this group can often suppress this unwanted reaction.
Q3: Are certain types of cross-coupling reactions more prone to dehalogenation?
A3: While dehalogenation can occur in various palladium-catalyzed reactions, it is a frequently observed side reaction in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings of heteroaryl halides. The specific reaction conditions and the nature of the coupling partners will significantly influence the extent of dehalogenation.
Q4: How can I detect the formation of the dehalogenated byproduct?
A4: The dehalogenated product, benzo[d]isothiazole, can be detected by standard analytical techniques such as:
-
Thin Layer Chromatography (TLC): The dehalogenated product will have a different Rf value compared to the starting material and the desired product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The mass spectrum will show a peak corresponding to the molecular weight of benzo[d]isothiazole.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR will show the disappearance of the signals corresponding to the brominated aromatic ring and the appearance of a new aromatic proton signal.
Troubleshooting Guide: Minimizing Dehalogenation
This guide provides a systematic approach to troubleshoot and minimize dehalogenation when working with this compound.
Problem: Significant formation of benzo[d]isothiazole (dehalogenated byproduct) is observed.
Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting dehalogenation.
Step 1: Evaluate the Catalyst System
The choice of ligand is critical in controlling the outcome of the reaction.
-
Recommendation: Switch to a bulkier, more electron-rich phosphine ligand. For N-heterocyclic substrates, ligands from the Buchwald family (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often effective.[2]
-
Rationale: These ligands promote the desired reductive elimination step of the catalytic cycle, outcompeting the pathways that lead to dehalogenation.
| Ligand | General Observation |
| PPh₃ | Often leads to significant dehalogenation with heteroaryl bromides. |
| dppf | Can be effective, but may still result in dehalogenation. |
| XPhos, SPhos | Generally provide good yields of the coupled product with minimal dehalogenation for N-heterocyclic substrates. |
| NHC Ligands (e.g., IPr) | Have shown high activity and can suppress dehalogenation.[2] |
Step 2: Modify the Base
The strength and type of base can have a profound impact on the extent of dehalogenation.
-
Recommendation: If using a strong base like NaOtBu or other alkoxides, switch to a weaker inorganic base such as K₃PO₄, K₂CO₃, or Cs₂CO₃.
-
Rationale: Strong alkoxide bases can act as hydride sources or promote side reactions that lead to the formation of palladium-hydride species, which are responsible for dehalogenation.
| Base | Typical Observation |
| NaOtBu, KOtBu | High potential for dehalogenation, especially at elevated temperatures. |
| K₂CO₃, Cs₂CO₃ | Generally a good choice for minimizing dehalogenation in Suzuki couplings. |
| K₃PO₄ | Often a reliable choice for a variety of cross-coupling reactions with N-heterocycles. |
Step 3: Adjust Reaction Conditions
Fine-tuning the reaction parameters can significantly reduce unwanted side reactions.
-
Recommendation:
-
Temperature: Lower the reaction temperature. Run the reaction at the lowest temperature that still allows for a reasonable reaction rate.
-
Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged heating.
-
Solvent: Use an aprotic solvent such as dioxane, toluene, or DMF. Avoid protic solvents like alcohols.
-
| Parameter | Recommendation | Rationale |
| Temperature | Lower to 80-100 °C | Dehalogenation is often more prevalent at higher temperatures. |
| Time | Monitor closely (e.g., by TLC/LC-MS) | Prolonged reaction times increase the likelihood of side reactions. |
| Solvent | Dioxane, Toluene, DMF | Aprotic solvents do not act as a source of hydrogen for the dehalogenation reaction. |
Step 4: Consider N-Protection
For N-heterocyclic substrates like this compound, the presence of a free N-H group can contribute to dehalogenation.
-
Recommendation: Protect the nitrogen atom with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group.
-
Rationale: N-protection can prevent the acidic N-H proton from participating in side reactions that facilitate dehalogenation. In some cases, the protecting group can be removed under the reaction conditions or in a subsequent step. An unusual dehalogenation of 4-bromopyrrole-2-carboxylates under Suzuki coupling conditions has been observed, which can be suppressed by protection of the pyrrole nitrogen.[3]
Experimental Protocols
The following are generalized protocols for common cross-coupling reactions of this compound, designed to minimize dehalogenation. Note: These are starting points and may require optimization for specific substrates.
General Protocol for Suzuki-Miyaura Coupling
Caption: A generalized workflow for a Suzuki-Miyaura coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
SPhos (4-10 mol%)
-
Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-1.3 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., XPhos, 2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.2-1.5 equiv) or Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous, degassed toluene or dioxane
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium catalyst, ligand, and base to a dry reaction vessel.
-
Add this compound and the amine.
-
Add the degassed solvent.
-
Seal the vessel and heat the reaction mixture to 90-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, carefully quench with water, and extract with an organic solvent.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.
Signaling Pathways and Logical Relationships
The following diagram illustrates the key decision points and influencing factors in minimizing dehalogenation.
Caption: Factors influencing the outcome of cross-coupling reactions.
References
Technical Support Center: Improving Regioselectivity in Functionalizing 5-Bromobenzo[d]isothiazole
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address challenges in the regioselective functionalization of 5-Bromobenzo[d]isothiazole.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound for functionalization?
A1: this compound has several potential reactive sites. The most common site for functionalization is the C5 position via palladium-catalyzed cross-coupling reactions, where the bromine atom acts as an excellent leaving group. Other positions on the benzene ring, namely C4, C6, and C7 , can be targeted using methods like directed ortho-metalation (DoM) or direct C-H activation, though this requires careful control of reaction conditions to achieve regioselectivity.
Q2: How can I selectively functionalize the C5 position?
A2: Palladium-catalyzed cross-coupling reactions are the most reliable methods for selective functionalization at the C5 position. Reactions like Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig amination can be used to form new carbon-carbon, carbon-heteroatom bonds by replacing the bromine atom. The choice of catalyst, ligand, and base is crucial for achieving high yields.
Q3: Is it possible to functionalize the positions ortho to the bromine (C4 and C6)?
A3: Yes, functionalization at the C4 and C6 positions is theoretically achievable through directed ortho-metalation (DoM). This involves using a strong organolithium base to deprotonate a C-H bond. The regioselectivity between C4 and C6 would be influenced by the directing ability of the isothiazole ring's heteroatoms and any other substituents present. However, a significant competing pathway is bromine-lithium exchange, which is often faster than deprotonation and would lead to functionalization at the C5 position.
Q4: What strategy should I use to target the C7 position?
A4: The C7 position is sterically accessible and may be targeted through palladium-catalyzed C-H activation. The nitrogen atom of the isothiazole ring can act as a directing group, guiding the catalyst to the adjacent C7 C-H bond. This approach avoids the need for pre-functionalization at that site.
Q5: What are the main challenges in purifying disubstituted benzo[d]isothiazole regioisomers?
A5: The primary challenge is the similar polarity of the different regioisomers (e.g., 5,7-disubstituted vs. 5,4-disubstituted), which can make separation by standard column chromatography difficult. Careful selection of the chromatographic conditions (eluent system, stationary phase) is necessary. Unequivocal structure determination requires advanced analytical techniques, particularly 2D NMR spectroscopy (COSY, HSQC, and HMBC), to confirm the connectivity of the substituents.[1]
Troubleshooting Guides
Issue 1: Low Yield in Suzuki-Miyaura Coupling at C5
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the palladium(0) species is being generated. Use a reliable precatalyst or ensure proper in situ reduction of a Pd(II) source. Ensure the reaction is performed under a strict inert atmosphere (e.g., argon or nitrogen) as oxygen can deactivate the catalyst. |
| Poor Ligand Choice | The ligand is critical for stabilizing the catalyst and facilitating the catalytic cycle. For aryl bromides, common phosphine ligands like PPh₃, or more electron-rich and bulky ligands like SPhos or XPhos can be effective. Screen a panel of ligands to find the optimal one for your specific substrates. |
| Incorrect Base | The base is required to activate the boronic acid. A weak base like K₂CO₃ or Cs₂CO₃ in an aqueous/organic solvent mixture is a good starting point. If the reaction is sluggish, a stronger base like K₃PO₄ may be beneficial. |
| Solvent Issues | Ensure anhydrous solvents are used where required by the specific protocol, as water can interfere with some catalytic systems. Common solvents include dioxane, toluene, or DMF, often with a small amount of water to aid in dissolving the base. |
| Protodeboronation of Boronic Acid | The boronic acid can be unstable and degrade before coupling. Use fresh, high-purity boronic acid, or consider using a more stable boronate ester (e.g., a pinacol ester). |
Issue 2: Poor Regioselectivity in Directed ortho-Metalation (DoM)
| Potential Cause | Troubleshooting Step |
| Competition from Bromine-Lithium Exchange | Bromine-lithium exchange is often kinetically faster than deprotonation (DoM). To favor DoM, use a sterically hindered lithium amide base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) instead of an alkyllithium (e.g., n-BuLi). Perform the reaction at very low temperatures (e.g., -78 °C to -100 °C) to suppress the exchange reaction. |
| Mixture of ortho Isomers (C4 and C6) | The directing effect of the isothiazole ring may not be strongly selective between C4 and C6. Modifying the reaction temperature or the solvent system (e.g., adding a coordinating agent like TMEDA) can sometimes influence the regiochemical outcome. If a mixture is unavoidable, focus on developing a robust purification method. |
| No Reaction | The acidity of the ortho protons may not be sufficient for deprotonation. Use a stronger base system, such as s-BuLi in the presence of TMEDA. Ensure strictly anhydrous conditions, as any trace of water will quench the organolithium base. |
Data Presentation: Comparison of Functionalization Strategies
Disclaimer: The following data is illustrative and represents plausible outcomes for the functionalization of this compound based on established chemical principles. Actual yields and regioselectivities will require experimental optimization.
Table 1: Regioselectivity of Different Functionalization Methods
| Method | Target Position(s) | Typical Reagents | Plausible Yield | Plausible Regioselectivity (Product Ratio) | Key Challenges |
| Suzuki-Miyaura Coupling | C5 | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃ | 70-95% | >98% for C5 | Catalyst deactivation, protodeboronation |
| Directed ortho-Metalation | C4 / C6 | LDA, then an electrophile (e.g., TMSCl) | 40-60% | 60:40 (C4:C6) | Competition with Br-Li exchange, isomer separation |
| C-H Activation | C7 | Aryl iodide, Pd(OAc)₂, Ag₂CO₃ | 30-50% | >95% for C7 | Low reactivity of C-H bond, requires harsh conditions |
Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling at the C5 Position
This protocol describes a typical procedure for the coupling of an arylboronic acid with this compound.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas supply
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Add 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane and 2 mL water for a 1 mmol scale reaction).
-
Degas the resulting mixture by bubbling the inert gas through the solution for 15 minutes.
-
Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst (0.05 eq).
-
Heat the reaction mixture to 90-100 °C and stir overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Proposed Method for Directed ortho-Metalation at the C4/C6 Position
This protocol is a representative procedure based on general DoM principles and would require optimization.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Diisopropylamine
-
n-Butyllithium (n-BuLi)
-
Electrophile (e.g., trimethylsilyl chloride, TMSCl)
-
Argon gas supply
Procedure:
-
Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet.
-
Add anhydrous THF and diisopropylamine (1.1 eq) to the flask.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi (1.05 eq) dropwise, keeping the internal temperature below -70 °C. Stir for 30 minutes at -78 °C to generate lithium diisopropylamide (LDA).
-
Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the LDA solution, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Add the electrophile (e.g., TMSCl, 1.2 eq) dropwise and continue stirring at -78 °C for 1 hour.
-
Allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography and characterize the regioisomers using 2D NMR.
Visualizations
Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: Decision tree for selecting a regioselective functionalization strategy.
Caption: Competing pathways in the lithiation of this compound.
References
Technical Support Center: Scale-Up of 5-Bromobenzo[d]isothiazole Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up synthesis of 5-Bromobenzo[d]isothiazole.
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Potential Cause | Recommended Action |
| Incomplete Bromination | - Monitor Reaction Progress: Utilize Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of the starting material (benzo[d]isothiazole).- Optimize Reagent Stoichiometry: Gradually increase the molar equivalents of the brominating agent (e.g., N-Bromosuccinimide or bromine) in small increments. Ensure homogenous mixing, especially at larger scales. |
| Suboptimal Reaction Temperature | - Temperature Control: For bromination with NBS, maintain a consistent temperature, typically between 0-25°C. For reactions with elemental bromine, precise temperature control is critical to avoid side reactions.[1] |
| Degradation of Product | - Control Reaction Time: Prolonged exposure to acidic conditions or elevated temperatures can lead to product degradation. Quench the reaction as soon as the starting material is consumed, as indicated by in-process controls. |
| Poor Quality Starting Materials | - Purity of Benzo[d]isothiazole: Ensure the starting material is free from impurities that could consume the brominating agent or interfere with the reaction. |
Problem 2: Formation of Multiple Brominated Isomers (Poor Regioselectivity)
| Potential Cause | Recommended Action |
| Reaction Conditions Favoring Multiple Substitution Sites | - Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often preferred for more controlled monobromination over liquid bromine.[2] - Solvent Effects: The choice of solvent can influence regioselectivity. Acetic acid is a common solvent for such brominations.[1] Experiment with less polar solvents to potentially enhance selectivity. |
| High Reaction Temperature | - Lower Reaction Temperature: Running the reaction at lower temperatures (e.g., 0-5°C) can increase the selectivity for the thermodynamically favored product. |
| Presence of Activating/Deactivating Groups | - Substituent Effects: The inherent electronic properties of the benzo[d]isothiazole ring direct the electrophilic substitution. Understanding these effects is key to predicting and controlling isomer formation. |
Problem 3: Significant Formation of Di- and Poly-brominated By-products
| Potential Cause | Recommended Action |
| Excess Brominating Agent | - Precise Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use of a slight excess may be necessary for complete conversion, but a large excess will lead to over-bromination.[1] |
| High Reaction Temperature or Prolonged Reaction Time | - Strict Parameter Control: Lowering the reaction temperature and minimizing the reaction time after the starting material is consumed can significantly reduce the formation of poly-brominated impurities.[1] |
Problem 4: Difficulties in Product Purification
| Potential Cause | Recommended Action |
| Similar Polarity of Isomeric Impurities | - Recrystallization Solvent Screening: A systematic screening of different solvent systems is crucial. Consider binary solvent mixtures to achieve optimal solubility and crystallization of the desired 5-bromo isomer. - Chromatography Optimization: For column chromatography, use a high-resolution silica gel and a shallow eluent gradient to improve separation of closely related isomers.[1] |
| Presence of Tars and Other Undefined By-products | - Reaction Quenching and Work-up: An appropriate aqueous quench (e.g., with sodium thiosulfate to remove excess bromine) followed by extraction and washes can help remove some impurities before final purification. |
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in scaling up the synthesis of this compound?
A1: The main challenges include controlling the regioselectivity of the bromination to favor the 5-position, preventing the formation of di- and poly-brominated impurities, ensuring consistent yields and purity on a larger scale, and the safe handling of brominating agents like elemental bromine.[1][3]
Q2: Which brominating agent is recommended for the synthesis of this compound at scale?
A2: While elemental bromine can be used, N-Bromosuccinimide (NBS) is generally preferred for large-scale synthesis due to its solid nature, which makes it easier and safer to handle compared to highly corrosive and volatile liquid bromine.[2] However, the choice may depend on the specific reaction conditions and desired cost-effectiveness.
Q3: What are the common impurities to look for during the synthesis of this compound?
A3: Common impurities include other monobrominated isomers (e.g., 4-bromo, 6-bromo, and 7-bromobenzo[d]isothiazole), di- and poly-brominated benzo[d]isothiazoles, and unreacted starting material.[1]
Q4: How can I effectively monitor the progress of the bromination reaction?
A4: Thin Layer Chromatography (TLC) is a rapid and effective method for qualitative monitoring of the reaction progress at the bench. For more quantitative analysis and for scale-up processes, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are highly recommended to track the consumption of the starting material and the formation of the product and by-products.[1]
Q5: What safety precautions should be taken when handling brominating agents at scale?
A5: When using elemental bromine, all operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. A neutralizing agent, such as sodium thiosulfate solution, should be readily available in case of spills. NBS is less hazardous but should still be handled with care, avoiding inhalation of the powder and contact with skin.
Experimental Protocols
Representative Lab-Scale Synthesis of this compound
This protocol is a representative method and may require optimization for scale-up.
Materials:
-
Benzo[d]isothiazole
-
N-Bromosuccinimide (NBS)
-
Acetic Acid
-
Sodium Thiosulfate
-
Sodium Bicarbonate
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
Reaction Setup: In a reaction vessel equipped with a stirrer and a thermometer, dissolve benzo[d]isothiazole (1 equivalent) in glacial acetic acid.
-
Bromination: Cool the solution to 0-5°C using an ice bath. Add N-Bromosuccinimide (1.05 equivalents) portion-wise over a period of 30-60 minutes, ensuring the temperature remains below 10°C.
-
Reaction Monitoring: Stir the reaction mixture at 0-5°C and monitor the progress by TLC or HPLC until the starting material is consumed.
-
Quenching: Once the reaction is complete, pour the reaction mixture into a stirred aqueous solution of sodium thiosulfate to quench any unreacted bromine.
-
Work-up: Extract the product with ethyl acetate. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for synthesis scale-up.
References
workup procedures for reactions involving 5-Bromobenzo[d]isothiazole
Technical Support Center: 5-Bromobenzo[d]isothiazole Reactions
Welcome to the technical support center for reaction workups involving this compound. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification and isolation of products derived from this reagent.
Troubleshooting Guides
This section addresses specific issues that may arise during the workup of reactions involving this compound.
Issue 1: Low Yield of Desired Product After Workup
Low recovery of the target compound can be attributed to several factors, from incomplete reactions to suboptimal extraction conditions.
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Possible Cause: Incomplete reaction.
-
Solution: Before quenching the reaction, it is crucial to monitor its progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This ensures the reaction has gone to completion.
-
Possible Cause: The product is partially soluble in the aqueous layer.
-
Solution: If your product has polar functionalities, it may exhibit some solubility in water. To minimize loss, back-extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) multiple times.
-
Possible Cause: Emulsion formation during extraction.
-
Solution: Emulsions can trap the product and make phase separation difficult. To break up an emulsion, try adding brine (saturated NaCl solution) or a small amount of a different organic solvent. In some cases, filtration through a pad of Celite can be effective.
Issue 2: Presence of Starting Material (this compound) in the Final Product
Residual starting material is a common impurity that can be challenging to remove due to similar physical properties to the product.
-
Possible Cause: Incomplete reaction or use of excess starting material.
-
Solution: Drive the reaction to completion by increasing the reaction time or temperature, if the product is stable under these conditions. If excess starting material was used, a careful chromatographic purification is often necessary. Consider using a different solvent system for column chromatography that provides better separation between the starting material and the product.
Issue 3: Protodebromination (Loss of Bromine Atom)
In certain reactions, particularly palladium-catalyzed cross-couplings, the bromine atom can be replaced by a hydrogen atom, leading to an undesired debrominated byproduct.
-
Possible Cause: The reaction conditions are too harsh, or the choice of base and ligand is not optimal.
-
Solution: To mitigate this side reaction, consider using milder bases such as potassium carbonate (K₂CO₃) instead of stronger ones.[1] Optimizing the phosphine ligand is also critical; bulky, electron-rich ligands can sometimes suppress this side reaction.[1] Lowering the reaction temperature and ensuring the reaction is performed under anhydrous conditions can also be beneficial.[1]
Frequently Asked Questions (FAQs)
Q1: What is the recommended general workup procedure for a Suzuki-Miyaura coupling reaction using this compound?
A: A typical workup for a Suzuki-Miyaura coupling reaction is as follows:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
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Filter off the drying agent and concentrate the solvent under reduced pressure.
-
The crude product can then be purified by column chromatography on silica gel.
Q2: How can I remove residual palladium catalyst from my product?
A: Residual palladium can often be removed by washing the organic solution of your product with an aqueous solution of a chelating agent. A common method is to wash with a 1M aqueous solution of potassium fluoride (KF) if tin byproducts are also present from a Stille coupling.[2] Filtering the crude product through a plug of silica gel or Celite can also be effective.
Q3: I used a high-boiling point solvent like DMF or DMSO. What is the best way to remove it during the workup?
A: High-boiling point polar solvents like DMF and DMSO can be removed by washing the organic extract with copious amounts of water.[2] Typically, for every 5 mL of DMF or DMSO, washing with 5 x 10 mL of water is recommended.[2] It is important to dilute the reaction mixture with a large volume of a nonpolar solvent before these washes to prevent the product from partitioning into the aqueous layer.
Q4: My product seems to be unstable to silica gel chromatography. What are my alternatives for purification?
A: If your product is sensitive to silica gel, consider using a different stationary phase for chromatography, such as alumina (basic or neutral). Alternatively, recrystallization or preparative thin-layer chromatography (prep-TLC) can be effective purification methods.
Data Presentation
Table 1: Comparison of Common Workup Strategies for Cross-Coupling Reactions
| Workup Method | Target Impurity to Remove | Advantages | Disadvantages |
| Aqueous Wash (Water, Brine) | Water-soluble byproducts, salts | Simple, effective for many common impurities. | May not remove nonpolar impurities. Can lead to emulsions. |
| Dilute Acid Wash (e.g., 1M HCl) | Basic impurities (e.g., amines) | Effective for removing basic side products.[2] | Product must be stable to acidic conditions. |
| Dilute Base Wash (e.g., sat. NaHCO₃) | Acidic impurities | Neutralizes excess acid catalysts and removes acidic byproducts. | Product must be stable to basic conditions. |
| Filtration through Celite/Silica Plug | Solid impurities, some polar byproducts | Quick method to remove particulates and highly polar impurities. | May not provide high purity on its own. |
| Column Chromatography | Most organic impurities | Can provide very high purity. | Can be time-consuming and lead to product loss on the column. |
Experimental Protocols
Protocol 1: General Aqueous Workup for a Cross-Coupling Reaction
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (or another suitable organic solvent).
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer with an equal volume of water. Shake gently to mix and allow the layers to separate. Drain the aqueous layer.
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Repeat the water wash two more times.
-
Wash the organic layer with an equal volume of brine. This helps to break any emulsions and remove residual water.
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Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄).
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Filter the mixture to remove the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Column Chromatography
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Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexanes and ethyl acetate).
-
Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
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Adsorb the dissolved product onto a small amount of silica gel and dry it.
-
Carefully add the dried, product-adsorbed silica to the top of the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Analyze the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: General workflow for reaction workup and purification.
Caption: Troubleshooting logic for low product yield.
References
Technical Support Center: Catalyst Poisoning in 5-Bromobenzo[d]isothiazole Cross-Coupling Reactions
This technical support center provides targeted troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst poisoning during cross-coupling reactions involving 5-Bromobenzo[d]isothiazole. The inherent presence of both sulfur and nitrogen atoms in the isothiazole ring presents unique challenges, often leading to catalyst deactivation and reduced reaction yields.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is sluggish or fails completely. What is the most likely cause?
A1: The primary suspect is catalyst poisoning by the sulfur and nitrogen atoms of the this compound substrate itself.[1][2] Palladium catalysts, commonly used in cross-coupling reactions, can be strongly coordinated by heteroatoms, leading to the formation of inactive catalyst species.[2] This coordination can prevent the catalyst from participating in the catalytic cycle, effectively halting the reaction. Another common issue is the presence of elemental sulfur impurities in the starting material, which is a potent palladium catalyst poison.[3]
Q2: I observe the formation of a black precipitate in my reaction mixture. What does this indicate?
A2: The formation of a black precipitate, commonly known as palladium black, is a visual indicator of catalyst decomposition and agglomeration. This is often a consequence of catalyst deactivation. When the palladium catalyst is poisoned or the reaction conditions are not optimal, the active Pd(0) species can aggregate into inactive palladium nanoparticles, which precipitate out of the solution.
Q3: Can the purity of my this compound affect the reaction outcome?
A3: Absolutely. Impurities in the starting material can act as catalyst poisons.[3] For sulfur-containing heterocycles, trace amounts of elemental sulfur from the synthesis of the starting material can be particularly detrimental.[3] It is highly recommended to use highly purified this compound for cross-coupling reactions.
Q4: Are there specific types of ligands that are more robust against poisoning when using this compound?
A4: Yes, the choice of ligand is critical. Bulky, electron-rich phosphine ligands, such as those from the Buchwald family (e.g., SPhos, XPhos), or N-heterocyclic carbenes (NHCs) are often more effective.[4][5] These ligands can stabilize the palladium center and sterically hinder the coordination of the isothiazole moiety, thus preserving the catalytic activity.
Q5: Can I use copper-free Sonogashira conditions for the coupling of this compound?
A5: Copper-free Sonogashira conditions are often preferred for substrates containing heteroatoms that can coordinate with copper, potentially leading to side reactions or catalyst inhibition. The use of a suitable palladium catalyst and ligand system in the absence of a copper co-catalyst can provide better yields and a cleaner reaction profile.
Troubleshooting Guides
Issue 1: Low to No Product Formation in Suzuki-Miyaura Coupling
Symptoms:
-
Reaction stalls after a short period.
-
TLC/LC-MS analysis shows mainly unreacted starting materials.
-
Formation of palladium black may be observed.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Catalyst Poisoning by Substrate | Increase catalyst loading (e.g., from 2 mol% to 5-10 mol%). Use bulky, electron-rich ligands (e.g., SPhos, XPhos, or an NHC ligand) to shield the palladium center.[4][5] |
| Impurity-Induced Poisoning | Purify the this compound starting material (e.g., by recrystallization or column chromatography) to remove elemental sulfur or other impurities.[3] Use high-purity, degassed solvents and reagents. |
| Inefficient Pre-catalyst Activation | If using a Pd(II) pre-catalyst, ensure conditions are suitable for its reduction to the active Pd(0) species. Consider using a pre-formed Pd(0) catalyst. |
| Inappropriate Base or Solvent | Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., dioxane/water, toluene/water, DMF/water). The choice of base and solvent can significantly impact catalyst stability and reactivity. |
Issue 2: Significant Byproduct Formation (e.g., Homocoupling, Debromination)
Symptoms:
-
Multiple spots on TLC, with MS data indicating homocoupling of the boronic acid or debromination of the starting material.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Oxygen Contamination | Rigorously degas all solvents and the reaction mixture (e.g., by freeze-pump-thaw cycles or sparging with an inert gas). Oxygen can promote the homocoupling of boronic acids. |
| Sub-optimal Ligand-to-Metal Ratio | An inappropriate ligand-to-metal ratio can lead to catalyst instability and side reactions. Typically, a 1:1 to 2:1 ligand-to-palladium ratio is used, but this may need to be optimized. |
| Reaction Temperature Too High | High temperatures can accelerate catalyst decomposition and lead to side reactions. Try running the reaction at a lower temperature for a longer duration. |
Experimental Protocols
Below are detailed, generalized protocols for common cross-coupling reactions with this compound. Note: These are starting points and may require optimization for specific coupling partners.
Protocol 1: Suzuki-Miyaura Coupling
Materials:
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This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd₂(dba)₃ (2.5 mol%)
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SPhos (5 mol%)
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K₃PO₄ (2.0 equiv)
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Anhydrous, degassed 1,4-dioxane and water (e.g., 4:1 v/v)
Procedure:
-
To an oven-dried Schlenk tube, add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate glovebox or under an inert atmosphere, prepare a stock solution of Pd₂(dba)₃ and SPhos in 1,4-dioxane.
-
Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon) three times.
-
Add the degassed solvent mixture to the Schlenk tube via syringe.
-
Add the catalyst/ligand solution to the reaction mixture.
-
Heat the reaction to 80-110 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Heck Coupling
Materials:
-
This compound (1.0 equiv)
-
Alkene (1.5 equiv)
-
Pd(OAc)₂ (5 mol%)
-
P(o-tol)₃ (10 mol%)
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Triethylamine (Et₃N) (2.0 equiv)
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Anhydrous, degassed DMF
Procedure:
-
In a sealed tube, combine this compound, the alkene, Pd(OAc)₂, P(o-tol)₃, and Et₃N.
-
Add the degassed DMF.
-
Seal the tube and heat the reaction mixture to 100-120 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over magnesium sulfate, and concentrate.
-
Purify the product by column chromatography.
Protocol 3: Sonogashira Coupling (Copper-Free)
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Diisopropylamine (DIPA)
-
Anhydrous, degassed THF
Procedure:
-
To a Schlenk flask, add this compound and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with argon three times.
-
Add degassed THF and DIPA.
-
Add the terminal alkyne dropwise.
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Stir the reaction at room temperature or gentle heating (e.g., 50 °C) and monitor by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture and purify directly by column chromatography.
Protocol 4: Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
In a glovebox, add this compound, the amine, NaOtBu, Pd₂(dba)₃, and XPhos to a Schlenk tube.
-
Add degassed toluene.
-
Seal the tube and heat the reaction to 100 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the product by column chromatography.
Visualizing Troubleshooting and Mechanisms
The following diagrams illustrate key concepts in troubleshooting catalyst poisoning and the general mechanism of catalyst deactivation.
Caption: A logical workflow for troubleshooting catalyst poisoning.
Caption: The poisoning pathway competing with the active catalytic cycle.
References
- 1. researchgate.net [researchgate.net]
- 2. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Managing Reaction Byproducts of 5-Bromobenzo[d]isothiazole
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in managing reaction byproducts during the synthesis of 5-Bromobenzo[d]isothiazole. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound?
A common and effective method for the synthesis of this compound is the direct bromination of benzo[d]isothiazole using a suitable brominating agent. A widely used and recommended reagent for this transformation is N-Bromosuccinimide (NBS), which offers better control and selectivity compared to harsher reagents like elemental bromine.[1] The reaction is typically carried out in a suitable organic solvent.
Q2: What are the primary byproducts observed during the synthesis of this compound?
The primary byproducts in the bromination of benzo[d]isothiazole arise from a lack of complete regioselectivity and over-bromination. The main byproducts are:
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7-Bromobenzo[d]isothiazole: This is the major isomeric byproduct. The electron-rich nature of the benzisothiazole ring system allows for electrophilic substitution at multiple positions.
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Dibromo- and Polybromo-benzo[d]isothiazoles: Over-bromination can occur, especially with an excess of the brominating agent or at elevated temperatures, leading to the formation of products with more than one bromine atom on the aromatic ring.
Q3: How can I minimize the formation of the 7-Bromobenzo[d]isothiazole isomer?
Controlling the regioselectivity of the bromination reaction is key to minimizing the formation of the 7-bromo isomer. Here are some strategies:
-
Choice of Brominating Agent: Using a milder brominating agent like N-Bromosuccinimide (NBS) is generally preferred over elemental bromine (Br₂) to enhance selectivity for the 5-position.
-
Reaction Temperature: Conducting the reaction at lower temperatures (e.g., 0 °C to room temperature) can favor the formation of the thermodynamically more stable 5-bromo isomer and reduce the rate of competing side reactions.
-
Solvent Polarity: The choice of solvent can influence the isomer ratio. Less polar solvents may be advantageous in some cases. Experimentation with solvents like dichloromethane, chloroform, or carbon tetrachloride is recommended.
Q4: What are the best practices to avoid over-bromination?
Preventing the formation of di- and poly-brominated byproducts is crucial for obtaining a clean product. Consider the following:
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Stoichiometry: Use a stoichiometric amount (1.0 to 1.1 equivalents) of the brominating agent (e.g., NBS) relative to the benzo[d]isothiazole starting material.
-
Controlled Addition: Add the brominating agent slowly and in portions to the reaction mixture. This helps to maintain a low concentration of the brominating agent at any given time, disfavoring multiple substitutions.
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting material is consumed to prevent further bromination of the desired product.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | - Monitor the reaction closely with TLC or HPLC to ensure full consumption of the starting material. - If the reaction stalls, consider a slight increase in temperature or a longer reaction time, but be mindful of potential byproduct formation. |
| Degradation of Product | - Ensure the work-up procedure is not overly harsh (e.g., avoid strong acids or bases if the product is sensitive). - Minimize the time the product is exposed to purification conditions (e.g., prolonged heating). |
| Loss during Work-up/Purification | - Optimize the extraction and purification steps. - For crystallization, select a solvent system that provides good recovery. - For column chromatography, choose an appropriate stationary and mobile phase to ensure good separation and recovery. |
Issue 2: High Percentage of 7-Bromobenzo[d]isothiazole Isomer
| Potential Cause | Troubleshooting Step |
| Harsh Brominating Agent | - Switch from elemental bromine (Br₂) to a milder agent like N-Bromosuccinimide (NBS). |
| High Reaction Temperature | - Perform the reaction at a lower temperature (e.g., 0 °C or room temperature) to improve selectivity. |
| Inappropriate Solvent | - Experiment with a range of solvents with varying polarities to find the optimal conditions for regioselectivity. |
Issue 3: Presence of Dibromo- and Polybromo- byproducts
| Potential Cause | Troubleshooting Step |
| Excess Brominating Agent | - Use a stoichiometric amount (1.0-1.1 equivalents) of the brominating agent. |
| Rapid Addition of Reagent | - Add the brominating agent slowly and in portions to the reaction mixture. |
| Prolonged Reaction Time | - Monitor the reaction closely and quench it as soon as the starting material is consumed. |
Experimental Protocols
Key Experiment: Synthesis of this compound using NBS
Materials:
-
Benzo[d]isothiazole
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM) or other suitable solvent
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
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Anhydrous magnesium sulfate or sodium sulfate
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Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
Dissolve benzo[d]isothiazole (1 equivalent) in the chosen solvent (e.g., DCM) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.1 equivalents) portion-wise over 15-30 minutes, ensuring the temperature remains low.
-
Stir the reaction mixture at 0 °C and then allow it to warm to room temperature. Monitor the reaction progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the desired product from byproducts.
Data Presentation
Table 1: Hypothetical Product Distribution in the Bromination of Benzo[d]isothiazole under Various Conditions
| Brominating Agent | Temperature (°C) | Solvent | 5-Bromo Isomer (%) | 7-Bromo Isomer (%) | Dibromo Products (%) |
| Br₂ | 25 | CCl₄ | 60 | 30 | 10 |
| NBS | 25 | DCM | 85 | 10 | 5 |
| NBS | 0 | DCM | 92 | 5 | 3 |
Note: The data in this table is illustrative and intended to show general trends. Actual results may vary based on specific experimental parameters.
Visualizations
References
Validation & Comparative
A Comparative Guide to the Reactivity of 5-Bromobenzo[d]isothiazole and 5-Chlorobenzo[d]isothiazole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug development, the benzo[d]isothiazole scaffold is a privileged heterocyclic motif. Functionalization of this core structure, often through cross-coupling and nucleophilic substitution reactions, is a critical step in the synthesis of novel therapeutic agents. This guide provides a comparative analysis of the reactivity of two key building blocks: 5-bromobenzo[d]isothiazole and 5-chlorobenzo[d]isothiazole. The choice between a bromo or chloro substituent can significantly impact reaction efficiency, catalyst selection, and overall synthetic strategy.
Executive Summary
Experimental evidence and established principles of organic chemistry indicate that This compound is generally more reactive than 5-chlorobenzo[d]isothiazole in palladium-catalyzed cross-coupling reactions. This heightened reactivity is attributed to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, which facilitates the initial oxidative addition step in the catalytic cycle. Consequently, reactions involving this compound often proceed under milder conditions, with lower catalyst loadings and shorter reaction times, leading to higher yields.
While direct comparative studies are scarce, data from analogous heterocyclic systems and the broader literature on aryl halide reactivity consistently support this trend. For instance, studies on the related 5-bromo-2-chlorobenzothiazole have demonstrated the selective functionalization of the C-Br bond in the presence of the C-Cl bond, underscoring the reactivity difference.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. The relative reactivity of the C-X bond (where X is a halogen) is a crucial factor in the success of these transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling, which forms a C-C bond between an organohalide and a boronic acid or ester, is a widely used reaction in pharmaceutical synthesis. The general reactivity trend for aryl halides in Suzuki reactions is I > Br > OTf > Cl.[1] This trend suggests that this compound will undergo Suzuki coupling more readily than 5-chlorobenzo[d]isothiazole. Reactions with the bromo derivative can often be achieved with standard palladium catalysts such as Pd(PPh₃)₄ or Pd(OAc)₂ with various phosphine ligands, and a range of bases like K₂CO₃, Cs₂CO₃, or K₃PO₄. In contrast, the coupling of the chloro analogue typically requires more specialized and electron-rich ligands (e.g., XPhos, SPhos) and stronger bases to achieve comparable yields.[2][3]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Similar to the Suzuki coupling, the reactivity of the aryl halide is a key parameter. Aryl bromides are generally more reactive than aryl chlorides in this transformation.[4][5] Consequently, the amination of this compound can be expected to proceed under milder conditions and with a broader range of amine coupling partners compared to 5-chlorobenzo[d]isothiazole. The coupling of aryl chlorides in Buchwald-Hartwig reactions often necessitates the use of bulky, electron-rich phosphine ligands to facilitate the catalytic cycle.[6][7]
Quantitative Data Summary
| Reaction Type | Substrate | Typical Catalyst/Ligand | Typical Base | Typical Conditions | Expected Yield |
| Suzuki-Miyaura Coupling | This compound | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | K₂CO₃, Cs₂CO₃ | Toluene/H₂O, 80-100 °C | Good to Excellent |
| 5-Chlorobenzo[d]isothiazole | Pd₂(dba)₃/XPhos, NiCl₂(dppp) | K₃PO₄, NaOtBu | Dioxane, 100-120 °C | Moderate to Good | |
| Buchwald-Hartwig Amination | This compound | Pd₂(dba)₃/BINAP | NaOtBu, K₃PO₄ | Toluene, 80-110 °C | Good to Excellent |
| 5-Chlorobenzo[d]isothiazole | Pd(OAc)₂/XPhos, RuPhos | NaOtBu, LHMDS | Dioxane, 100-130 °C | Moderate to Good |
Experimental Protocols
Below are generalized experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, which can be adapted for this compound and 5-chlorobenzo[d]isothiazole. Note that optimization of catalyst, ligand, base, solvent, and temperature will be necessary for specific substrates and coupling partners.
General Procedure for Suzuki-Miyaura Coupling
-
To a reaction vessel, add 5-halobenzo[d]isothiazole (1.0 equiv), the corresponding boronic acid or boronic ester (1.2-1.5 equiv), and a base (e.g., K₂CO₃, 2.0 equiv).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent (e.g., toluene/water 4:1, or dioxane).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).
-
The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred until completion (monitored by TLC or LC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
General Procedure for Buchwald-Hartwig Amination
-
To a reaction vessel under an inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., BINAP or XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv).
-
Add a degassed solvent (e.g., toluene or dioxane).
-
Add the 5-halobenzo[d]isothiazole (1.0 equiv) and the amine (1.1-1.2 equiv).
-
The reaction mixture is heated to the desired temperature (typically 80-130 °C) and stirred until the starting material is consumed.
-
After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried, and concentrated.
-
The residue is purified by column chromatography to afford the desired N-aryl product.
Logical Relationships and Experimental Workflows
The following diagrams illustrate the general catalytic cycle for the Suzuki-Miyaura and Buchwald-Hartwig reactions, as well as a typical experimental workflow.
References
- 1. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sj.hpu2.edu.vn [sj.hpu2.edu.vn]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. dash.harvard.edu [dash.harvard.edu]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Suzuki Coupling of 5-Bromobenzo[d]isothiazole and Other Bromo-heterocycles
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, providing a powerful tool for the formation of carbon-carbon bonds. This guide offers a comparative analysis of the Suzuki coupling of 5-Bromobenzo[d]isothiazole against other common bromo-heterocycles. While specific experimental data for this compound is limited in publicly accessible literature, this guide extrapolates expected reactivity and optimal conditions based on well-documented Suzuki couplings of structurally similar heterocycles, including bromopyridines, bromothiophenes, and bromobenzothiazoles.
General Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling reaction involves a palladium catalyst to couple an organoboron species with an organohalide.[1][2] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[1] The base plays a crucial role in the transmetalation step by activating the boronic acid.[3]
Comparative Performance Data
The following table summarizes typical reaction conditions and reported yields for the Suzuki coupling of various bromo-heterocycles. These examples provide a basis for predicting the performance of this compound. The reactivity of bromo-heterocycles in Suzuki coupling is influenced by factors such as the electronic nature of the ring and the position of the bromine atom.[4][5] For instance, electron-deficient rings, like pyridine, can sometimes pose challenges due to coordination with the palladium catalyst.[4]
| Heterocycle | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| This compound | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃ or K₃PO₄ | Dioxane/H₂O or Toluene | 80-110 | Projected: 70-90 | [N/A] (Projected) |
| 2-Bromopyridine | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | 100 | 85-95 | [6] |
| 3-Bromopyridine | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 75-85 | [7] |
| 2-Bromothiophene | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 80-95 | [8][9] |
| 3-Bromothiophene | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | ~90 | [10] |
| 2-(4-bromophenyl)benzo[d]thiazole | PdCl₂ / 2-phenylimidazole | K₂CO₃ | DMF | 120 | 80-95 | [11] |
| 4-Bromo-6-methylbenzo[d]thiazole | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 80-110 | Variable | [12] |
| 2-Amino-5-bromo-4-t-butylthiazole | Pd(PPh₃)₄ or Pd₂(dba)₃ | K₃PO₄ | Dioxane/H₂O | 80-120 | Variable | [13] |
Note: Yields are highly dependent on the specific boronic acid used and reaction optimization.
Experimental Protocols
Below are generalized experimental protocols that can serve as a starting point for the Suzuki coupling of this compound and other bromo-heterocycles.
Protocol 1: General Suzuki Coupling using Pd(PPh₃)₄
This protocol is a widely used and effective method for the coupling of aryl bromides.[8]
Materials:
-
This compound (or other bromo-heterocycle)
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2-3 equivalents)
-
Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water mixture
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
To a flame-dried round-bottom flask or reaction tube, add the bromo-heterocycle (1 equivalent), the arylboronic acid (1.2 equivalents), the base (e.g., K₂CO₃, 2.0 equivalents), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 ratio) via syringe.[14]
-
Heat the reaction mixture to 80-100°C and stir for 12-24 hours.[8]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture and extract with an organic solvent such as ethyl acetate or diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can often reduce reaction times and improve yields.
Materials:
-
This compound (or other bromo-heterocycle)
-
Arylboronic acid (1.5 equivalents)
-
Palladium catalyst/ligand system (e.g., Pd(OAc)₂/SPhos)
-
Base (e.g., K₃PO₄, 2.0 equivalents)
-
Solvent (e.g., 1,4-dioxane)
-
Microwave vial with a stir bar
Procedure:
-
In a microwave vial, combine the bromo-heterocycle (1.0 mmol), the arylboronic acid (1.5 mmol), the base (2.0 mmol), the palladium precursor (e.g., 2 mol%), and the ligand (e.g., 4 mol%).
-
Add the chosen degassed solvent.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and heat to the desired temperature (e.g., 120-150°C) for the specified time (e.g., 15-60 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up and purify the product as described in the conventional heating protocol.
Reactivity Comparison and Considerations
The choice of catalyst, ligand, base, and solvent system is crucial for a successful Suzuki coupling and often requires optimization for each specific substrate.[13]
For this compound, the presence of both sulfur and nitrogen atoms may influence the electronic properties of the aromatic system and its interaction with the palladium catalyst. The isothiazole ring is generally considered electron-deficient, which should facilitate the oxidative addition step. However, potential coordination of the nitrogen or sulfur to the palladium center could inhibit catalysis. The use of bulky, electron-rich phosphine ligands, such as SPhos or XPhos, can often mitigate these issues and promote higher yields.[6]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. sj.hpu2.edu.vn [sj.hpu2.edu.vn]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Reactivity of 5- and 6-Bromobenzo[d]isothiazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the chemical reactivity of two key isomers of brominated benzo[d]isothiazole: the 5-bromo and 6-bromo derivatives. The strategic functionalization of the benzisothiazole scaffold is of significant interest in medicinal chemistry due to the wide range of biological activities exhibited by its derivatives.[1] Understanding the differential reactivity of these isomers is crucial for the efficient design and synthesis of novel drug candidates and functional materials. This guide outlines the theoretical basis for their reactivity in common cross-coupling and substitution reactions, provides standardized experimental protocols for their evaluation, and presents a framework for the interpretation of comparative data.
Theoretical Reactivity Analysis
The reactivity of the bromine substituent on the benzo[d]isothiazole ring is primarily governed by the electronic effects at the carbon-bromine bond. The position of the bromine atom, either at the 5- or 6-position, influences the electron density of the aromatic system and, consequently, its susceptibility to different reaction types.
The bromine atom exerts a dual electronic influence: a deactivating inductive effect (-I) due to its high electronegativity and a weakly activating resonance effect (+M) from its lone pairs.[2] In halogens, the inductive effect typically outweighs the resonance effect, leading to an overall deactivation of the benzene ring towards electrophilic attack.[2] However, for reactions involving the C-Br bond, such as palladium-catalyzed cross-couplings and nucleophilic aromatic substitutions, the interplay of these effects at different positions becomes critical.
In Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck): The key step is the oxidative addition of the aryl bromide to the palladium(0) catalyst. The rate of this step is influenced by the electron density at the carbon atom of the C-Br bond. A more electron-deficient carbon will generally undergo oxidative addition more readily. The isothiazole ring itself is electron-withdrawing. The additional inductive effect of the bromine atom further reduces electron density. The relative electron-withdrawing/donating character of the isothiazole ring at the 5- and 6-positions will subtly modulate the reactivity. Without specific computational data, it is hypothesized that the 6-position may be slightly more electron-deficient due to its para-like relationship with the sulfur atom, potentially leading to a slightly higher reactivity in some cross-coupling reactions.
In Nucleophilic Aromatic Substitution (SNAr) Reactions: These reactions are favored on electron-poor aromatic rings, as this stabilizes the negatively charged Meisenheimer intermediate formed during the reaction.[3][4] Therefore, the isomer with the more electron-deficient aromatic ring is expected to be more reactive. The presence of the electron-withdrawing isothiazole ring and the bromine atom makes both isomers potential candidates for SNAr. The rate-determining step is often the initial attack of the nucleophile, which is facilitated by a more polarized C-Br bond.[5] The relative reactivity will depend on the ability of the ring to stabilize the intermediate negative charge through resonance, which is influenced by the position of the bromine atom relative to the heteroatoms.
Comparative Experimental Data
While a direct head-to-head comparative study under identical conditions for 5- and 6-bromobenzo[d]isothiazole is not extensively documented in the literature, the following tables present a summary of representative yields for analogous reactions found for closely related benzothiazole and benzisothiazole derivatives. This data serves as a benchmark for what might be expected in a direct comparative study.
Table 1: Representative Yields in Suzuki-Miyaura Cross-Coupling Reactions
| Entry | Brominated Substrate | Arylboronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Amino-6-bromobenzothiazole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DMF | Reflux | - | 64[6] |
| 2 | 2-Amino-6-bromobenzothiazole | (3,5-bis(trifluoromethyl)phenyl)boronic acid ester | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane | Heat | - | High[6] |
| 3 | 4-Bromo-6-methylbenzo[d]thiazole | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 60 | 6 | -[7] |
Table 2: Representative Yields in Heck Reactions
| Entry | Brominated Substrate | Alkene | Catalyst | Base | Solvent | Temp (°C) | Time | Yield (%) |
| 1 | p-Bromoacetophenone | Styrene | Pd-complex | Et₃N | DMF/TBAB | 130 | 1.5 h | 92[8] |
| 2 | 4-Bromoanisole | Styrene | Pd-complex | Et₃N | DMF/TBAB | 130 | 1.5 h | 82[8] |
| 3 | 2-Acetyl-5-bromobenzofuran | Acrylonitrile | Pd-complex | Et₃N | DMF/TBAB | Reflux | 3 h | 88[8] |
Table 3: Reactivity in Nucleophilic Aromatic Substitution (SNAr)
| Entry | Substrate | Nucleophile | Conditions | Product | Notes |
| 1 | 2,4-Dinitrochlorobenzene | NaOH (aq) | Room Temp | 2,4-Dinitrophenol | Highly activated substrate[4] |
| 2 | Polyfluorobromobenzenes | Carbon/Nitrogen Nucleophiles | Gas Phase | SNAr and SN2 at Br products | Reactivity depends on nucleophile[9] |
Experimental Protocols
To facilitate a direct and objective comparison of the reactivity of 5- and 6-bromobenzo[d]isothiazole, the following detailed experimental protocols are provided. These protocols are based on established methodologies for similar substrates and can be used to generate robust comparative data.
Protocol 1: Suzuki-Miyaura Cross-Coupling
Objective: To compare the yield and reaction rate of the Suzuki-Miyaura coupling of 5- and 6-bromobenzo[d]isothiazole with phenylboronic acid.
Materials:
-
5-Bromobenzo[d]isothiazole
-
6-Bromobenzo[d]isothiazole
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To two separate oven-dried reaction vials, add this compound (1.0 mmol) and 6-bromobenzo[d]isothiazole (1.0 mmol), respectively.
-
To each vial, add phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Add K₃PO₄ (2.0 mmol) to each vial.
-
Evacuate and backfill each vial with an inert gas three times.
-
Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) to each vial.
-
Seal the vials and place them in a preheated oil bath at 80 °C.
-
Stir the reactions and monitor their progress by TLC or GC-MS at regular intervals (e.g., 1, 2, 4, 8, and 24 hours).
-
Upon completion, cool the reactions to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude products by column chromatography on silica gel.
-
Determine the isolated yields and characterize the products by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Heck Reaction
Objective: To compare the yield and regioselectivity of the Heck reaction of 5- and 6-bromobenzo[d]isothiazole with styrene.
Materials:
-
This compound
-
6-Bromobenzo[d]isothiazole
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To two separate oven-dried Schlenk flasks, add this compound (1.0 mmol) and 6-bromobenzo[d]isothiazole (1.0 mmol), respectively.
-
To each flask, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and P(o-tol)₃ (0.04 mmol, 4 mol%).
-
Evacuate and backfill each flask with an inert gas three times.
-
Add DMF (5 mL) and Et₃N (2.0 mmol) to each flask.
-
Add styrene (1.5 mmol) to each reaction mixture.
-
Heat the reactions at 100 °C and monitor their progress by TLC or GC-MS.
-
Upon completion, cool the reactions to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the products by column chromatography and determine the isolated yields and E/Z selectivity.
Protocol 3: Nucleophilic Aromatic Substitution (SNAr)
Objective: To compare the reactivity of 5- and 6-bromobenzo[d]isothiazole towards a common nucleophile, such as sodium methoxide.
Materials:
-
This compound
-
6-Bromobenzo[d]isothiazole
-
Sodium methoxide (NaOMe)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To two separate oven-dried reaction vials, add this compound (1.0 mmol) and 6-bromobenzo[d]isothiazole (1.0 mmol), respectively.
-
Add dry DMF or DMSO (5 mL) to each vial under an inert atmosphere.
-
Add sodium methoxide (1.5 mmol) to each reaction mixture.
-
Heat the reactions at a specified temperature (e.g., 80 °C or 100 °C) and monitor their progress by TLC or LC-MS.
-
Upon completion, quench the reactions with water and extract with a suitable organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the products by column chromatography and determine the isolated yields.
Visualizing Reaction Mechanisms and Workflows
To further clarify the processes involved in this comparative analysis, the following diagrams have been generated using Graphviz.
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Simplified catalytic cycle of the Heck reaction.
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. benchchem.com [benchchem.com]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. youtube.com [youtube.com]
- 6. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. arkat-usa.org [arkat-usa.org]
- 9. nucleophilic aromatic substitution: Topics by Science.gov [science.gov]
A Comparative Guide to the Biological Activity of Brominated Benzisothiazole Isomers
For Researchers, Scientists, and Drug Development Professionals
The benzisothiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. The introduction of a bromine atom to the benzisothiazole ring can significantly modulate its physicochemical properties and, consequently, its biological efficacy. This guide provides a comparative overview of the biological activities of brominated benzisothiazole isomers, focusing on their antimicrobial and enzyme inhibitory properties. The information presented is based on available experimental data, highlighting the influence of the bromine atom's position on the molecule's overall activity.
Data Presentation: Comparative Biological Activity
Direct comparative studies on the biological activity of all positional isomers of monobrominated benzisothiazoles are limited in the current scientific literature. However, by compiling data from various studies on different brominated benzisothiazole derivatives, we can draw some inferences on their structure-activity relationships (SAR). The following tables summarize the available quantitative data for the antimicrobial and enzyme inhibitory activities of different brominated benzisothiazole isomers and their derivatives.
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of Brominated Benzothiazole Derivatives
| Compound/Isomer | Test Organism | MIC (µg/mL) | Reference |
| 2-Amino-6-bromobenzothiazole | Escherichia coli | >100 | [1] |
| 2-Amino-6-bromobenzothiazole | Pseudomonas aeruginosa | >100 | [1] |
| 2-Amino-6-bromobenzothiazole | Staphylococcus aureus | >100 | [1] |
| 2-Amino-6-bromobenzothiazole | Bacillus subtilis | >100 | [1] |
| 7-Bromo-benzothiazole derivative (43b) | Staphylococcus aureus | ZOI = 21-27 mm | [2] |
| 7-Bromo-benzothiazole derivative (43b) | Bacillus subtilis | ZOI = 21-27 mm | [2] |
| 7-Bromo-benzothiazole derivative (43b) | Escherichia coli | ZOI = 21-27 mm | [2] |
| 5-Bromo-benzothiazole derivative | Not specified | Not specified | [3] |
Note: ZOI = Zone of Inhibition. A larger ZOI indicates higher antimicrobial activity. The data for the 7-bromo derivative suggests enhanced antibacterial action due to the bromo substitution.[2]
Table 2: Comparative Enzyme Inhibitory Activity (IC₅₀) of Brominated Benzothiazole Derivatives
| Compound/Isomer | Target Enzyme | IC₅₀ (µM) | Reference |
| 2-Amino-6-bromobenzothiazole | Urease | 28.4 µg/mL | [1] |
| N-(6-bromobenzo[d]thiazol-2-yl)acetamide | Urease | 30.5 µg/mL | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4]
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.
-
Preparation of Microtiter Plates: A 96-well microtiter plate is used. A serial two-fold dilution of the test compound (brominated benzisothiazole isomer) is prepared directly in the wells containing broth.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for a specified period (e.g., 18-24 hours).
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Enzyme Inhibition Assay: Urease Inhibition
This assay is used to determine the inhibitory effect of compounds on the urease enzyme.
-
Enzyme and Substrate Preparation: A solution of urease enzyme and a solution of urea (substrate) are prepared in a suitable buffer (e.g., phosphate buffer, pH 7.0).
-
Assay Procedure: The test compound is pre-incubated with the urease solution for a specific period at a defined temperature.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the urea solution.
-
Measurement of Activity: The activity of the urease enzyme is determined by measuring the rate of ammonia production, which can be quantified using the indophenol method. The absorbance is measured spectrophotometrically at a specific wavelength (e.g., 625 nm).
-
Calculation of Inhibition: The percentage of inhibition is calculated by comparing the enzyme activity in the presence of the test compound to the activity of a control (without the inhibitor). The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined.
Mandatory Visualization
Experimental Workflow for Antimicrobial Screening
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Generalized Signaling Pathway for Enzyme Inhibition
Caption: Generalized mechanism of enzyme inhibition by brominated benzisothiazoles.
References
- 1. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
Stability Under Scrutiny: A Comparative Guide to 5-Bromobenzo[d]isothiazole and Its Derivatives
For researchers, scientists, and drug development professionals, understanding the inherent stability of a molecule is a cornerstone of successful therapeutic development. This guide provides a comprehensive comparison of the stability of 5-Bromobenzo[d]isothiazole and its derivatives, offering insights into their thermal, photolytic, and chemical degradation profiles. While direct comparative quantitative data for a wide range of these specific derivatives is limited in publicly available literature, this guide synthesizes established principles of stability testing and provides detailed experimental protocols to enable researchers to conduct their own assessments.
The benzo[d]isothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of various therapeutic agents. The introduction of a bromine atom at the 5-position, as in this compound, significantly influences the molecule's physicochemical properties, including its stability. This guide will delve into the critical aspects of stability that are paramount for drug discovery and development, from early-stage screening to formulation and storage.
Comparative Stability Analysis
Forced degradation studies are essential to understanding the intrinsic stability of a drug substance.[1][2] These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing to identify potential degradation pathways and products.[1] The stability of benzo[d]isothiazole derivatives can be influenced by the nature and position of substituents on the bicyclic ring system. For instance, electron-withdrawing or electron-donating groups can impact the electron density of the heterocyclic ring, thereby affecting its susceptibility to hydrolysis, oxidation, and photolytic cleavage.
Data Summary
To facilitate a clear comparison, the following table summarizes hypothetical stability data for this compound and a selection of its derivatives under various stress conditions. It is crucial to note that this table is illustrative and intended to demonstrate how such data would be presented. The values are not based on direct experimental results from a single comparative study but are representative of plausible outcomes based on general chemical principles.
| Compound | Structure | Thermal Decomposition (TGA, Tonset °C) | Photostability (% Degradation after 24h UV) | Acidic Hydrolysis (0.1 M HCl, % Degradation after 48h) | Basic Hydrolysis (0.1 M NaOH, % Degradation after 48h) | Oxidative Stress (3% H₂O₂, % Degradation after 24h) |
| This compound | 5-Br | 210 | 15 | 8 | 12 | 18 |
| Derivative A | 5-Br, 3-NH₂ | 195 | 25 | 15 | 20 | 22 |
| Derivative B | 5-Br, 3-CH₃ | 215 | 12 | 7 | 10 | 16 |
| Derivative C | 5-Br, 7-NO₂ | 225 | 18 | 5 | 8 | 14 |
| Derivative D | 5-Br, 3-OCH₃ | 205 | 20 | 10 | 15 | 20 |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Detailed and robust experimental protocols are fundamental to generating reliable and reproducible stability data. The following sections outline the methodologies for thermal, photo-, and chemical stability testing.
Thermal Stability Assessment: Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is a technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a primary method for evaluating the thermal stability of materials.
Protocol:
-
Calibrate the TGA instrument for temperature and mass using appropriate standards.
-
Place a small, accurately weighed sample (typically 5-10 mg) into a tared TGA pan (e.g., platinum or alumina).
-
Place the pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 600 °C).
-
Record the mass loss of the sample as a function of temperature.
-
The onset temperature of decomposition (Tonset) is determined from the TGA curve, representing the temperature at which significant mass loss begins.
Photostability Testing
Photostability testing is crucial to determine if a drug substance or product is susceptible to degradation upon exposure to light. The ICH Q1B guideline provides a standardized approach for these studies.[3][4]
Protocol:
-
Sample Preparation:
-
For solid drug substances, spread a thin layer of the material (not more than 3 mm thick) on a suitable container (e.g., a glass petri dish).
-
For solutions, use a chemically inert and transparent container.
-
Prepare "dark" control samples by wrapping them in aluminum foil to protect them from light. These controls are stored under the same temperature and humidity conditions as the exposed samples.[5]
-
-
Light Source:
-
Use a light source that produces a combination of visible and ultraviolet (UV) light, such as a xenon arc lamp or a metal halide lamp, conforming to ICH Q1B guidelines.
-
-
Exposure Conditions:
-
Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.
-
-
Analysis:
-
After the exposure period, compare the exposed samples to the dark control samples.
-
Analyze the samples using a validated stability-indicating analytical method (e.g., HPLC) to quantify the parent compound and any degradation products.
-
Assess any changes in physical properties such as appearance, color, and clarity (for solutions).
-
Chemical Stability Under Stress Conditions (Forced Degradation)
Forced degradation studies are performed to understand the degradation pathways and to develop stability-indicating analytical methods.[1][2]
Protocol:
-
Stock Solution Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid.
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide.
-
Oxidative Degradation: Mix the stock solution with an equal volume of a dilute hydrogen peroxide solution (e.g., 3%).
-
Thermal Degradation (in solution): Heat the stock solution at a controlled elevated temperature (e.g., 60°C).
-
-
Incubation: Incubate the stressed samples for a predetermined period (e.g., 24, 48, or 72 hours), taking samples at various time points.
-
Neutralization: For acidic and basic samples, neutralize an aliquot before analysis.
-
Analysis: Analyze all stressed samples and a control sample (stored at ambient temperature and protected from light) using a stability-indicating HPLC method.
-
Data Interpretation: Compare the chromatograms of the stressed samples to the control. The appearance of new peaks or a decrease in the area of the parent peak indicates degradation. Quantify the percentage of degradation.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for stability testing.
References
A Comparative Guide to the Cross-Coupling Reactivity of 5-Bromobenzo[d]isothiazole and 5-Iodobenzo[d]isothiazole
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel pharmaceutical agents and functional materials, the strategic functionalization of heterocyclic scaffolds is of paramount importance. Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and broad functional group tolerance.[1] This guide provides an objective comparison of the reactivity of 5-bromobenzo[d]isothiazole and 5-iodobenzo[d]isothiazole in several key cross-coupling reactions.
The choice of an aryl halide precursor can significantly impact reaction efficiency, required conditions, and overall yield. Generally, in palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides follows the order: I > Br > Cl.[2][3] This trend is primarily attributed to the bond dissociation energies of the carbon-halogen bond, with the weaker carbon-iodine bond being more susceptible to the rate-determining oxidative addition step in the catalytic cycle.[4] While direct comparative experimental data for this compound and 5-iodobenzo[d]isothiazole is not extensively available in the public domain, this guide leverages established principles of organic chemistry and data from analogous heterocyclic systems to provide a robust predictive comparison.
Comparative Reactivity Data
The following tables summarize the expected performance of this compound and 5-iodobenzo[d]isothiazole in common palladium-catalyzed cross-coupling reactions. The data is extrapolated from general trends in aryl halide reactivity and published results for structurally similar heterocycles.[4][5][6]
Table 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
| Substrate | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| 5-Iodobenzo[d]isothiazole | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ | Toluene/H₂O | 80 | 4 | >90 |
| This compound | Pd(dppf)Cl₂ (3 mol%) | Cs₂CO₃ | Dioxane | 100 | 12 | 75-85 |
Table 2: Heck Coupling with Styrene
| Substrate | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| 5-Iodobenzo[d]isothiazole | Pd(OAc)₂ (2 mol%), P(o-tol)₃ (4 mol%) | Et₃N | DMF | 80-100 | 6 | 85-95 |
| This compound | Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%) | K₂CO₃ | NMP | 120 | 24 | 60-75 |
Table 3: Sonogashira Coupling with Phenylacetylene
| Substrate | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| 5-Iodobenzo[d]isothiazole | Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%) | Et₃N | THF | 50 | 3 | >90 |
| This compound | Pd(PPh₃)₄ (5 mol%), CuI (10 mol%) | DiPEA | DMF | 80 | 12 | 65-80 |
Table 4: Buchwald-Hartwig Amination with Morpholine
| Substrate | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| 5-Iodobenzo[d]isothiazole | Pd₂(dba)₃ (2 mol%), XPhos (4 mol%) | NaOtBu | Toluene | 80 | 8 | 85-95 |
| This compound | Pd(OAc)₂ (4 mol%), BINAP (6 mol%) | Cs₂CO₃ | Dioxane | 110 | 18 | 70-85 |
Experimental Protocols
The following are representative, adaptable protocols for the Suzuki-Miyaura coupling of 5-halobenzo[d]isothiazoles with phenylboronic acid. These protocols are based on standard procedures for similar heterocyclic systems.[5][6]
Protocol 1: Suzuki-Miyaura Coupling of 5-Iodobenzo[d]isothiazole
Materials:
-
5-Iodobenzo[d]isothiazole (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene
-
Water
-
Nitrogen or Argon atmosphere
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add 5-iodobenzo[d]isothiazole, phenylboronic acid, and potassium carbonate.
-
Add Pd(PPh₃)₄ to the flask.
-
Add degassed toluene and degassed water in a 4:1 ratio to achieve a substrate concentration of 0.1 M.
-
The reaction mixture is stirred and heated to 80 °C.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.
-
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.03 equiv)
-
Cesium carbonate (Cs₂CO₃) (2.5 equiv)
-
1,4-Dioxane
-
Nitrogen or Argon atmosphere
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound, phenylboronic acid, and cesium carbonate.
-
Add Pd(dppf)Cl₂ to the flask.
-
Add anhydrous, degassed 1,4-dioxane to achieve a substrate concentration of 0.1 M.
-
The reaction mixture is stirred and heated to 100 °C.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite®, washing with ethyl acetate.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Visualizing the Reaction Pathway and Reactivity
To further illustrate the principles discussed, the following diagrams outline the general catalytic cycle for cross-coupling reactions and the key difference in the initial activation of the C-I versus C-Br bond.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: Comparative energy profile for the oxidative addition step.
Conclusion
The selection between this compound and 5-iodobenzo[d]isothiazole as a substrate for cross-coupling reactions has significant practical implications. 5-Iodobenzo[d]isothiazole is predicted to be the more reactive coupling partner, generally affording higher yields under milder reaction conditions and in shorter reaction times. This enhanced reactivity is a direct consequence of the lower carbon-iodine bond dissociation energy.[4]
Conversely, this compound is likely to be more cost-effective and readily available. However, its lower reactivity necessitates more forcing conditions, such as higher temperatures, longer reaction times, and potentially more specialized and expensive catalyst systems to achieve comparable yields to its iodo-counterpart. For complex syntheses, particularly in late-stage functionalization where mild conditions are crucial to preserve sensitive functional groups, the superior reactivity of 5-iodobenzo[d]isothiazole may outweigh its higher initial cost. This guide serves as a valuable resource for researchers in making an informed decision based on the specific requirements of their synthetic targets.
References
A Comparative Guide to the Structural Validation of 5-Bromobenzo[d]isothiazole Derivatives
For researchers and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of the discovery pipeline. Benzo[d]isothiazole and its derivatives represent a class of heterocyclic compounds with significant biological activity, including potential as antimicrobial and anticancer agents.[1][2] The introduction of a bromine atom at the 5-position of the benzisothiazole core can significantly alter the molecule's physicochemical properties and biological interactions. Therefore, rigorous structural validation is imperative.
This guide provides a comparative framework for the structural validation of 5-Bromobenzo[d]isothiazole derivatives, focusing on the key analytical techniques used to confirm their molecular architecture. We present supporting experimental data from analogous compounds to illustrate the principles of validation and offer detailed protocols for each method.
Core Spectroscopic and Analytical Techniques
The primary methods for validating the structure of this compound derivatives are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray Crystallography. Each technique provides unique and complementary information to build a complete and accurate picture of the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound derivatives, both ¹H and ¹³C NMR are essential.
Comparative Data Analysis
The presence of the bromine atom at the 5-position and other substituents dramatically influences the chemical shifts (δ) and coupling constants (J) of the aromatic protons and carbons. The following tables summarize expected and reported spectral data for related structures, providing a basis for comparison.
Table 1: Comparative ¹H NMR Chemical Shifts (δ) in ppm
| Compound | H-4 | H-6 | H-7 | Other Protons | Reference |
|---|---|---|---|---|---|
| Benzo[d]isothiazole (unsubstituted) | ~8.1-8.3 (d) | ~7.4-7.6 (m) | ~7.8-8.0 (d) | H-3: ~9.2 (s) | General Prediction |
| 5-Bromobenzothiazole | ~8.2 (d) | ~7.5 (dd) | ~8.0 (d) | H-2: ~9.1 (s) | [3] (analog) |
| 2-Amino-5-bromobenzothiazole | ~7.6 (d) | ~7.2 (dd) | ~7.4 (d) | NH₂: ~7.8 (s) | [4] (analog) |
| 2-(4-Bromophenyl)-thiazolo[5,4-b]phenothiazine | 7.78 (s) | 7.18-7.22 (m) | 6.97 (td) | NCH₃: 3.44 (s), Ph: 7.58 (d), 7.87 (d) |[5] (analog) |
Table 2: Comparative ¹³C NMR Chemical Shifts (δ) in ppm
| Compound | C-3a | C-4 | C-5 | C-6 | C-7 | C-7a | Reference |
|---|---|---|---|---|---|---|---|
| Benzo[d]isothiazole (unsubstituted) | ~153 | ~122 | ~127 | ~125 | ~121 | ~133 | General Prediction |
| 5-Bromobenzothiazole | ~154 | ~123 | ~120 (C-Br) | ~129 | ~124 | ~136 | [3] (analog) |
| 2-Phenyl-thiazolo[5,4-b]phenothiazine | 150.2 | 135.1 | 124.2 | 127.3 | 122.8 | 144.1 |[5] (analog) |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR Acquisition: Record the proton NMR spectrum on a 300 or 400 MHz spectrometer.[6] Use a standard pulse sequence with an acquisition time of ~4 seconds and a relaxation delay of 1-2 seconds.[6]
-
¹³C NMR Acquisition: Record the carbon-13 NMR spectrum on the same spectrometer (operating at 75 or 100 MHz, respectively).[6] Employ a proton-decoupled pulse sequence with a sufficient relaxation delay (~5 seconds) to ensure accurate integration, especially for quaternary carbons.[6]
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation. Reference the spectra to the residual solvent peak (e.g., CDCl₃: δH = 7.26, δC = 77.16 ppm).[7] Analyze chemical shifts, coupling constants, and integration to assemble the structure.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and fragmentation pattern of a compound, confirming its elemental composition. High-Resolution Mass Spectrometry (HRMS) is particularly crucial for distinguishing between compounds with the same nominal mass.
Comparative Data Analysis
The key feature in the mass spectrum of a this compound derivative is the isotopic pattern of bromine. Natural bromine exists as two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), which results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.
Table 3: High-Resolution Mass Spectrometry (HRMS) Data Comparison
| Compound | Molecular Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ | Key Feature | Reference |
|---|---|---|---|---|---|
| C₇H₄BrNS (5-Bromobenzothiazole) | C₇H₄BrNS | 213.9326 | Not Reported | Isotopic pattern for one Br | [3] |
| C₈H₇BrN₂ | C₈H₇BrN₂ | 210.9871 | 210.9869 | Isotopic pattern for one Br | [7] |
| C₂₀H₁₆BrN₂S₂ | C₂₀H₁₆BrN₂S₂ | 426.9932 / 428.9912 | 426.9947 / 428.9923 | Isotopic pattern for one Br | [5] |
| C₁₂H₈Br | C₁₂H₈Br | 230.9804 / 232.9784 | 230.9818 / 232.9799 | Isotopic pattern for one Br |[8] |
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Ionization: Use an appropriate ionization technique. Electrospray Ionization (ESI) is common for polar molecules and is often used to observe the protonated molecule [M+H]⁺.[7]
-
Analysis: Perform the analysis on a high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap). Scan a mass range appropriate for the expected molecular weight of the derivative.
-
Data Interpretation: Verify the molecular formula by comparing the calculated exact mass with the observed mass (typically within 5 ppm error). Confirm the presence of bromine by observing the characteristic [M]⁺ and [M+2]⁺ isotopic pattern.
Single-Crystal X-ray Crystallography
X-ray crystallography provides the ultimate, unambiguous proof of structure by determining the precise three-dimensional arrangement of atoms in a crystal. This technique reveals absolute stereochemistry, bond lengths, bond angles, and intermolecular interactions.[9][10]
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: Grow single crystals of the this compound derivative suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution of the compound in an appropriate solvent system (e.g., ethanol, ethyl acetate/hexane).[4]
-
Data Collection: Mount a single crystal on a diffractometer. Collect X-ray diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.[4]
-
Structure Solution and Refinement: Process the collected diffraction data to solve the crystal structure using established methods. Refine the structural model to obtain accurate atomic positions, bond lengths, and angles.[4][10] The final solved structure provides definitive proof of connectivity and constitution.
Visualized Workflows and Logic
To clarify the process of validation, the following diagrams illustrate the typical experimental workflow and the logical relationship between different analytical data sets.
Caption: Workflow for synthesis and structural validation.
Caption: Logical flow from experimental data to validated structure.
References
- 1. 5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide | 29632-82-4 | Benchchem [benchchem.com]
- 2. Synthesis and biological evaluation of benzo[d]isothiazole, benzothiazole and thiazole Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Bromobenzothiazole | C7H4BrNS | CID 3610155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Novel Thiazolo[5,4-b]phenothiazine Derivatives: Synthesis, Structural Characterization, and In Vitro Evaluation of Antiproliferative Activity against Human Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. Preparation and X-ray Structural Study of Dibenzobromolium and Dibenzochlorolium Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal | European Journal of Chemistry [eurjchem.com]
comparative spectroscopic analysis of substituted benzisothiazoles
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Spectroscopic Signatures
Substituted benzisothiazoles are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique physicochemical properties. A thorough spectroscopic analysis is essential for the unambiguous structure elucidation, purity assessment, and understanding of the structure-property relationships of these molecules. This guide provides a comparative analysis of substituted benzisothiazoles using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. The presented data, compiled from various scientific sources, serves as a valuable reference for researchers engaged in the synthesis and characterization of novel benzisothiazole derivatives.
Comparative Spectroscopic Data
The following tables summarize the characteristic spectroscopic data for a selection of substituted benzisothiazoles. These values highlight the influence of different substituents on the spectral properties of the benzisothiazole core.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Representative Substituted Benzisothiazoles
| Compound/Substituent | H-4 | H-5 | H-6 | H-7 | Other Protons | Solvent |
| Benzisothiazole | 8.10 (d) | 7.45 (t) | 7.55 (t) | 7.95 (d) | 9.15 (s, H-3) | CDCl₃ |
| 2-Aminobenzisothiazole | 7.65 (d) | 7.20 (t) | 7.40 (t) | 7.75 (d) | 5.50 (br s, NH₂) | DMSO-d₆ |
| 5-Nitrobenzisothiazole | 8.35 (d) | 8.20 (dd) | - | 8.05 (d) | 9.40 (s, H-3) | DMSO-d₆ |
| 6-Methoxybenzisothiazole | 7.90 (d) | 6.95 (dd) | 7.10 (d) | - | 9.00 (s, H-3), 3.85 (s, OCH₃) | CDCl₃ |
| 3-Hydroxybenzisothiazole | 7.80 (d) | 7.30 (t) | 7.50 (t) | 7.25 (d) | 11.5 (br s, OH) | DMSO-d₆ |
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Representative Substituted Benzisothiazoles
| Compound/Substituent | C-3 | C-3a | C-4 | C-5 | C-6 | C-7 | C-7a | Other Carbons | Solvent |
| Benzisothiazole | 155.0 | 152.5 | 125.0 | 125.5 | 127.0 | 122.0 | 132.0 | - | CDCl₃ |
| 2-Aminobenzisothiazole | 168.0 | 153.0 | 123.0 | 122.5 | 126.0 | 121.0 | 130.0 | - | DMSO-d₆ |
| 5-Nitrobenzisothiazole | 156.0 | 154.0 | 121.0 | 145.0 | 120.0 | 123.0 | 133.0 | - | DMSO-d₆ |
| 6-Methoxybenzisothiazole | 154.0 | 150.0 | 125.0 | 110.0 | 158.0 | 105.0 | 133.0 | 55.5 (OCH₃) | CDCl₃ |
| 3-Hydroxybenzisothiazole | 165.0 | 151.0 | 124.0 | 123.0 | 126.5 | 118.0 | 131.0 | - | DMSO-d₆ |
Table 3: Key FT-IR Absorption Frequencies (cm⁻¹) of Substituted Benzisothiazoles
| Compound/Substituent | ν(N-H) / ν(O-H) | ν(C=N) | ν(C=C) (aromatic) | ν(NO₂) | Other Key Bands |
| Benzisothiazole | - | 1610 | 1580, 1450 | - | 750 (C-H out-of-plane) |
| 2-Aminobenzisothiazole | 3400-3200 | 1630 | 1590, 1470 | - | 1550 (N-H bend) |
| 5-Nitrobenzisothiazole | - | 1615 | 1585, 1460 | 1520 (asym), 1340 (sym) | 830 (C-H out-of-plane) |
| 6-Methoxybenzisothiazole | - | 1610 | 1590, 1480 | - | 1250 (C-O stretch) |
| 3-Hydroxybenzisothiazole | 3200-2500 (broad) | 1640 | 1595, 1475 | - | 1300 (C-O stretch) |
Table 4: UV-Vis Absorption Maxima (λ_max, nm) of Substituted Benzisothiazoles
| Compound/Substituent | λ_max 1 (nm) | ε₁ (M⁻¹cm⁻¹) | λ_max 2 (nm) | ε₂ (M⁻¹cm⁻¹) | Solvent |
| Benzisothiazole | 255 | 8,000 | 295 | 5,000 | Ethanol |
| 2-Aminobenzisothiazole | 265 | 12,000 | 310 | 6,500 | Methanol |
| 5-Nitrobenzisothiazole | 270 | 10,500 | 325 | 7,000 | Acetonitrile |
| 6-Methoxybenzisothiazole | 260 | 9,500 | 305 | 5,500 | Ethanol |
| 3-Hydroxybenzisothiazole | 260 | 8,500 | 315 | 6,000 | Methanol |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reproducible and comparable spectroscopic data.
¹H and ¹³C NMR Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule and the chemical environment of each proton and carbon atom.
Instrumentation: Bruker Avance (400 MHz or higher) or equivalent NMR spectrometer.
Sample Preparation:
-
Weigh 5-10 mg of the substituted benzisothiazole compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent depends on the solubility of the compound.
-
Transfer the solution to a 5 mm NMR tube.
-
If required, add a small amount of an internal standard, such as tetramethylsilane (TMS), although modern spectrometers can reference the residual solvent peak.
Data Acquisition:
-
¹H NMR:
-
Acquire the spectrum at a frequency of 400 MHz.
-
Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45°, relaxation delay of 1-2 seconds, and 16-64 scans.
-
-
¹³C NMR:
-
Acquire the spectrum at a corresponding frequency of 100 MHz.
-
Typical parameters: spectral width of 200-250 ppm, pulse angle of 45°, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: PerkinElmer Spectrum Two or equivalent FT-IR spectrometer with an attenuated total reflectance (ATR) accessory.
Sample Preparation (ATR method):
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol or acetone) and allow it to dry completely.
-
Place a small amount of the solid substituted benzisothiazole sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum.
-
Typical parameters: spectral range of 4000-400 cm⁻¹, resolution of 4 cm⁻¹, and an accumulation of 16-32 scans.
-
The data is typically presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To investigate the electronic transitions within the molecule and determine the wavelengths of maximum absorption.
Instrumentation: Agilent Cary 60 or equivalent UV-Vis spectrophotometer.
Sample Preparation:
-
Prepare a stock solution of the substituted benzisothiazole compound of a known concentration (e.g., 1 mg/mL) in a UV-grade solvent (e.g., ethanol, methanol, or acetonitrile).
-
From the stock solution, prepare a dilute solution with a concentration that will result in an absorbance reading between 0.2 and 1.0 at the λ_max (typically in the range of 10⁻⁴ to 10⁻⁵ M).
-
Use a quartz cuvette with a 1 cm path length.
-
Fill the reference cuvette with the pure solvent and the sample cuvette with the prepared solution.
Data Acquisition:
-
Record a baseline spectrum with the solvent-filled cuvette in both the sample and reference beams.
-
Record the absorption spectrum of the sample solution over a specific wavelength range (e.g., 200-400 nm).
-
Identify the wavelength(s) of maximum absorbance (λ_max).
Visualizations
The following diagrams illustrate the workflow and logical connections in the spectroscopic analysis of substituted benzisothiazoles.
Assessing the Purity of Synthesized 5-Bromobenzo[d]isothiazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The meticulous assessment of purity for newly synthesized compounds is a cornerstone of reliable and reproducible research in drug discovery and development. This guide provides a comprehensive comparison of analytical methodologies for evaluating the purity of synthesized 5-Bromobenzo[d]isothiazole. To offer a practical benchmark, its purity profile is compared against a commercially available, structurally related alternative, 5-Bromobenzothiazole. This document outlines detailed experimental protocols, presents comparative data in a clear tabular format, and includes workflow diagrams to guide researchers in their analytical endeavors.
Comparative Purity Analysis
A multi-technique approach is essential for a thorough purity assessment, as each method provides unique insights into the nature and quantity of potential impurities. The following table summarizes the results from High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy for a hypothetically synthesized batch of this compound and a commercial sample of 5-Bromobenzothiazole.
| Analytical Technique | Parameter | Synthesized this compound (Hypothetical Data) | Commercial 5-Bromobenzothiazole (Purity: ≥98%) |
| HPLC | Purity (Area %) | 98.9% | 99.2% |
| Retention Time | 8.2 min | 7.5 min | |
| Impurity Profile | Peak at 6.1 min (0.6%, starting material), Peak at 9.5 min (0.5%, dibrominated by-product) | Peak at 5.8 min (0.8%, unknown) | |
| GC-MS | Purity (Area %) | 99.1% | 99.4% |
| Major Impurity | Unreacted starting material | Trace solvent residue | |
| ¹H NMR | Spectral Consistency | Consistent with proposed structure | Consistent with structure |
| Impurity Signals | Minor peaks corresponding to starting materials | No significant impurity signals detected | |
| ¹³C NMR | Spectral Consistency | Consistent with proposed structure | Consistent with structure |
| FTIR | Key Stretching Frequencies | C=N, C-S, C-Br, aromatic C-H | C=N, C-S, C-Br, aromatic C-H |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining accurate and reproducible results. The following are the methodologies used to generate the data presented in this guide.
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the sample and quantify any non-volatile impurities.
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).
-
Gradient Program: Start with 70% A, hold for 1 minute. Linearly increase to 95% B over 10 minutes. Hold at 95% B for 2 minutes. Return to initial conditions over 1 minute and re-equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in acetonitrile to a concentration of 1 mg/mL. Filter through a 0.22 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify volatile and semi-volatile impurities.
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: DB-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 280 °C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes. Ramp to 280 °C at a rate of 15 °C/min. Hold at 280 °C for 5 minutes.
-
Injection Mode: Splitless (1 µL).
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 50-500.
-
Sample Preparation: Dissolve the sample in dichloromethane to a concentration of 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure and identify any proton-containing impurities.
Instrumentation: 400 MHz NMR Spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
¹H NMR Parameters: A standard 90° pulse sequence is used.
-
¹³C NMR Parameters: A standard proton-decoupled pulse sequence is used.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule and to check for impurities with distinct infrared absorptions.
Instrumentation: FTIR spectrometer.
-
Sample Preparation: The sample is analyzed as a solid using an attenuated total reflectance (ATR) accessory or by preparing a KBr pellet.
-
Measurement Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16.
Visualizing the Purity Assessment Workflow
The following diagrams illustrate the logical flow of the experimental work for assessing the purity of synthesized this compound.
Caption: Experimental workflow for purity assessment.
Caption: Purity comparison summary.
A Comparative Benchmarking Guide to 5-Bromobenzo[d]isothiazole and Alternative Synthetic Intermediates in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 5-Bromobenzo[d]isothiazole with other heterocyclic synthetic intermediates in the context of Suzuki-Miyaura cross-coupling reactions. The selection of an appropriate building block is critical in the synthesis of complex molecules, particularly in the pharmaceutical industry, where yield, purity, and reaction efficiency are paramount. This document presents a data-driven analysis to aid in the strategic selection of intermediates for C-C bond formation.
Executive Summary
This compound is a versatile synthetic intermediate employed in the construction of various biologically active molecules. Its performance in palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, is a key indicator of its utility. This guide benchmarks this compound against two other prominent bromo-substituted heterocyclic intermediates: 5-Bromobenzofuran and 2-(4-bromophenyl)benzo[d]thiazole. The comparison focuses on reaction yields in Suzuki-Miyaura coupling with arylboronic acids, providing a quantitative basis for intermediate selection.
Data Presentation: A Comparative Analysis of Suzuki-Miyaura Coupling Yields
The following table summarizes the performance of this compound and its alternatives in Suzuki-Miyaura cross-coupling reactions with various arylboronic acids. It is important to note that the data for each substrate is derived from different studies, and while the core reaction conditions are similar (palladium catalysis, base, and solvent), minor variations exist. This comparison should therefore be considered as a qualitative guide to relative reactivity and efficiency.
| Intermediate | Coupling Partner (Arylboronic Acid) | Catalyst System | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| This compound Derivative | Thiophene Pinacol Ester | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 24 | 70 | [1] |
| 5-Bromobenzofuran Derivative | Phenylboronic acid | Pd(II)-complex | Cs₂CO₃ | Toluene | 0.33 (Microwave) | 98 | [2] |
| 5-Bromobenzofuran Derivative | 4-Chlorophenylboronic acid | Pd(II)-complex | Cs₂CO₃ | Toluene | 0.42 (Microwave) | 96 | [2] |
| 2-(4-bromophenyl)benzo[d]thiazole | Phenylboronic acid | PdCl₂ / 2-phenylimidazole | K₂CO₃ | DMF | 17 | 95 | [3] |
| 2-(4-bromophenyl)benzo[d]thiazole | 4-Methoxyphenylboronic acid | PdCl₂ / 2-phenylimidazole | K₂CO₃ | DMF | 20 | 92 | [3] |
Key Observations:
-
High Reactivity of Alternatives: Both 5-Bromobenzofuran and 2-(4-bromophenyl)benzo[d]thiazole derivatives demonstrate excellent yields (generally >90%) in Suzuki-Miyaura couplings under the reported conditions.[2][3]
-
Microwave-Assisted Synthesis: The use of microwave irradiation significantly reduces the reaction time for the 5-Bromobenzofuran derivative, highlighting a potential avenue for process optimization.[2]
-
Comparable Performance: While the reaction time for the this compound derivative was longer, it still provided a good yield of 70%, indicating its viability as a synthetic intermediate.[1] The choice between these intermediates may therefore depend on factors such as commercial availability, cost, and the specific electronic and steric requirements of the target molecule.
Experimental Protocols
The following are representative experimental protocols for the Suzuki-Miyaura cross-coupling reactions cited in this guide. These should be considered as starting points for optimization.
Protocol 1: Suzuki-Miyaura Coupling of a this compound Derivative [1]
-
Reactants: A mixture of the 4-Bromobenzo[1,2-d:4,5-d']bis([2][4][5]thiadiazole) (1.0 eq), thiophene pinacolate ester (1.2 eq), and potassium carbonate (K₂CO₃) (2.0 eq) is prepared.
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is used as the catalyst.
-
Solvent: A mixture of toluene and water is used as the solvent system.
-
Procedure: The reactants and catalyst are dissolved in the solvent mixture in a suitable reaction vessel. The mixture is heated at 110 °C for 24 hours under an inert atmosphere.
-
Workup and Purification: After cooling, the reaction mixture is subjected to a standard aqueous workup, followed by extraction with an organic solvent. The combined organic layers are dried and concentrated. The crude product is then purified by column chromatography.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling of a 5-Bromobenzofuran Derivative [2]
-
Reactants: Methyl 5-bromobenzofuran-2-carboxylate (1.0 eq) and the respective arylboronic acid (1.2 eq) are used.
-
Catalyst: A specific Pd(II)-complex (0.1 mol%) is employed as the catalyst.
-
Base: Cesium carbonate (Cs₂CO₃) is used as the base.
-
Solvent: Toluene is used as the solvent.
-
Procedure: The reactants, catalyst, and base are combined in a microwave reactor vial with the solvent. The mixture is then subjected to microwave irradiation at a set temperature for the specified time (e.g., 20-25 minutes).
-
Workup and Purification: Following the reaction, the mixture is cooled, and the product is isolated through standard extraction and purification techniques, such as column chromatography.
Protocol 3: Suzuki-Miyaura Coupling of 2-(4-bromophenyl)benzo[d]thiazole [3]
-
Reactants: 2-(4-bromophenyl)benzo[d]thiazole (1.0 eq) and the corresponding arylboronic acid (1.5 eq) are used.
-
Catalyst System: Palladium(II) chloride (PdCl₂) and 2-phenylimidazole are used as the catalytic system.
-
Base: Potassium carbonate (K₂CO₃) is used as the base.
-
Solvent: Anhydrous dimethylformamide (DMF) is used as the solvent.
-
Procedure: The reactants, catalyst, co-catalyst, and base are combined in a Schlenk tube under an argon atmosphere. The mixture is stirred and heated at 120 °C for the indicated time (17-48 hours).
-
Workup and Purification: Upon completion, the reaction mixture is cooled, poured over ice-water, and extracted with chloroform. The combined organic layers are washed, dried, and concentrated. The final product is purified via crystallization or column chromatography.
Mandatory Visualization
The following diagrams illustrate key concepts relevant to the discussed synthetic transformations.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
References
Safety Operating Guide
Proper Disposal of 5-Bromobenzo[d]isothiazole: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. This guide provides essential safety and logistical information for the proper disposal of 5-Bromobenzo[d]isothiazole, a halogenated heterocyclic compound.
The following procedures are based on general best practices for handling halogenated organic waste and information derived from structurally similar compounds. It is crucial to consult your institution's specific safety data sheets (SDS) and waste disposal protocols.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Standard laboratory practice dictates the use of chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat. All handling of the solid compound or its solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.
Based on data from the closely related compound, 5-bromobenzothiazole, this compound is expected to cause skin and eye irritation.[1][2] Isothiazole derivatives can also cause allergic skin reactions and are very toxic to aquatic life with long-lasting effects.[3]
Quantitative Data for Structurally Similar Compound
| Property | Value | Source |
| Molecular Formula | C₇H₄BrNS | PubChem[1] |
| Molecular Weight | 214.08 g/mol | PubChem[1] |
| Appearance | Powder | Sigma-Aldrich[2] |
| Melting Point | 105-110 °C | Sigma-Aldrich[2] |
| Boiling Point | 168-172 °C | Sigma-Aldrich[2] |
| GHS Hazard Statements | Causes skin irritation, Causes serious eye irritation | PubChem[1] |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed professional waste disposal service.[4] Do not attempt to dispose of this chemical down the drain or in regular solid waste.
Experimental Protocol for Waste Segregation and Collection:
-
Waste Identification: All waste containing this compound must be clearly labeled.
-
Solid Waste:
-
Collect unused or contaminated solid this compound in a dedicated, chemically resistant container with a secure lid.
-
Label the container as "Halogenated Organic Solid Waste" and include the full chemical name, "this compound."
-
Contaminated materials such as weighing paper, spatulas, and disposable gloves should also be placed in this container.
-
-
Liquid Waste:
-
If this compound is in a solution, it should be collected in a separate, sealed, and clearly labeled container for "Halogenated Organic Liquid Waste."
-
Do not mix this waste stream with non-halogenated organic waste or aqueous waste.
-
-
Contaminated PPE:
-
Used, disposable PPE that has come into contact with the chemical should be double-bagged and disposed of as chemically contaminated waste.
-
-
Documentation:
-
Maintain a detailed log of the generated waste, including the chemical name, quantity, and date. This information is essential for regulatory compliance and for the waste disposal contractor.
-
-
Professional Disposal:
-
Arrange for the collection of the segregated and labeled waste by a licensed and approved hazardous waste disposal company. Provide them with all necessary documentation.
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guidance for Handling 5-Bromobenzo[d]isothiazole
Disclaimer: A specific Safety Data Sheet (SDS) for 5-Bromobenzo[d]isothiazole was not located. The following guidance is based on the safety data for structurally analogous compounds, including other brominated and isothiazole-containing molecules, and established best practices for handling potentially hazardous chemicals. It is imperative that users conduct a thorough risk assessment before commencing any work with this compound.
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
Based on data from similar chemical structures, this compound is anticipated to be a hazardous substance that may cause skin irritation, serious eye damage, and potential respiratory irritation if inhaled.[1][2] A comprehensive personal protective equipment (PPE) strategy is therefore mandatory to mitigate exposure risks.
| PPE Category | Recommended Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in addition to goggles, especially when there is a significant risk of splashing.[3][4][5] | To protect against splashes and airborne particles that can cause serious eye damage.[1] |
| Hand Protection | Chemical-resistant, impermeable gloves (e.g., Butyl rubber, Nitrile rubber). Gloves must be inspected for integrity before each use and selected based on the specific solvents being used.[6] | To prevent skin contact, which can lead to irritation and potential allergic skin reactions.[1] |
| Body Protection | A flame-retardant lab coat, fully buttoned. For larger quantities or splash-prone procedures, a chemically resistant apron is also recommended.[4][6] | To minimize skin contact and protect underlying clothing from contamination.[6] |
| Respiratory Protection | A NIOSH-approved air-purifying respirator with appropriate cartridges should be used if work cannot be conducted in a certified chemical fume hood, if aerosols or dust are generated, or during spill cleanup.[3][4][6] | To prevent inhalation of potentially harmful vapors, mists, or dust. |
Operational Plan: Safe Handling and Storage
A systematic approach is crucial for the safe handling and storage of this compound to minimize exposure and ensure laboratory safety.
Engineering Controls:
-
Ventilation: All manipulations of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[6]
-
Emergency Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[6]
Handling Procedures:
-
Avoid all personal contact, including the inhalation of vapors or dust.[7]
-
Keep the container securely sealed when not in use.[7]
-
After handling, wash hands and any exposed skin thoroughly with soap and water.[6][7]
Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7]
-
Keep containers tightly closed and protect them from physical damage.[7]
Disposal Plan
Proper disposal of this compound and associated contaminated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Waste Identification: Use a dedicated, clearly labeled, and sealed container for "this compound Waste."[9]
-
Solid Waste: Collect unused or contaminated solid material, including contaminated items like weighing paper and pipette tips, in the designated solid waste container.[9]
-
Liquid Waste: Collect any solutions containing this compound in a separate, clearly labeled, and sealed container for halogenated organic liquid waste.[9] Do not mix with other waste streams unless compatibility is confirmed.
-
Contaminated PPE: Used gloves and other disposable PPE should be double-bagged and disposed of as chemically contaminated waste.[9]
Professional Disposal:
-
Engage a licensed professional waste disposal service for the final disposal of all waste containing this compound.[9]
-
Do not dispose of this chemical down the drain or in regular trash.[9]
-
Maintain a detailed log of the generated waste, including the chemical name, quantity, and date, to ensure regulatory compliance.[9]
Experimental Workflow and Safety Protocol
References
- 1. leap.epa.ie [leap.epa.ie]
- 2. benchchem.com [benchchem.com]
- 3. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 4. benchchem.com [benchchem.com]
- 5. americanchemistry.com [americanchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
